molecular formula C8H7N B1396010 3-Ethynyl-5-methylpyridine CAS No. 30413-53-7

3-Ethynyl-5-methylpyridine

Numéro de catalogue: B1396010
Numéro CAS: 30413-53-7
Poids moléculaire: 117.15 g/mol
Clé InChI: FXIMYOJUVHJRRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Ethynyl-5-methylpyridine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Ethynyl-5-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Ethynyl-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-ethynyl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-4-7(2)5-9-6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIMYOJUVHJRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705951
Record name 3-Ethynyl-5-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-53-7
Record name 3-Ethynyl-5-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethynyl-5-methylpyridine
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Foundational & Exploratory

Spectroscopic Characterization of 3-Ethynyl-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 3-Ethynyl-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally similar molecules. Given the current scarcity of published experimental data for this specific molecule, this guide serves as a robust predictive framework for its characterization.

Introduction to 3-Ethynyl-5-methylpyridine and its Spectroscopic Importance

3-Ethynyl-5-methylpyridine is a substituted pyridine derivative featuring two key functional groups: an ethynyl group at the 3-position and a methyl group at the 5-position. These functionalities impart specific chemical properties that are of interest in medicinal chemistry and materials science, often serving as a versatile building block in the synthesis of more complex molecular architectures.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized compounds like 3-Ethynyl-5-methylpyridine. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. This guide will delve into the predicted spectroscopic signature of this molecule across these three critical techniques.

Molecular Structure and Predicted Spectroscopic Correlations

The structural features of 3-Ethynyl-5-methylpyridine, including the aromatic pyridine ring, the terminal alkyne, and the methyl group, give rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure and key properties of 3-Ethynyl-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Ethynyl-5-methylpyridine are detailed below. These predictions are based on the analysis of its constitutional isomer, 5-ethynyl-2-methylpyridine, and established substituent effects on the pyridine ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the acetylenic proton, and the methyl protons.

Experimental Protocol (Hypothetical): A sample of 3-Ethynyl-5-methylpyridine would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz spectrometer at room temperature.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Singlet1HH-2
~8.3Singlet1HH-6
~7.5Singlet1HH-4
~3.1Singlet1HC≡C-H
~2.4Singlet3H-CH₃

Interpretation:

  • Aromatic Protons (H-2, H-6, H-4): The protons on the pyridine ring are expected to appear in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The H-2 and H-6 protons, being adjacent to the nitrogen atom, will be the most deshielded. The H-4 proton will be slightly more shielded. Due to the substitution pattern, the coupling between these protons is expected to be minimal, likely resulting in singlets or very finely split multiplets.

  • Acetylenic Proton (C≡C-H): The terminal alkyne proton is anticipated to resonate around 3.1 ppm. This chemical shift is characteristic of acetylenic protons.

  • Methyl Protons (-CH₃): The methyl group protons are expected to produce a singlet at approximately 2.4 ppm, a typical region for methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150C-2
~148C-6
~138C-4
~134C-5
~120C-3
~83-C≡CH
~78-C≡CH
~18-CH₃

Interpretation:

  • Aromatic Carbons: The carbons of the pyridine ring are expected to appear between 120 and 150 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield.

  • Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will resonate in the 70-85 ppm range.

  • Methyl Carbon: The methyl carbon will appear in the upfield region, around 18 ppm.

Caption: Predicted NMR assignments for 3-Ethynyl-5-methylpyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (Hypothetical): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid or solid sample would be placed on a diamond attenuated total reflectance (ATR) accessory.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Strong, Sharp≡C-H stretchTerminal Alkyne
~3100-3000MediumC-H stretchAromatic
~2950-2850MediumC-H stretch-CH₃
~2150Medium, SharpC≡C stretchAlkyne
~1600-1450Medium-StrongC=C and C=N stretchAromatic Ring

Interpretation:

  • ≡C-H Stretch: A strong, sharp absorption band around 3300 cm⁻¹ is a definitive indicator of the C-H bond in a terminal alkyne.

  • Aromatic and Alkyl C-H Stretches: The C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹, while those of the methyl group will appear just below 3000 cm⁻¹.

  • C≡C Stretch: The carbon-carbon triple bond stretch of the alkyne is expected to show a medium, sharp peak around 2150 cm⁻¹.

  • Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will result in a series of bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Hypothetical): The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and ionized by a beam of high-energy electrons.

Predicted Mass Spectrum Data:

m/zRelative IntensityProposed Fragment
117High[M]⁺ (Molecular Ion)
116Moderate[M-H]⁺
91Moderate[M-C₂H₂]⁺ or [M-CN]⁺
77Low[C₆H₅]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 117, corresponding to the molecular weight of 3-Ethynyl-5-methylpyridine.

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways. A common fragmentation would be the loss of a hydrogen atom from the ethynyl group, resulting in a fragment at m/z 116. Another plausible fragmentation is the loss of acetylene (C₂H₂) or a cyanide radical (CN), leading to fragments around m/z 91. Further fragmentation of the pyridine ring could lead to smaller aromatic fragments.

M [C₈H₇N]⁺˙ m/z = 117 M_H [C₈H₆N]⁺ m/z = 116 M->M_H - H˙ M_C2H2 [C₆H₅N]⁺˙ m/z = 91 M->M_C2H2 - C₂H₂

Caption: Predicted primary fragmentation pathway for 3-Ethynyl-5-methylpyridine in EI-MS.

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and MS spectroscopic data for 3-Ethynyl-5-methylpyridine. While based on theoretical principles and comparative data from analogous compounds, these predictions offer a solid foundation for the identification and characterization of this molecule in a research setting. Experimental verification of this data is encouraged to further solidify our understanding of this compound's spectroscopic properties.

References

  • PubChem. 5-Ethynyl-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 3-Ethynyl-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the prediction of its NMR spectra, outlines a robust experimental protocol for data acquisition, and discusses the structural insights that can be gleaned from the spectral data.

Introduction: The Central Role of NMR in Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry and drug discovery. Its unparalleled ability to provide detailed information about molecular structure, connectivity, and dynamics at the atomic level makes it an indispensable tool for the unambiguous characterization of novel chemical entities.[1] For a molecule such as 3-Ethynyl-5-methylpyridine, a disubstituted pyridine with potential applications in medicinal chemistry and materials science, a thorough understanding of its NMR spectral features is paramount for its synthesis, purification, and the study of its interactions with biological targets.

This guide will first present a detailed prediction of the ¹H and ¹³C NMR spectra of 3-Ethynyl-5-methylpyridine. In the absence of published experimental data for this specific molecule, these predictions are derived from the established principles of substituent additivity on the pyridine ring, utilizing empirical data from the parent compounds, 3-ethynylpyridine and 3-methylpyridine. Following the spectral prediction, a comprehensive, step-by-step experimental protocol for the acquisition and processing of high-quality NMR data is provided, emphasizing the rationale behind each procedural choice to ensure scientific rigor and reproducibility.

Predicted NMR Spectra of 3-Ethynyl-5-methylpyridine

The chemical shifts in a substituted pyridine ring are influenced by the electronic effects (both inductive and resonance) of its substituents. By analyzing the known NMR data of 3-ethynylpyridine and 3-methylpyridine, we can predict the chemical shifts for the disubstituted target molecule with a reasonable degree of accuracy. The fundamental principle is that the substituent chemical shift (SCS) effects are approximately additive.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for 3-Ethynyl-5-methylpyridine are summarized in Table 1. The pyridine ring protons are designated as H-2, H-4, and H-6. The ethynyl proton is designated as H-7, and the methyl protons as H-8. The prediction is based on the additive effects of the ethynyl and methyl groups on the chemical shifts of the parent pyridine molecule.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale for Prediction
H-2~8.6Singlet (or narrow doublet)-Deshielded due to proximity to the electronegative nitrogen and influenced by both substituents. Expected to be a singlet or a narrow doublet due to a small 4J coupling with H-6.
H-4~7.8Singlet (or narrow triplet)-Influenced by both the electron-withdrawing ethynyl group and the electron-donating methyl group. Expected to be a singlet or a narrow triplet due to small 4J and 5J couplings.
H-6~8.5Singlet (or narrow doublet)-Deshielded due to proximity to the nitrogen atom. Expected to be a singlet or a narrow doublet due to a small 4J coupling with H-2.
H-7 (Ethynyl-H)~3.2Singlet-The chemical shift is characteristic of a terminal alkyne proton.
H-8 (Methyl-H)~2.4Singlet-The chemical shift is typical for a methyl group attached to an aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Ethynyl-5-methylpyridine in CDCl₃

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented in Table 2. The prediction is based on the additive effects of the ethynyl and methyl groups on the carbon chemical shifts of pyridine.

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-2~150Deshielded due to proximity to the nitrogen atom.
C-3~125Site of ethynyl substitution.
C-4~138Influenced by both substituents.
C-5~135Site of methyl substitution.
C-6~148Deshielded due to proximity to the nitrogen atom.
C-7 (Ethynyl)~83Characteristic chemical shift for an sp-hybridized carbon.
C-8 (Ethynyl)~78Characteristic chemical shift for an sp-hybridized carbon attached to the ring.
C-9 (Methyl)~18Typical chemical shift for a methyl group on an aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethynyl-5-methylpyridine in CDCl₃

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous ¹H and ¹³C NMR spectra of 3-Ethynyl-5-methylpyridine, a systematic and meticulous experimental approach is essential. The following protocol is designed to be a self-validating system, ensuring data integrity and reliability.[2][3]

I. Sample Preparation

The quality of the NMR sample is paramount for acquiring high-resolution spectra.

  • Analyte Purity: Ensure the 3-Ethynyl-5-methylpyridine sample is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules and is a good starting point.[4]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.[5]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Instrument Parameters

The following are general guidelines for a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 8-16 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

  • Temperature: 298 K.

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

III. Data Processing and Interpretation

Proper processing of the raw free induction decay (FID) is crucial for obtaining a high-quality spectrum.[6]

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the FID before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak.

  • Interpretation: Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values (for ¹H).[7] For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[8]

Visualizing Molecular Connectivity and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the structure of 3-Ethynyl-5-methylpyridine and the key through-bond correlations that would be observed in 2D NMR experiments, aiding in the definitive assignment of the ¹H and ¹³C signals.

Caption: Molecular structure of 3-Ethynyl-5-methylpyridine.

Caption: Predicted key 2D NMR (HSQC & HMBC) correlations.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of 3-Ethynyl-5-methylpyridine, alongside a detailed, field-proven protocol for the acquisition of high-quality experimental data. The predictive data serves as a valuable starting point for spectral assignment, while the experimental workflow ensures that researchers can confidently and accurately characterize this and similar novel compounds. The definitive structural elucidation will ultimately rely on the careful application of the described 1D and 2D NMR techniques, enabling the full potential of 3-Ethynyl-5-methylpyridine to be explored in various scientific disciplines.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. How to Prepare Samples for NMR. Retrieved from [Link]

  • Hypha Discovery. Structure Elucidation by NMR. Retrieved from [Link]

  • University of California, Riverside. NMR Sample Preparation. Retrieved from [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • SlideShare. Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • ScienceDirect. NMR Data Processing. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACS Publications. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Stenutz. NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • OpenOChem Learn. Interpreting. Retrieved from [Link]

  • SpectraBase. 3-((Trimethylsilyl)ethynyl)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. Useful Tips for 1D and 2D NMR Experiments. Retrieved from [Link]

  • NMR Wiki. Introduction to 1D and 2D NMR Spectroscopy. Retrieved from [Link]

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An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-ethynyl-5-methylpyridine. As a key heterocyclic building block in medicinal chemistry and materials science, understanding its mass spectral behavior is crucial for unambiguous identification and structural elucidation in complex matrices. This document delineates the primary and subsequent fragmentation pathways by applying fundamental principles of mass spectrometry and drawing parallels with the known fragmentation of analogous structures, including pyridine, methylpyridines, and terminal alkynes. We present a detailed mechanistic interpretation for the formation of key fragment ions, summarized in a quantitative data table and visualized through a clear fragmentation pathway diagram. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for the characterization of novel heterocyclic compounds.

Introduction: The Significance of 3-Ethynyl-5-methylpyridine

3-Ethynyl-5-methylpyridine is a substituted pyridine derivative featuring both a methyl group and a terminal ethynyl (acetylenic) group. This unique combination of functional groups makes it a valuable synthon in organic chemistry. The pyridine core is a ubiquitous scaffold in pharmaceuticals, while the ethynyl group serves as a versatile handle for coupling reactions, such as the Sonogashira coupling and click chemistry. Given its potential application in the synthesis of complex drug candidates and functional materials, a robust analytical method for its characterization is paramount.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information about volatile organic compounds. The fragmentation pattern, or "fingerprint," generated by EI-MS provides deep insights into a molecule's structure. This guide will propose a detailed fragmentation map for 3-ethynyl-5-methylpyridine based on established chemical principles, as direct experimental spectra for this specific compound are not widely published.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

To ensure the reproducibility and validation of mass spectral data, a standardized protocol is essential. The following describes a typical EI-MS workflow for analyzing a sample like 3-ethynyl-5-methylpyridine.

Instrumentation:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.

  • Inlet System: Gas chromatography (GC) system for sample introduction and separation, or a direct insertion probe.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of 3-ethynyl-5-methylpyridine (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or methanol.

  • GC Separation (Recommended):

    • Inject 1 µL of the sample solution into the GC inlet.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization:

    • As the analyte elutes from the GC column, it enters the EI source.

    • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to cause ionization by ejecting an electron, forming a molecular ion (M⁺•).[1]

  • Mass Analysis:

    • The resulting positively charged ions (the molecular ion and its fragments) are accelerated into the mass analyzer.

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier detector records the abundance of each ion.

    • The output is a mass spectrum, which plots ion abundance versus m/z.

Proposed Fragmentation Pathway and Mechanistic Discussion

The fragmentation of 3-ethynyl-5-methylpyridine (Molecular Weight: 117.15 g/mol ) is governed by the interplay between the stable pyridine ring and the reactive methyl and ethynyl substituents. The molecular ion (M⁺•) is expected to be prominent due to the stability of the aromatic system.[2][3]

The Molecular Ion (M⁺•)

Upon electron impact, the molecule loses an electron to form the radical cation M⁺• at m/z 117 . The stability of the aromatic ring ensures that this peak will be of high relative abundance.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the cleavage of the weakest bonds and the formation of the most stable products.

  • Loss of a Hydrogen Radical (•H) from the Ethynyl Group [M-1]⁺: This is a hallmark fragmentation for terminal alkynes.[4] The loss of the acidic acetylenic hydrogen results in a highly stable, resonance-delocalized cation at m/z 116 . This fragment is anticipated to be one of the most abundant in the spectrum, potentially the base peak.

  • Loss of a Methyl Radical (•CH₃) [M-15]⁺: Cleavage of the C-C bond between the pyridine ring and the methyl group results in the loss of a methyl radical. This generates a cation at m/z 102 . This is a common fragmentation pathway for methylated aromatic compounds.

  • Loss of Hydrogen Cyanide (HCN) [M-27]⁺•: A characteristic fragmentation of the pyridine ring itself involves the expulsion of a neutral molecule of HCN.[5] This complex rearrangement and cleavage leads to the formation of a radical cation at m/z 90 .

  • Loss of Acetylene (C₂H₂) [M-26]⁺•: The molecular ion can also undergo rearrangement to expel a neutral acetylene molecule, resulting in a fragment at m/z 91 . This ion could potentially have a tropylium-like structure, which is known for its stability in the mass spectra of alkyl-substituted benzenes.[3]

Secondary Fragmentation Pathways

The primary fragment ions can undergo further dissociation to produce smaller, characteristic ions.

  • From [M-1]⁺ (m/z 116): The ion at m/z 116 can subsequently lose a molecule of HCN, analogous to the fragmentation of the pyridine ring, to yield a fragment at m/z 89 .

  • From [M-15]⁺ (m/z 102): The ethynylpyridine cation can also expel HCN, leading to a fragment ion at m/z 75 .

  • From [M-26]⁺• (m/z 91): The ion at m/z 91 can lose acetylene (C₂H₂) to form an ion at m/z 65 , a common pathway for the tropylium ion.[3]

Summary of Predicted Fragmentation Data

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 3-ethynyl-5-methylpyridine.

m/zProposed Ion FormulaDescription of FragmentationPredicted Abundance
117[C₈H₇N]⁺•Molecular Ion (M⁺•)High
116[C₈H₆N]⁺Loss of •H from ethynyl groupHigh (Base Peak?)
102[C₇H₄N]⁺Loss of •CH₃Medium
91[C₆H₅N]⁺•Loss of C₂H₂Medium
90[C₇H₆]⁺•Loss of HCN from M⁺•Medium-Low
89[C₇H₅]⁺Loss of HCN from m/z 116Medium-Low
75[C₆H₃]⁺Loss of HCN from m/z 102Low
65[C₅H₅]⁺Loss of C₂H₂ from m/z 91Low
39[C₃H₃]⁺Propargyl cationLow

Visual Representation of Fragmentation Pathway

The logical flow of the fragmentation cascade, from the molecular ion to subsequent daughter ions, is illustrated in the diagram below.

Fragmentation_Pathway M [C₈H₇N]⁺• m/z 117 Molecular Ion M1 [C₈H₆N]⁺ m/z 116 M->M1 - •H M15 [C₇H₄N]⁺ m/z 102 M->M15 - •CH₃ M26 [C₆H₅N]⁺• m/z 91 M->M26 - C₂H₂ M27 [C₇H₆]⁺• m/z 90 M->M27 - HCN F89 [C₇H₅]⁺ m/z 89 M1->F89 - HCN F75 [C₆H₃]⁺ m/z 75 M15->F75 - HCN F65 [C₅H₅]⁺ m/z 65 M26->F65 - C₂H₂

Caption: Predicted EI fragmentation pathway for 3-Ethynyl-5-methylpyridine.

Conclusion

The in-silico analysis of the mass spectrometry fragmentation of 3-ethynyl-5-methylpyridine reveals a rich pattern dominated by cleavages related to its functional groups. The presence of a strong molecular ion peak at m/z 117 and an even more prominent [M-1]⁺ peak at m/z 116 serves as a primary diagnostic feature for identifying this compound. Further structural confirmation can be achieved by observing the characteristic losses of a methyl radical (to m/z 102 ), hydrogen cyanide (to m/z 90 ), and acetylene (to m/z 91 ). This detailed guide provides a robust framework for scientists to interpret experimental mass spectra, facilitating the confident identification of 3-ethynyl-5-methylpyridine in a variety of research and development settings.

References

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  • Prakash Organic Chemistry. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. [Link]

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An In-depth Technical Guide to 3-Ethynyl-5-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethynyl-5-methylpyridine is a heterocyclic organic compound of significant interest to researchers and professionals in the fields of drug discovery, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a pyridine ring functionalized with both a methyl and a reactive ethynyl group, makes it a valuable and versatile building block in organic synthesis. The pyridine core is a common motif in many biologically active compounds, while the ethynyl group provides a handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the physical and chemical properties of 3-Ethynyl-5-methylpyridine, its synthesis via the Sonogashira coupling, and its applications in various scientific domains.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 30413-53-7[1]
Molecular Formula C₈H₇N[1]
Molecular Weight 117.15 g/mol [1]
Appearance Likely a liquid or low-melting solidInferred
Boiling Point Estimated ~180-200 °CInferred from related compounds[2]
Melting Point Not available[1]
Solubility Soluble in common organic solventsInferred
Density Not available[1]

Spectral Characteristics

The structural features of 3-Ethynyl-5-methylpyridine give rise to a characteristic spectral fingerprint. Below is a description of the expected signals in various spectroscopic analyses.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the acetylenic proton. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methyl protons will present as a singlet around δ 2.3-2.5 ppm, and the acetylenic proton will be a singlet further downfield, likely in the range of δ 3.0-3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 120-150 ppm). The methyl carbon will appear as a signal in the upfield region (δ 15-25 ppm). The two sp-hybridized carbons of the ethynyl group will have characteristic shifts in the range of δ 70-90 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, weak band around 3300 cm⁻¹ will correspond to the C-H stretch of the terminal alkyne. The C≡C triple bond stretch will appear as a weak to medium band in the region of 2100-2260 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (117.15).[3] Fragmentation patterns would likely involve the loss of the acetylenic proton or cleavage of the methyl group.

Synthesis of 3-Ethynyl-5-methylpyridine

The most common and efficient method for the synthesis of 3-Ethynyl-5-methylpyridine is the Sonogashira cross-coupling reaction.[4] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6]

Reaction Scheme
Mechanism of the Sonogashira Coupling

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdC Cu-C≡CR Transmetal Transmetalation (from Cu cycle) ArPdC->Pd0 Ar-C≡CR RedElim Reductive Elimination CuX Cu(I)X CuAcetylide Cu-C≡CR CuX->CuAcetylide H-C≡CR, Base Alkyne H-C≡CR Base Base CuAcetylide->ArPdX Transmetalation CuAcetylide->CuX to Pd cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide (3-bromo-5-methylpyridine) to a palladium(0) complex.[7] Concurrently, the terminal alkyne (trimethylsilylacetylene) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[5] This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium complex yields the desired product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[7] The trimethylsilyl protecting group is then removed under basic conditions to yield the terminal alkyne.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-Ethynyl-5-methylpyridine, based on general Sonogashira coupling procedures.[9]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-methylpyridine (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Base: Add a suitable anhydrous solvent, such as triethylamine (which also acts as the base) or a mixture of THF and triethylamine.

  • Addition of Alkyne: To the stirred solution, add trimethylsilylacetylene (1.5 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and stir for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)-5-methylpyridine.

  • Deprotection: Dissolve the purified product in a mixture of methanol and dichloromethane. Add potassium carbonate (2.0 eq) and stir at room temperature until the deprotection is complete (monitored by TLC). Neutralize the mixture with dilute acid and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate to yield 3-Ethynyl-5-methylpyridine.

Chemical Reactivity and Applications

The presence of the terminal alkyne functionality makes 3-Ethynyl-5-methylpyridine a highly versatile intermediate for further chemical modifications.

Cross-Coupling Reactions

Beyond its synthesis, 3-Ethynyl-5-methylpyridine can itself be a substrate in further Sonogashira and other cross-coupling reactions, allowing for the construction of more complex molecular scaffolds.

Applications in Medicinal Chemistry

The pyridine moiety is a key structural component in a vast number of pharmaceuticals.[10] 3-Ethynyl-5-methylpyridine serves as a valuable building block for the synthesis of novel drug candidates. The ethynyl group can be used to introduce other functional groups or to link the pyridine core to other molecular fragments, enabling the exploration of structure-activity relationships in drug design. For example, it has been used in the synthesis of potent and selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, which have potential applications in the treatment of anxiety and other neurological disorders.[11]

Applications in Materials Science

The rigid, linear nature of the ethynyl group, combined with the electronic properties of the pyridine ring, makes 3-Ethynyl-5-methylpyridine an attractive monomer for the synthesis of functional polymers.[4] These materials can exhibit interesting optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of functional coatings.[12]

Safety and Handling

3-Ethynyl-5-methylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

3-Ethynyl-5-methylpyridine is a valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achieved through the robust and reliable Sonogashira coupling reaction. The presence of the reactive ethynyl group allows for a wide range of subsequent chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and advanced functional materials. As research in these fields continues to advance, the importance of 3-Ethynyl-5-methylpyridine as a key synthetic intermediate is likely to grow.

References

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  • Pyridine, 3-ethyl-5-methyl- | C8H11N | CID 19901 - PubChem. (n.d.). Retrieved from [Link]

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  • 1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (n.d.). Retrieved from [Link]

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  • 3-ETHYL-5-METHYLPYRIDINE - gsrs. (n.d.). Retrieved from [Link]

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  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes - ResearchGate. (2025, August 7). Retrieved from [Link]

  • WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).
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  • 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine | C12H14N2 | CID 133106 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (n.d.). Retrieved from [Link]

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  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (2025, December 6). Retrieved from [Link]

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Solubility and stability of 3-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Ethynyl-5-methylpyridine

Abstract

3-Ethynyl-5-methylpyridine, also known as 5-Ethynyl-3-picoline, is a heterocyclic building block of increasing interest in medicinal chemistry and materials science. Its unique structure, combining the aromatic, electron-withdrawing pyridine core with the reactive, linear ethynyl group, makes it a valuable synthon for creating complex molecular architectures. However, a significant gap exists in the public domain regarding its fundamental physicochemical properties, namely its solubility in common laboratory solvents and its stability under various stress conditions. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for characterizing these critical parameters. By synthesizing information from analogous structures and established analytical principles, this document outlines theoretical considerations, detailed experimental protocols for solubility and stability assessment, and robust analytical methodologies, enabling researchers to confidently handle, formulate, and deploy this compound in their work.

Introduction and Physicochemical Profile

3-Ethynyl-5-methylpyridine is a substituted pyridine derivative with the chemical formula C₈H₇N.[1] The presence of the pyridine nitrogen atom, the methyl group, and the terminal alkyne functionality imparts a unique electronic and steric profile, making it a versatile reagent for reactions such as Sonogashira coupling, click chemistry, and metal-catalyzed cyclizations. Understanding its solubility is paramount for reaction setup, purification, and formulation, while knowledge of its stability is critical for ensuring storage integrity, predicting shelf-life, and identifying potential degradants in drug discovery pipelines.

As of the latest review, specific experimental data on the solubility of 3-Ethynyl-5-methylpyridine is not widely published.[1] This guide therefore provides the necessary protocols to determine these properties empirically.

Table 1: Core Physicochemical Properties of 3-Ethynyl-5-methylpyridine

PropertyValueSource
CAS Number 30413-53-7SynQuest Labs[1]
Molecular Formula C₈H₇NSynQuest Labs[1]
Molecular Weight 117.15 g/mol SynQuest Labs[1]
Synonyms (5-Methylpyridin-3-yl)acetylene, 5-Ethynyl-3-picolineSynQuest Labs[1]
Solubility No data availableSynQuest Labs[1]
Log Pow No data availableSynQuest Labs[1]

Solubility Characterization: A Proposed Framework

The solubility of a compound is dictated by its molecular structure. For 3-Ethynyl-5-methylpyridine, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially affording solubility in protic solvents. The overall aromatic system and the methyl group contribute to its non-polar character, suggesting solubility in organic solvents. The following workflow provides a robust method for comprehensive solubility assessment.

G A Select Solvent Panel (Polar Protic, Polar Aprotic, Non-Polar) D Add Excess Solid Compound to Each Test Solvent A->D Solvents B Prepare Stock Solution (e.g., in DMSO or Acetonitrile) C Generate Analytical Calibration Curve (HPLC-UV or GC-MS) B->C I Calculate Concentration (mg/mL) Using Calibration Curve C->I Reference E Equilibrate at Controlled Temperature (e.g., 24-48 hours with agitation) D->E F Filter Supernatant (e.g., 0.22 µm PTFE filter) E->F G Dilute Supernatant into Mobile Phase/Analytical Solvent F->G H Inject and Analyze via Validated HPLC/GC Method G->H H->I G cluster_conditions Forced Degradation Stress Conditions cluster_analysis Analysis compound 3-Ethynyl-5-methylpyridine (in Solution/Solid State) acid Acid Hydrolysis (e.g., 0.1 M HCl) compound->acid base Base Hydrolysis (e.g., 0.1 M NaOH) compound->base ox Oxidation (e.g., 3% H₂O₂) compound->ox therm Thermal Stress (e.g., 60°C) compound->therm photo Photolytic Stress (UV/Vis Light) compound->photo hplc Stability-Indicating HPLC-UV/DAD acid->hplc Monitor Degradation base->hplc Monitor Degradation ox->hplc Monitor Degradation therm->hplc Monitor Degradation photo->hplc Monitor Degradation lcms LC-MS/MS (Degradant ID) hplc->lcms Characterize Peaks

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies
  • Stock Solution: Prepare a solution of 3-Ethynyl-5-methylpyridine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Thermal: Store vials of the stock solution and the solid compound at an elevated temperature (e.g., 60 °C).

    • Photolytic: Expose vials of the stock solution and the solid compound to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

  • Analysis: Use a stability-indicating HPLC method (see Section 4.0) to quantify the parent compound and detect any new peaks corresponding to degradation products. A photodiode array (PDA) detector is useful for comparing the UV spectra of the parent and degradant peaks.

Postulated Degradation Pathways

Based on the chemistry of pyridines and alkynes, several degradation pathways can be postulated:

  • Pyridine Ring Cleavage: Under harsh oxidative or microbial conditions, the pyridine ring may undergo cleavage. Studies on the degradation of 3-methylpyridine have shown pathways involving C-2–C-3 ring cleavage, which could be a potential, albeit likely minor, route for this compound. [2][3]* Reactions of the Ethynyl Group: The ethynyl group is the most probable site of degradation.

    • Hydration: Under acidic conditions, the alkyne could undergo hydration to form the corresponding methyl ketone (1-(5-methylpyridin-3-yl)ethan-1-one).

    • Oxidation: Oxidizing agents can cleave the alkyne or oxidize it to various products.

    • Dimerization/Polymerization: Terminal alkynes can be susceptible to dimerization or polymerization, especially in the presence of trace metals, heat, or light.

Analytical Methodologies for Purity and Stability

Robust analytical methods are crucial for accurately assessing solubility and stability.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the active compound from its degradation products, allowing for accurate quantification of the parent compound's decline.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A gradient from 5% B to 95% B over 20 minutes can effectively separate compounds of varying polarity.

  • Detection: UV detection at a suitable wavelength (λmax), or DAD/PDA detection to gather spectral information on all peaks.

  • Validation: The method should be validated for specificity by demonstrating baseline resolution between the parent peak and all degradant peaks generated during the forced degradation study.

Identification of Degradants

Identifying the structure of unknown degradation products is critical for understanding the stability profile.

  • LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is the primary tool. It provides the molecular weight of the degradants and fragmentation patterns that are used to elucidate their structures. [4]* GC-MS: For volatile degradants, gas chromatography-mass spectrometry can also be employed. [4]

Recommended Handling and Storage

Based on available safety data for 3-Ethynyl-5-methylpyridine and related pyridine compounds, the following practices are recommended:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [1][5]It should be kept away from heat, sparks, open flames, and other sources of ignition. [1]Protection from light is also advisable due to the potential reactivity of the ethynyl group.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. [6]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these may cause vigorous reactions or degradation. [1]

Conclusion

While 3-Ethynyl-5-methylpyridine is a promising building block, the lack of published data on its core physicochemical properties presents a challenge for its effective utilization. This guide provides the scientific community with a comprehensive, actionable framework to bridge this gap. By implementing the proposed experimental workflows for solubility determination and forced degradation analysis, researchers can generate the critical data needed to support reaction optimization, formulation development, and regulatory submissions. The outlined protocols, grounded in established analytical principles, ensure the generation of reliable and reproducible results, empowering scientists to unlock the full potential of this versatile compound.

References

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An In-depth Technical Guide to 3-Ethynyl-5-methylpyridine (CAS 30413-53-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Pyridine Scaffolds

The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a multitude of approved therapeutics and investigational agents. Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged scaffold in drug discovery. This guide focuses on a specific, yet under-characterized member of this family: 3-Ethynyl-5-methylpyridine (CAS 30413-53-7). While extensive public data on its biological activity remains nascent, its structural motifs—the pyridine ring and the ethynyl group—are hallmarks of compounds with significant pharmacological potential. This document serves as a comprehensive technical resource, consolidating the available chemical data and providing a forward-looking perspective on its potential applications, grounded in the established pharmacology of analogous structures. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and detailed methodologies necessary to unlock the full potential of this intriguing molecule.

I. Core Chemical Identity and Properties

3-Ethynyl-5-methylpyridine is a pyridine derivative characterized by the presence of an ethynyl group at the 3-position and a methyl group at the 5-position. This substitution pattern imparts a unique electronic and steric profile that can influence its interactions with biological targets.

Chemical Structure

Caption: Chemical structure of 3-Ethynyl-5-methylpyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Ethynyl-5-methylpyridine is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 30413-53-7Multiple Chemical Suppliers
Molecular Formula C₈H₇NMultiple Chemical Suppliers
Molecular Weight 117.15 g/mol Multiple Chemical Suppliers
Appearance LiquidSynQuest Labs[1]
Purity >95% (commercially available)abcr Gute Chemie[2]

II. Synthesis and Characterization

The synthesis of 3-Ethynyl-5-methylpyridine has been reported, providing a reliable route for its preparation in a laboratory setting. This section details the synthetic methodology and the analytical techniques required for its thorough characterization.

Synthetic Protocol

A reported synthesis of 3-Ethynyl-5-methylpyridine involves the reaction of 5-Methylpyridine-3-carboxaldehyde with Dimethyl (1-Diazo-2-oxopropyl)phosphonate.[3]

Reaction Scheme:

synthesis reactant1 5-Methylpyridine-3-carboxaldehyde product 3-Ethynyl-5-methylpyridine reactant1->product 1. reactant2 Dimethyl (1-Diazo-2-oxopropyl)phosphonate reactant2->product 2. reagent K₂CO₃, Methanol reagent->product

Caption: Synthesis of 3-Ethynyl-5-methylpyridine.

Step-by-Step Experimental Protocol:

This protocol is a representative example based on the cited literature and general organic synthesis principles. Researchers should consult the original publication for specific details and safety precautions.

  • Reaction Setup: To a solution of 5-Methylpyridine-3-carboxaldehyde (1.0 eq) in methanol, add Dimethyl (1-Diazo-2-oxopropyl)phosphonate (1.1 eq).

  • Reagent Addition: Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-Ethynyl-5-methylpyridine.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques that should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acetylenic proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the two sp-hybridized carbons of the ethynyl group and the carbons of the pyridine ring and the methyl group.

Mass Spectrometry (MS):

  • Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for the C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), as well as vibrations associated with the substituted pyridine ring.

III. Potential Biological Activity and Mechanism of Action (Hypothesized)

While no specific biological activity has been reported for 3-Ethynyl-5-methylpyridine, its structural similarity to known pharmacologically active compounds allows for the formulation of well-grounded hypotheses regarding its potential targets and mechanisms of action.

Analog-Based Hypothesis: Targeting Metabotropic Glutamate Receptor 5 (mGluR5)

A compelling line of investigation stems from the extensive research on ethynylpyridine derivatives as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). MPEP (2-Methyl-6-(phenylethynyl)pyridine), a well-characterized mGluR5 negative allosteric modulator (NAM), shares the core ethynylpyridine scaffold.

Proposed Signaling Pathway Involvement:

mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates intracellular signaling cascades primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC).

mGluR5_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mGluR5 mGluR5 G_protein Gαq/11 mGluR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Activates Ethynylpyridine 3-Ethynyl-5- methylpyridine (Hypothesized NAM) Ethynylpyridine->mGluR5 Inhibits (Allosteric) IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Hypothesized mechanism of action via mGluR5 antagonism.

Rationale for Investigation:

Given the structural precedent, it is highly plausible that 3-Ethynyl-5-methylpyridine could act as a negative allosteric modulator of mGluR5. This warrants investigation through in vitro assays, such as calcium mobilization assays or radioligand binding assays, using cell lines expressing mGluR5.

IV. Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling 3-Ethynyl-5-methylpyridine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

V. Future Directions and Conclusion

3-Ethynyl-5-methylpyridine represents a molecule of significant interest for further investigation in the field of drug discovery. While this guide provides a comprehensive overview of its known chemical characteristics and a strong, evidence-based hypothesis for its potential biological activity, experimental validation is paramount. Future research should focus on:

  • Definitive Spectroscopic Characterization: Publishing a complete and peer-reviewed set of NMR, MS, and IR data.

  • In Vitro Pharmacological Profiling: Screening against a panel of receptors, with a primary focus on mGluR5 and other GPCRs, as well as kinases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural determinants of activity.

VI. References

  • Arbour, C. A.; Imperiali, B. Backbone-Anchoring, Solid-Phase Synthesis Strategy To Access a Library of Peptidouridine-Containing Small Molecules. Org. Lett.2022 , 24 (11), 2170–2174.

  • SynQuest Laboratories. 3-Ethynyl-5-methylpyridine Safety Data Sheet.

  • PubChem. 3-ethynyl-5-methylpyridine. [Link]

  • abcr Gute Chemie. 3-Ethynyl-5-methylpyridine. [Link]

Sources

The Versatility of the Ethynyl Group in 3-Ethynyl-5-methylpyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity of the ethynyl group in 3-Ethynyl-5-methylpyridine, a versatile building block in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing pyridine ring and the electron-donating methyl group imparts unique electronic properties to the ethynyl moiety, influencing its participation in a range of pivotal organic transformations. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, field-proven experimental protocols, and comparative data to facilitate the strategic application of this compound in complex molecular synthesis.

Introduction: Electronic Landscape and Reactivity Profile

The 3-ethynyl-5-methylpyridine scaffold presents a fascinating case study in chemical reactivity. The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, which acidifies the terminal alkyne proton and renders the triple bond susceptible to nucleophilic attack. Conversely, the methyl group at the 5-position provides a degree of electronic donation, subtly modulating the overall reactivity. This electronic interplay is crucial for understanding the compound's behavior in key synthetic operations. The synthesis of 3-ethynyl-5-methylpyridine is often achieved through the Sonogashira coupling of a protected alkyne with a suitable precursor, such as 3-bromo-5-methylpyridine.

The subsequent sections of this guide will delve into the primary reaction classes where 3-ethynyl-5-methylpyridine serves as a valuable synthon, providing both the theoretical underpinnings and practical methodologies for its effective utilization.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a cornerstone reaction for the functionalization of terminal alkynes, and 3-ethynyl-5-methylpyridine is an excellent substrate for this transformation. This reaction facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide.

Causality of Experimental Choices: The choice of a palladium catalyst, a copper(I) co-catalyst, and an amine base is critical for the reaction's success. The palladium complex is the primary catalytic species that undergoes oxidative addition with the aryl/vinyl halide. The copper(I) salt facilitates the formation of a copper acetylide intermediate, which is more nucleophilic than the terminal alkyne itself, thereby accelerating the transmetalation step to the palladium center. The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Anhydrous and anaerobic conditions are typically employed to prevent the deactivation of the catalyst and the undesired homocoupling of the alkyne (Glaser coupling).[1][2]

Experimental Protocol: Sonogashira Coupling of 3-Ethynyl-5-methylpyridine with an Aryl Iodide

Objective: To synthesize a 3-(arylethynyl)-5-methylpyridine derivative.

Materials:

  • 3-Ethynyl-5-methylpyridine

  • Aryl iodide (e.g., 4-iodotoluene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and triethylamine (2.0 eq.).

  • To this stirred solution, add a solution of 3-ethynyl-5-methylpyridine (1.2 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions

Aryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
4-IodotoluenePdCl₂(PPh₃)₂ / CuIEt₃NTHF1685-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ / CuIDiisopropylamineDMF1280-90
2-BromopyridinePdCl₂(dppf) / CuICs₂CO₃Dioxane2475-85

Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.

[3+2] Cycloaddition Reactions: The Power of "Click Chemistry"

The terminal alkyne of 3-ethynyl-5-methylpyridine is an ideal participant in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These reactions are cornerstones of "click chemistry," prized for their high efficiency, selectivity, and biocompatibility.[3][4][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

Mechanistic Insight: The reaction is initiated by the in situ formation of a copper(I) acetylide from 3-ethynyl-5-methylpyridine. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product.[3]

Experimental Protocol: CuAAC Reaction of 3-Ethynyl-5-methylpyridine with Benzyl Azide

Objective: To synthesize 1-benzyl-4-(5-methylpyridin-3-yl)-1H-1,2,3-triazole.

Materials:

  • 3-Ethynyl-5-methylpyridine

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-ethynyl-5-methylpyridine (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 8-16 hours. The formation of a precipitate is often observed.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC reaction, the RuAAC reaction regioselectively yields 1,5-disubstituted 1,2,3-triazoles. This complementary reactivity is highly valuable for accessing a different regioisomeric series of triazole-containing compounds.[7][8][9]

Mechanistic Insight: The proposed mechanism for RuAAC involves the formation of a ruthenium vinylidene intermediate from the terminal alkyne. This is followed by the coordination of the azide and a subsequent oxidative coupling to form a six-membered ruthenacycle. Reductive elimination then affords the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[7][8]

Experimental Protocol: RuAAC Reaction of 3-Ethynyl-5-methylpyridine with Benzyl Azide

Objective: To synthesize 1-benzyl-5-(5-methylpyridin-3-yl)-1H-1,2,3-triazole.

Materials:

  • 3-Ethynyl-5-methylpyridine

  • Benzyl azide

  • [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (Cp* = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene)

  • Anhydrous toluene or dioxane

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the ruthenium catalyst (0.02-0.05 eq.), 3-ethynyl-5-methylpyridine (1.0 eq.), and benzyl azide (1.1 eq.).

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the reaction mixture at 60-80 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.

Data Presentation: Comparison of CuAAC and RuAAC Regioselectivity

ReactionCatalystProduct Regioisomer
CuAACCuSO₄ / Sodium Ascorbate1,4-disubstituted
RuAAC[Cp*RuCl(PPh₃)₂]1,5-disubstituted

Hydration of the Ethynyl Group

The addition of water across the triple bond of 3-ethynyl-5-methylpyridine, known as hydration, is a direct route to carbonyl compounds. The regiochemical outcome of this reaction can be controlled by the choice of catalyst, leading to either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition).

Markovnikov Hydration

Acid-catalyzed hydration, often in the presence of a mercury(II) salt, typically yields the Markovnikov product, a methyl ketone. The reaction proceeds via the formation of a vinyl cation intermediate at the more substituted carbon atom, which is then attacked by water. Tautomerization of the resulting enol gives the ketone.

Anti-Markovnikov Hydration

Hydroboration-oxidation provides a route to the anti-Markovnikov product, an aldehyde.[10] A bulky borane reagent, such as disiamylborane or 9-BBN, is used to ensure that the boron adds to the terminal carbon of the alkyne. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron with a hydroxyl group, which then tautomerizes to the aldehyde.[11]

Experimental Protocol: Anti-Markovnikov Hydration of 3-Ethynyl-5-methylpyridine

Objective: To synthesize (5-methylpyridin-3-yl)acetaldehyde.

Materials:

  • 3-Ethynyl-5-methylpyridine

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol

  • 3 M Sodium hydroxide solution

  • 30% Hydrogen peroxide solution

Procedure:

  • To a solution of 3-ethynyl-5-methylpyridine (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 9-BBN (1.1 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and slowly add ethanol, followed by the 3 M sodium hydroxide solution.

  • Carefully add the 30% hydrogen peroxide solution dropwise, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the resulting aldehyde by column chromatography.

The Ethynyl Group as a Dienophile in Diels-Alder Reactions

The electron-deficient nature of the alkyne in 3-ethynyl-5-methylpyridine, due to the influence of the pyridine ring, allows it to act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[12][13][14][15][16] This provides a powerful method for the construction of complex polycyclic and heterocyclic systems.

Reaction Principle: The reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the alkyne (the dienophile) to form a six-membered ring. The reaction is highly stereospecific.

Experimental Protocol: Diels-Alder Reaction with 3-Ethynyl-5-methylpyridine

Objective: To synthesize a substituted barrelene derivative.

Materials:

  • 3-Ethynyl-5-methylpyridine

  • A suitable diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • High-boiling point solvent (e.g., toluene or xylene)

Procedure:

  • In a sealed tube, dissolve 3-ethynyl-5-methylpyridine (1.0 eq.) and the diene (2.0-3.0 eq.) in the chosen solvent.

  • Heat the reaction mixture at a high temperature (typically 120-180 °C) for 24-48 hours.

  • Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Formation and Reactivity of Organometallic Derivatives

The acidic terminal proton of 3-ethynyl-5-methylpyridine can be readily deprotonated by a strong base to form a nucleophilic acetylide. This organometallic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the terminal position of the alkyne.[17][18]

Reaction Principle: Common strong bases used for deprotonation include organolithium reagents (e.g., n-butyllithium) or Grignard reagents in the presence of a suitable solvent like THF. The resulting lithium or magnesium acetylide is a potent nucleophile.

Experimental Protocol: Deprotonation and Alkylation

Objective: To synthesize 3-(but-1-yn-1-yl)-5-methylpyridine.

Materials:

  • 3-Ethynyl-5-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of 3-ethynyl-5-methylpyridine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq.) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add ethyl iodide (1.2 eq.) to the solution and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualization of Key Reaction Pathways

To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the core mechanisms.

Sonogashira_Coupling cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-C≡C-Py Oxidative_Addition->Transmetalation Cu-C≡C-Py Reductive_Elimination Ar-C≡C-Py Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Cu(I)X Cu(I)X Alkyne_Coordination Cu-C≡C-Py Cu(I)X->Alkyne_Coordination H-C≡C-Py Base Transmetalation_Step Transmetalation_Step Alkyne_Coordination->Transmetalation_Step to Pd cycle Transmetalation_Step->Cu(I)X Click_Chemistry cluster_CuAAC CuAAC Pathway cluster_RuAAC RuAAC Pathway Alkyne_Cu 3-Ethynyl-5-methylpyridine + Cu(I) Product_1_4 1,4-Disubstituted Triazole Alkyne_Cu->Product_1_4 Azide_Cu Organic Azide Azide_Cu->Product_1_4 Alkyne_Ru 3-Ethynyl-5-methylpyridine + Ru(II) Product_1_5 1,5-Disubstituted Triazole Alkyne_Ru->Product_1_5 Azide_Ru Organic Azide Azide_Ru->Product_1_5 Start 3-Ethynyl-5-methylpyridine + Organic Azide Start->Alkyne_Cu CuAAC Start->Alkyne_Ru RuAAC

Caption: Regioselective Triazole Synthesis via Click Chemistry.

Conclusion

3-Ethynyl-5-methylpyridine is a highly valuable and versatile building block in modern organic synthesis. The strategic positioning of the ethynyl group on the pyridine ring, modulated by the methyl substituent, allows for a diverse range of chemical transformations with a high degree of control. This guide has provided a comprehensive overview of its reactivity in key reactions, including Sonogashira couplings, azide-alkyne cycloadditions, hydration, Diels-Alder reactions, and the formation of organometallic intermediates. The detailed protocols and mechanistic discussions herein are intended to empower researchers to effectively harness the synthetic potential of this compound in their pursuit of novel molecules for drug discovery and materials science.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of potent kinase inhibitors using 3-Ethynyl-5-methylpyridine as a key building block. The methodologies described herein are grounded in established palladium-catalyzed cross-coupling reactions, with a particular focus on the Sonogashira reaction, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds.

Introduction: The Versatility of the Pyridine Scaffold in Kinase Inhibition

The pyridine motif is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of various kinases.[1] Kinase inhibitors have revolutionized the treatment of numerous diseases, particularly cancer, by targeting specific signaling pathways that drive cellular proliferation and survival.[2][3] The ethynyl group of 3-Ethynyl-5-methylpyridine serves as a versatile handle for introducing molecular diversity through robust and high-yielding cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity against a desired kinase target.

This document will focus on the synthesis of a novel class of isothiazolo[4,3-b]pyridine-based dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, showcasing the practical application of 3-Ethynyl-5-methylpyridine in the development of targeted therapeutics.

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful and widely used method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The reaction's tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules in the later stages of a synthetic route.[2][5][6]

The general workflow for the synthesis of kinase inhibitors using 3-Ethynyl-5-methylpyridine via a Sonogashira coupling is depicted below.

G cluster_start Starting Materials cluster_reaction Sonogashira Cross-Coupling cluster_product Intermediate Product cluster_modification Optional Further Modification cluster_final Final Product A 3-Ethynyl-5-methylpyridine C Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Triethylamine) Solvent (e.g., THF) A->C B Aryl/Heteroaryl Halide (e.g., 3,6-dibromoisothiazolo[4,3-b]pyridine) B->C D Coupled Product (e.g., 3-((5-methylpyridin-3-yl)ethynyl)- isothiazolo[4,3-b]pyridine derivative) C->D Reaction E Suzuki Coupling or other functionalization D->E Purification & Further Steps F Kinase Inhibitor E->F

Figure 1: General workflow for the synthesis of kinase inhibitors.

Application Example: Synthesis of a Dual PIKfyve/PIP4K2C Inhibitor

This section provides a detailed protocol for the synthesis of a potent dual inhibitor of the lipid kinases PIKfyve and PIP4K2C, based on the work of Vinken et al.[7] The target molecule, a 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridine derivative, demonstrates low nanomolar inhibition of PIKfyve.

Protocol: Synthesis of 6-(3,4-dimethoxyphenyl)-3-((5-methylpyridin-3-yl)ethynyl)isothiazolo[4,3-b]pyridine (Compound 7i)

Materials:

  • 3,6-dibromoisothiazolo[4,3-b]pyridine

  • 3-Ethynyl-5-methylpyridine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of argon, add 3,6-dibromoisothiazolo[4,3-b]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.01 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) to the flask. The typical solvent ratio is a 2:1 mixture of THF to TEA.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Addition of Alkyne: Add 3-Ethynyl-5-methylpyridine (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-((5-methylpyridin-3-yl)ethynyl)-6-bromoisothiazolo[4,3-b]pyridine intermediate.

  • Suzuki Coupling: The resulting intermediate can then be subjected to a Suzuki cross-coupling reaction with (3,4-dimethoxyphenyl)boronic acid to yield the final product, 6-(3,4-dimethoxyphenyl)-3-((5-methylpyridin-3-yl)ethynyl)isothiazolo[4,3-b]pyridine.

Note on Causality: The use of a palladium catalyst is crucial for the oxidative addition to the aryl bromide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. The inert atmosphere is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Characterization and Biological Activity

The structure of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Biological Activity of Synthesized Inhibitors [7]

CompoundTarget KinaseIC₅₀ (nM)
7i PIKfyve2
RMC-113PIKfyve8
7l PIKfyve3

The data clearly indicates that the introduction of an electron-donating methyl group on the pyridine ring, as in compound 7i , results in a highly potent PIKfyve inhibitor.[7]

Structure-Activity Relationship (SAR) Insights

The study by Vinken et al. provides valuable insights into the structure-activity relationship of these isothiazolo[4,3-b]pyridine derivatives.[7]

  • Substitution on the Pyridine Ring: Electron-donating groups, such as methyl and methoxy, on the 3-pyridinyl ring were found to be beneficial for PIKfyve inhibition, leading to compounds with IC₅₀ values in the low nanomolar range.[7] The position of the substituent is also critical, with the 5-position (as in 3-Ethynyl-5-methylpyridine) being particularly favorable.[7]

  • The Acetylenic Linker: The ethynyl linker is essential for potent PIKfyve inhibition. Replacement with a saturated ethyl linker resulted in a significant loss of activity.[7]

Biological Context: The PIKfyve/PIP4K2C Signaling Pathway

PIKfyve and PIP4K2C are lipid kinases that play crucial roles in the regulation of phosphoinositide metabolism, which in turn governs a multitude of cellular processes including endosomal trafficking, lysosomal homeostasis, and autophagy.[8][9][10] Dysregulation of these pathways is implicated in various diseases, including cancer and viral infections.[7][9][10]

The simplified signaling pathway involving PIKfyve and PIP4K2C is illustrated below.

G cluster_membrane Endosomal/Lysosomal Membrane cluster_cellular Cellular Processes PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Product Trafficking Endosomal Trafficking PI35P2->Trafficking Autophagy Autophagy PI35P2->Autophagy PI5P PI(5)P PIP4K2C PIP4K2C PI5P->PIP4K2C Substrate PI45P2 PI(4,5)P2 PIP4K2C->PI45P2 Product Lysosomal Lysosomal Homeostasis PI45P2->Lysosomal Inhibitor 3-Ethynyl-5-methylpyridine -derived Inhibitor Inhibitor->PIKfyve Inhibitor->PIP4K2C

Figure 2: Simplified PIKfyve/PIP4K2C signaling pathway.

Inhibition of both PIKfyve and PIP4K2C by compounds derived from 3-Ethynyl-5-methylpyridine disrupts the production of key signaling lipids, PI(3,5)P₂ and PI(4,5)P₂, leading to impaired endosomal and lysosomal function.[7][9][10] This disruption of cellular homeostasis can be exploited for therapeutic benefit in diseases that are dependent on these pathways.

Conclusion

3-Ethynyl-5-methylpyridine is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The Sonogashira cross-coupling reaction provides a robust and efficient method for incorporating this moiety into a wide range of heterocyclic scaffolds. The detailed protocol and structure-activity relationship insights presented in these application notes serve as a practical guide for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel kinase inhibitors with therapeutic potential.

References

  • Vinken, P., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(15), 4992. [Link]

  • Cai, X., et al. (2022). Roles of PIKfyve in multiple cellular pathways. Biochemical Society Transactions, 50(2), 859-868. [Link]

  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

  • Sbrissa, D., et al. (2007). The PIKfyve inhibitor YM201636 blocks the continuous recycling of the GLUT4 transporter in 3T3-L1 adipocytes. Journal of Biological Chemistry, 282(39), 28462-28472. [Link]

  • Martin, N. P., et al. (2021). PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2. bioRxiv. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(10), 995. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). Molecules, 27(19), 6649. [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof. (2017).
  • Tyrosine kinase inhibitors. (2003).
  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. (2020). European Patent EP3660020B1. [Link]

  • Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. (2023).

Sources

Click chemistry reactions with 3-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Click Chemistry: Protocols and Insights for Reactions with 3-Ethynyl-5-methylpyridine

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-Ethynyl-5-methylpyridine in click chemistry reactions. We move beyond simple procedural outlines to provide a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes. The protocols described herein are designed to be self-validating systems, incorporating guidance on reaction monitoring, purification, and characterization.

Introduction: The Strategic Value of 3-Ethynyl-5-methylpyridine in Click Chemistry

Click chemistry, a concept first comprehensively described by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn in 2001, provides a powerful synthetic philosophy for rapidly and reliably joining molecular fragments.[1] Its principles of efficiency, high yield, stereospecificity, and tolerance of diverse functional groups have made it an indispensable tool in fields ranging from drug discovery to materials science.[2] The cornerstone of this chemical paradigm is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][3]

3-Ethynyl-5-methylpyridine is a particularly valuable building block for several strategic reasons:

  • Terminal Alkyne Functionality: The ethynyl group is the reactive handle for participation in azide-alkyne cycloaddition reactions.

  • Pyridine Core: The pyridine ring is a common motif in pharmacologically active compounds, capable of forming hydrogen bonds and participating in π-stacking interactions, which can enhance binding affinity to biological targets.[4]

  • Methyl Substitution: The methyl group can influence the electronic properties and steric profile of the molecule, offering a vector for exploring structure-activity relationships (SAR).

This guide provides detailed protocols for leveraging these features in both small molecule synthesis and complex bioconjugation applications.

Core Reaction Principles: The Azide-Alkyne Cycloaddition

The primary reaction of interest for a terminal alkyne like 3-Ethynyl-5-methylpyridine is the CuAAC. It is crucial to distinguish it from its metal-free counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to make informed experimental design choices.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent click reaction. It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[3] This method is exceptionally robust and applicable across a vast range of solvents and functional groups.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially cytotoxic copper catalyst, making it highly suitable for applications in living systems.[1] SPAAC relies on the high intrinsic reactivity of a strained cyclooctyne with an azide.[6][7] 3-Ethynyl-5-methylpyridine, being a terminal alkyne, does not undergo SPAAC directly but is an ideal partner for azides in CuAAC reactions.

This guide will focus exclusively on the CuAAC protocols applicable to 3-Ethynyl-5-methylpyridine.

Application Protocol 1: Synthesis of 1,4-Disubstituted Triazoles via CuAAC

This protocol details a general procedure for the synthesis of a 1-(aryl/alkyl)-4-(5-methylpyridin-3-yl)-1H-1,2,3-triazole from 3-Ethynyl-5-methylpyridine and a corresponding organic azide.

Reaction Mechanism: The CuAAC Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle. Subsequent rearrangement and protonolysis release the triazole product and regenerate the Cu(I) catalyst.[5]

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide π-complex & Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne 3-Ethynyl-5-methylpyridine (R-C≡CH) Alkyne->Cu_Acetylide Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Organic Azide (R'-N₃) Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Proton_Source Proton Source (e.g., H₂O, Alcohol) Proton_Source->Product Product->CuI Catalyst Regeneration

Sources

Application Note: A Detailed Protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry with Functionalized Heterocycles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click chemistry" reaction, a concept introduced by K.B. Sharpless to describe reactions with high yields, stereospecificity, and tolerance to a wide range of functional groups.[1][2] This transformation forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, providing a robust method for covalently connecting molecular building blocks in fields ranging from drug discovery and bioconjugation to materials science.[1][3] The reaction's efficiency represents a vast improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which demands harsh conditions and often yields a mixture of 1,4- and 1,5-regioisomers.[4][5]

This application note provides a detailed, field-proven protocol for the CuAAC reaction using 3-Ethynyl-5-methylpyridine , a heterocyclic alkyne of significant interest in medicinal chemistry. The pyridine nitrogen introduces a key variable; it can potentially act as a ligand for the copper catalyst. This guide will address the mechanistic underpinnings of the reaction, offer a step-by-step methodology that accounts for the specific nature of this substrate, and provide troubleshooting insights to ensure reproducible success.

The CuAAC Catalytic Cycle: Mechanism of Action

The remarkable rate acceleration and regioselectivity of the CuAAC reaction are direct consequences of the copper(I) catalyst's involvement.[1] While the detailed mechanism can involve mono- or di-metallic copper species depending on the specific conditions and ligands, a generally accepted catalytic cycle provides a strong framework for understanding the process.[6][7]

The cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne.[1] This step is crucial as it activates the alkyne for subsequent reaction. The azide then coordinates to the copper center, bringing the two reactive partners into close proximity. A cyclization event occurs to form a six-membered metallacycle intermediate, which, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst for the next cycle.[7][]

CuAAC_Mechanism Figure 1: The Catalytic Cycle of CuAAC cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide Catalyst Entry Alkyne R¹-C≡CH (3-Ethynyl-5-methylpyridine) Alkyne->Cu_Acetylide Deprotonation Azide R²-N₃ Cu_Complex Azide-Copper Complex Azide->Cu_Complex Product 1,4-Triazole Product Product->Cu_I Catalyst Regeneration Cu_Acetylide->Cu_Complex Azide Coordination Metallacycle Six-Membered Metallacycle Cu_Complex->Metallacycle Cyclization Metallacycle->Product Protonolysis

Caption: Figure 1: The Catalytic Cycle of CuAAC.

Considerations for 3-Ethynyl-5-methylpyridine

The presence of the pyridine nitrogen in 3-ethynyl-5-methylpyridine introduces a unique consideration. Pyridines are known to coordinate with copper ions. This can have two potential effects:

  • Potential for Rate Acceleration: The pyridine nitrogen could act as an intramolecular ligand, pre-organizing the copper catalyst near the alkyne functionality. This "tethering" effect can, in some cases, accelerate the formation of the key copper-acetylide intermediate.

  • Potential for Catalyst Inhibition: Conversely, if the pyridine forms a highly stable, unreactive complex with the copper catalyst, it could sequester the catalyst and inhibit the reaction.

The protocol outlined below is designed for robustness and utilizes a standard, highly effective catalytic system—in situ generation of Cu(I) from Copper(II) Sulfate (CuSO₄) and sodium ascorbate. This system, often paired with an external ligand, provides a high concentration of the active catalyst, mitigating potential inhibition while ensuring efficient turnover.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 3-ethynyl-5-methylpyridine with a generic organic azide (e.g., benzyl azide) on a 0.5 mmol scale.

Materials and Reagents
Reagent/MaterialRecommended PuritySupplier Example
3-Ethynyl-5-methylpyridine>95%Commercially available
Benzyl Azide>95%Commercially available
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeMajor chemical suppliers
Sodium Ascorbate>98%Major chemical suppliers
tert-Butanol (t-BuOH)ACS Reagent GradeMajor chemical suppliers
Deionized Water (H₂O)18 MΩ·cmIn-house or purchased
Dichloromethane (DCM)ACS Reagent GradeMajor chemical suppliers
Saturated aq. Ammonium Chloride (NH₄Cl)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous GradeMajor chemical suppliers
Silica Gel for Column Chromatography60 Å, 230-400 meshMajor chemical suppliers
Preparation of Stock Solutions
  • CuSO₄ Solution (0.1 M): Dissolve 250 mg of CuSO₄·5H₂O in 10 mL of deionized water.

  • Sodium Ascorbate Solution (1.0 M): Dissolve 1.98 g of sodium ascorbate in 10 mL of deionized water. This solution should be prepared fresh before use to ensure maximum reductive capacity.

Step-by-Step Reaction Procedure
  • Reactant Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethynyl-5-methylpyridine (58.6 mg, 0.5 mmol, 1.0 equiv.) and benzyl azide (66.6 mg, 0.5 mmol, 1.0 equiv.).

  • Solvent Addition: Add 5 mL of tert-butanol and 5 mL of deionized water to the flask. Stir the mixture at room temperature until all solids are dissolved, resulting in a biphasic or homogeneous solution.

  • Catalyst Addition: Sequentially add the catalyst stock solutions to the stirring reaction mixture:

    • Add 0.5 mL of the 1.0 M sodium ascorbate solution (0.5 mmol, 1.0 equiv.).

    • Add 0.1 mL of the 0.1 M CuSO₄ solution (0.01 mmol, 2 mol%).

  • Reaction Execution: The reaction mixture may change color (e.g., to a yellow or green suspension). Allow the reaction to stir vigorously at room temperature.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 30-50% ethyl acetate in hexanes. The product triazole should have a different Rf value than the starting materials. The reaction is typically complete within 2-12 hours.

Work-up and Purification
  • Quenching: Once the reaction is complete, add 10 mL of saturated aqueous ammonium chloride solution to the flask. This helps to complex with the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or oil. Purify the material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(benzyl)-4-(5-methylpyridin-3-yl)-1H-1,2,3-triazole.

Experimental Workflow and Data

The entire process, from setup to final product, follows a logical and reproducible sequence.

Workflow Figure 2: Experimental Workflow for CuAAC A 1. Reagent & Solvent Setup (Alkyne, Azide, tBuOH/H₂O) B 2. Catalyst Addition (Sodium Ascorbate, then CuSO₄) A->B C 3. Reaction at RT (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up (NH₄Cl Quench, DCM Extraction) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Characterization (NMR, MS, Yield) E->F

Caption: Figure 2: Experimental Workflow for CuAAC.

Summary of Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry (Alkyne:Azide)1:1 to 1:1.1Equimolar amounts are efficient; a slight excess of one reagent can drive the reaction to completion.
Solvent Systemt-BuOH : H₂O (1:1 v/v)A versatile system that solubilizes a wide range of organic substrates and the inorganic catalyst components.[6]
Copper SourceCuSO₄·5H₂O (1-5 mol%)Inexpensive, stable Cu(II) precursor for the active Cu(I) species.[5][6]
Reducing AgentSodium Ascorbate (0.5-2.0 equiv.)Mild, water-soluble reductant that rapidly generates Cu(I) from Cu(II) and prevents oxidative side reactions.[1]
TemperatureRoom Temperature (20-25 °C)The reaction is highly exothermic and proceeds efficiently without heating.[4]
Typical Reaction Time2-12 hoursSubstrate-dependent; monitor for completion.
Expected Yield>85%CuAAC is known for its high efficiency and yields.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Cu(I)).2. Degraded sodium ascorbate solution.3. Impure starting materials.1. Ensure an oxygen-free environment if necessary (sparge with N₂/Ar).2. Always prepare sodium ascorbate solution fresh. 3. Verify the purity of the azide and alkyne by NMR or other methods.
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling).Increase the concentration or perform a second addition of sodium ascorbate to maintain a reducing environment. Ensure the ascorbate is added before the copper salt.[1]
Copper Contamination in Product The triazole product is chelating residual copper ions from the reaction.[9]1. During work-up, wash the organic layer thoroughly with aqueous EDTA or ammonium hydroxide solution.2. Pass a solution of the product through a small plug of activated carbon or silica gel.[9]
Reaction Stalls Poor solubility of a reactant or intermediate.Catalyst inhibition by the pyridine substrate.1. Add a co-solvent like DMSO or THF.2. Consider adding an accelerating ligand like TBTA or THPTA (10 mol%) to stabilize the active catalyst and improve its turnover.[3][10]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • ResearchGate Discussion. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Organic Chemistry Portal. (n.d.). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic-chemistry.org. [Link]

  • Alvarez, S. G., Alvarez, R., & Perez-Sestelo, J. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2047. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Díez-González, S., & Nolan, S. P. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

  • PubChem. (n.d.). 3-ethynyl-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic-chemistry.org. [Link]

  • Scribd. (2025). Click Chemistry. Scribd. [Link]

Sources

Application Notes and Protocols: Leveraging 3-Ethynyl-5-methylpyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of higher crop yields and the mounting challenge of pest resistance necessitate the continuous development of novel, effective, and environmentally benign agrochemicals. Pyridine-based compounds, particularly N-pyridylpyrazoles, have emerged as a cornerstone in modern insecticide and fungicide discovery, with blockbuster products like Chlorantraniliprole demonstrating the potency of this scaffold.[1][2][3] 3-Ethynyl-5-methylpyridine is a versatile and highly valuable building block for the synthesis of such next-generation agrochemicals. Its terminal alkyne functionality provides a reactive handle for the strategic introduction of the pyridine ring into complex molecular architectures, primarily through robust and efficient cross-coupling methodologies. This application note provides a comprehensive guide for researchers, chemists, and process development scientists on the strategic application of 3-ethynyl-5-methylpyridine in the synthesis of agrochemical intermediates, with a focus on the construction of pyridylpyrazole cores. Detailed protocols, mechanistic insights, and workflow visualizations are presented to facilitate the seamless integration of this key intermediate into agrochemical discovery and development programs.

Introduction: The Strategic Importance of the Pyridine Moiety in Agrochemicals

The pyridine ring is a privileged scaffold in agrochemical design due to its unique electronic properties, metabolic stability, and ability to engage in favorable interactions with biological targets.[4][5] In the context of insecticides, the pyridine moiety is a critical component of the anthranilic diamide class, which targets insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[1][2] The precise positioning of the pyridine ring within the molecule is paramount for optimal activity. 3-Ethynyl-5-methylpyridine offers a strategic advantage in this regard, as the ethynyl group serves as a versatile linchpin for constructing complex heterocyclic systems.

Core Synthetic Strategy: Sonogashira Coupling as the Gateway to Pyridyl-Containing Scaffolds

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[6][7][8] This reaction is exceptionally well-suited for incorporating the 3-ethynyl-5-methylpyridine unit into agrochemical intermediates. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Mechanistic Rationale for Experimental Choices

A robust understanding of the Sonogashira coupling mechanism is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle involves two interconnected cycles for palladium and copper.[6][8][9]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. This is followed by a transmetalation step with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

The choice of catalyst, ligands, base, and solvent significantly impacts the reaction's efficiency. For instance, the use of bulky phosphine ligands on the palladium catalyst can enhance the rate of reductive elimination, while the choice of amine base affects the formation of the copper acetylide and the overall reaction kinetics.

Application in the Synthesis of N-Pyridylpyrazole Agrochemicals

A primary application of 3-ethynyl-5-methylpyridine is in the synthesis of N-pyridylpyrazole-containing agrochemicals. The general synthetic strategy involves a Sonogashira coupling of 3-ethynyl-5-methylpyridine with a suitably functionalized pyrazole precursor, or a subsequent cyclization reaction to form the pyrazole ring.

Below is a representative workflow for the synthesis of a key pyridylpyrazole intermediate:

Synthesis Workflow A 3-Ethynyl-5-methylpyridine C Sonogashira Coupling (Pd/Cu catalysis, base) A->C B Halogenated Pyrazole Derivative B->C D Pyridylpyrazole Intermediate C->D C-C bond formation E Further Functionalization (e.g., amidation, esterification) D->E F Final Agrochemical Product E->F

Caption: A generalized workflow for the synthesis of N-pyridylpyrazole agrochemicals utilizing 3-ethynyl-5-methylpyridine.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired scale.

Protocol 1: Sonogashira Coupling of 3-Ethynyl-5-methylpyridine with a Halogenated Pyrazole

This protocol describes a general procedure for the palladium/copper-catalyzed Sonogashira coupling of 3-ethynyl-5-methylpyridine with a model halogenated pyrazole derivative.

Materials:

  • 3-Ethynyl-5-methylpyridine

  • Halogenated pyrazole (e.g., 1-tert-butyl-4-iodopyrazole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated pyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Add anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 2-3 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

  • Add 3-ethynyl-5-methylpyridine (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridylpyrazole intermediate.

Protocol 2: One-Pot Synthesis of a Pyridylpyrazole via Cyclization

This protocol outlines a potential one-pot synthesis where the Sonogashira product undergoes a subsequent cyclization to form the pyrazole ring.

Materials:

  • 3-Ethynyl-5-methylpyridine

  • A suitable di-electrophilic precursor (e.g., a β-diketone derivative)

  • Hydrazine or a substituted hydrazine

  • Palladium and copper catalysts as in Protocol 1

  • Base and solvent as in Protocol 1

  • Acid or base for cyclization step

Procedure:

  • Perform the Sonogashira coupling as described in Protocol 1, steps 1-5, using the di-electrophilic precursor as the coupling partner.

  • After the coupling reaction is complete (as monitored by TLC or LC-MS), add hydrazine or a substituted hydrazine (1.0-1.2 equiv.) to the reaction mixture.

  • Depending on the substrate, an acid or base catalyst may be required to facilitate the cyclization.

  • Continue to stir the reaction, potentially with heating, until the cyclization is complete.

  • Work-up and purify the final pyridylpyrazole product as described in Protocol 1, steps 6-9.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of ethynylpyridines with various aryl halides, based on literature precedents.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePdCl₂(PPh₃)₂ / CuITEATHF60685-95
23-BromopyridinePd(PPh₃)₄ / CuIDIPEADMF801270-85
32-ChlorobenzonitrilePd₂(dba)₃ / XPhos / CuIK₂CO₃Dioxane1002460-75

Note: Yields are indicative and will vary depending on the specific substrates and reaction scale.

Visualization of Key Synthetic Transformations

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-X]L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_Alkyne [Ar-Pd(II)-C≡CR]L₂ PdII_Aryl->PdII_Aryl_Alkyne Transmetalation (Cu-C≡CR) PdII_Aryl_Alkyne->Pd0 Product Ar-C≡CR PdII_Aryl_Alkyne->Product Reductive Elimination CuX CuX PdII_Aryl_Alkyne->CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Base Cu_Alkyne->CuX Alkyne H-C≡CR Alkyne->Cu_Alkyne

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

3-Ethynyl-5-methylpyridine is a powerful and versatile building block for the synthesis of advanced agrochemicals, particularly those containing the N-pyridylpyrazole scaffold. The Sonogashira coupling reaction provides a robust and efficient method for its incorporation into complex molecular architectures. The protocols and mechanistic insights provided in this application note are intended to empower researchers to accelerate the discovery and development of novel crop protection agents. Future work in this area may focus on the development of more sustainable catalytic systems for the Sonogashira reaction, as well as the exploration of other coupling methodologies, such as click chemistry, to further expand the synthetic utility of 3-ethynyl-5-methylpyridine in agrochemical synthesis.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. [Link]

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(2), 555-557. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Lahm, G. P., Selby, T. P., Freudenberger, J. H., Stevenson, T. M., Myers, B. J., Seburyamo, G., ... & Annan, I. B. (2005). Insecticidal anthranilic diamides: a new class of potent ryanodine receptor activators. Bioorganic & medicinal chemistry letters, 15(21), 4898-4906. [Link]

  • Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. ResearchGate. [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. ACS Publications. [Link]

  • Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. Hindawi. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Synthesis, Larvicidal Activities and Antifungal Activities of Novel Chlorantraniliprole Derivatives and Their Target in the Ryanodine Receptor. ResearchGate. [Link]

  • Synthesis route of chlorantraniliprole derivatives containing indane and its analogs. ResearchGate. [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]

  • Synthesis of novel N-pyridylpyrazole derivatives containing 1,2,4-oxadiazole moiety via 1,3-dipolar cycloaddition and their structures and biological activities. Bohrium. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. [Link]

  • Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]

Sources

Applikations- und Protokoll-Leitfaden: Derivatisierung von 3-Ethinyl-5-methylpyridin für das biologische Screening

Author: BenchChem Technical Support Team. Date: February 2026

Erstellt von: Dr. Gemini, Senior Application Scientist Datum: 21. Januar 2026 Version: 1.0

Zusammenfassung

Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur chemischen Derivatisierung von 3-Ethinyl-5-methylpyridin, einem vielseitigen Baustein für die Wirkstoffforschung. Pyridin-basierte Molekülgerüste sind aufgrund ihrer Prävalenz in zahlreichen pharmakologisch aktiven Wirkstoffen von großer Bedeutung.[1][2][3] Die Ethinylgruppe am 3-Ethinyl-5-methylpyridin dient als reaktiver Ankerpunkt für die Synthese von Molekülbibliotheken mittels robuster und hocheffizienter Kupplungsreaktionen. Wir konzentrieren uns auf zwei zentrale Strategien: die Palladium/Kupfer-katalysierte Sonogashira-Kupplung und die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC), auch bekannt als „Click-Chemie“. Diese Methoden ermöglichen die systematische Generierung diverser Molekülstrukturen, die anschließend in biologischen Screenings, wie dem Hochdurchsatz-Screening (HTS), auf ihre Wirksamkeit gegen verschiedene Zielstrukturen (Targets) untersucht werden können.[4][5]

Einführung: Die Bedeutung des 3-Ethinyl-5-methylpyridin-Gerüsts

Pyridin und seine Derivate gehören zu den am weitesten verbreiteten N-Heterozyklen in von der FDA zugelassenen Medikamenten.[1] Ihre Fähigkeit, Wasserstoffbrückenbindungen einzugehen, in π-Stacking-Wechselwirkungen zu treten und Metallionen zu koordinieren, macht sie zu einem „privilegierten Gerüst“ im Wirkstoffdesign. Das Molekül 3-Ethinyl-5-methylpyridin kombiniert dieses wichtige pharmakophore Gerüst mit einer terminalen Alkin-Funktion.[6] Diese Alkingruppe ist ein außerordentlich nützlicher chemischer „Griff“, der eine Vielzahl von Transformationen mit hoher Selektivität und Ausbeute ermöglicht.

Schlüsselmerkmale des Bausteins:

  • Pyridin-Kern: Bietet eine Plattform für Interaktionen mit biologischen Zielmolekülen und beeinflusst die physikochemischen Eigenschaften wie Löslichkeit und pKa.

  • Ethinyl-Gruppe: Eine hochreaktive funktionelle Gruppe, die spezifische und effiziente Kupplungsreaktionen ermöglicht.[6]

  • Methyl-Gruppe: Dient als sterischer und elektronischer Modulator, der die Bindungsaffinität und die metabolische Stabilität der Derivate beeinflussen kann.

Die Derivatisierung dieses Bausteins zielt darauf ab, eine Bibliothek von strukturell verwandten, aber dennoch diversen Molekülen zu erstellen. Diese Strategie, bekannt als Diversity-Oriented Synthesis (DOS), ist ein Eckpfeiler der modernen Medizinalchemie zur Identifizierung neuer Leitstrukturen.

Synthesestrategien zur Derivatisierung

Die terminale Alkingruppe ist der Ausgangspunkt für unsere Synthesestrategien. Wir stellen hier zwei der robustesten und am weitesten verbreiteten Methoden zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen vor.

2.1 Sonogashira-Kupplung: Synthese von Arylalkinen

Die Sonogashira-Kupplung ist eine Palladium- und Kupfer-katalysierte Kreuzkupplungsreaktion zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid.[7][8][9] Sie ist eine der effizientesten Methoden zur Bildung einer C(sp²)-C(sp)-Bindung und wird extensiv in der Synthese von Pharmazeutika und organischen Materialien eingesetzt.[10][11]

Kausalität der experimentellen Wahl: Die Wahl der Sonogashira-Kupplung ist begründet durch ihre hohe Toleranz gegenüber einer Vielzahl funktioneller Gruppen, milde Reaktionsbedingungen und typischerweise hohe Ausbeuten.[9] Dies erlaubt die Kopplung einer breiten Palette von (Hetero-)Arylhalogeniden an das 3-Ethinyl-5-methylpyridin-Gerüst, was zu einer hohen strukturellen Diversität in der resultierenden Bibliothek führt.

Detailliertes Protokoll 1: Sonogashira-Kupplung

  • Materialien:

    • 3-Ethinyl-5-methylpyridin (1.0 Äquiv.)

    • (Hetero-)Arylhalogenid (z.B., 4-Iodanisol, 1.1 Äquiv.)

    • Bis(triphenylphosphin)palladium(II)-dichlorid (PdCl₂(PPh₃)₂, 0.02 Äquiv.)

    • Kupfer(I)-iodid (CuI, 0.04 Äquiv.)

    • Triethylamin (TEA), wasserfrei

    • Tetrahydrofuran (THF), wasserfrei

    • Inertgas (Argon oder Stickstoff)

  • Durchführung:

    • Ein Schlenk-Kolben wird unter Vakuum ausgeheizt und mit Inertgas befüllt.

    • PdCl₂(PPh₃)₂ (0.02 Äquiv.), CuI (0.04 Äquiv.) und das (Hetero-)Arylhalogenid (1.1 Äquiv.) werden in den Kolben eingewogen.

    • Der Kolben wird dreimal evakuiert und mit Inertgas gespült.

    • Wasserfreies THF und TEA (im Verhältnis 2:1) werden über eine Spritze zugegeben, um eine Konzentration des Arylhalogenids von ca. 0.2 M zu erreichen.

    • 3-Ethinyl-5-methylpyridin (1.0 Äquiv.) wird, gelöst in einer kleinen Menge THF, langsam zur Reaktionsmischung getropft.

    • Die Reaktion wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

    • Nach vollständigem Umsatz wird das Lösungsmittel unter reduziertem Druck entfernt.

    • Der Rückstand wird in Dichlormethan oder Ethylacetat aufgenommen und mit gesättigter wässriger Ammoniumchlorid-Lösung und anschließend mit Sole gewaschen.

    • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und eingeengt.

    • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt (typischerweise mit einem Hexan/Ethylacetat-Gradienten).

ParameterBedingung/WertBegründung
Katalysator (Pd) PdCl₂(PPh₃)₂Robust, kommerziell verfügbar, bildet in situ die aktive Pd(0)-Spezies.
Co-Katalysator (Cu) Kupfer(I)-iodid (CuI)Erleichtert die Bildung des Kupferacetylids, was die Transmetallierung beschleunigt.[11]
Base Triethylamin (TEA)Dient als Base zur Deprotonierung des Alkins und als Lösungsmittel. Neutralisiert das entstehende H-X.[12]
Temperatur RaumtemperaturMilde Bedingungen schonen empfindliche funktionelle Gruppen.[9]
2.2 Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC)

Die CuAAC ist die bekannteste Reaktion der "Click-Chemie", ein Konzept, das von K. Barry Sharpless eingeführt wurde.[13] Sie beschreibt die [3+2]-Cycloaddition zwischen einem terminalen Alkin und einem Azid, die durch Kupfer(I) katalysiert wird und ausschließlich das 1,4-disubstituierte 1,2,3-Triazol-Regioisomer liefert.[14][15][16]

Kausalität der experimentellen Wahl: Die CuAAC ist eine außergewöhnlich robuste und bioorthogonale Reaktion.[17] Sie läuft unter sehr milden Bedingungen, oft in wässrigen Lösungsmitteln, ist unempfindlich gegenüber den meisten funktionellen Gruppen und liefert extrem hohe Ausbeuten mit minimaler Notwendigkeit zur Aufreinigung.[14][16] Das resultierende Triazol-Bindeglied ist metabolisch sehr stabil und kann als Wasserstoffbrückenakzeptor fungieren, was es zu einem wertvollen Baustein in der Medizinalchemie macht.

Detailliertes Protokoll 2: CuAAC ("Click-Chemie")

  • Materialien:

    • 3-Ethinyl-5-methylpyridin (1.0 Äquiv.)

    • Organisches Azid (z.B., Benzylazid, 1.05 Äquiv.)

    • Kupfer(II)-sulfat-Pentahydrat (CuSO₄·5H₂O, 0.05 Äquiv.)

    • Natriumascorbat (0.10 Äquiv.)

    • Lösungsmittel: tert-Butanol/Wasser (1:1)

  • Durchführung:

    • 3-Ethinyl-5-methylpyridin (1.0 Äquiv.) und das organische Azid (1.05 Äquiv.) werden in einem Gemisch aus tert-Butanol und Wasser (1:1) gelöst.

    • In einem separaten Gefäß wird eine frische wässrige Lösung von Natriumascorbat (0.10 Äquiv.) hergestellt.

    • In einem weiteren Gefäß wird eine wässrige Lösung von CuSO₄·5H₂O (0.05 Äquiv.) hergestellt.

    • Zur Lösung der organischen Komponenten wird zuerst die Natriumascorbat-Lösung und anschließend die Kupfer(II)-sulfat-Lösung gegeben. Natriumascorbat reduziert in situ Cu(II) zu der katalytisch aktiven Cu(I)-Spezies.[18]

    • Die Reaktion wird bei Raumtemperatur für 4-12 Stunden kräftig gerührt. Der Fortschritt wird mittels DC oder LC-MS verfolgt.

    • Nach vollständigem Umsatz wird die Reaktion mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.

    • Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat getrocknet, filtriert und eingeengt.

    • In vielen Fällen ist das Produkt nach dem Einengen bereits sehr rein. Falls notwendig, kann eine schnelle Filtration über Kieselgel oder eine Umkristallisation durchgeführt werden.

ParameterBedingung/WertBegründung
Katalysator In situ erzeugtes Cu(I)CuSO₄/Natriumascorbat ist ein einfaches, billiges und zuverlässiges System zur Erzeugung von Cu(I).[18]
Lösungsmittel t-BuOH/H₂OErmöglicht die Lösung sowohl polarer als auch unpolarer Reaktanden und beschleunigt die Reaktion.[14]
Temperatur RaumtemperaturDie Reaktion ist hocheffizient und erfordert in der Regel keine Erwärmung.[15]
Stöchiometrie Nahezu 1:1Die hohe Effizienz der Reaktion erfordert keinen großen Überschuss an einem der Reaktanden.
Workflow: Von der Synthese zur Screening-Platte

Der gesamte Prozess von der Auswahl der Ausgangsmaterialien bis zur Erstellung einer für das biologische Screening bereiten Plattenbibliothek folgt einem logischen Arbeitsablauf. Dieser gewährleistet Effizienz, Reproduzierbarkeit und hohe Qualität der erzeugten Verbindungen.

G cluster_0 Phase 1: Synthese & Aufreinigung cluster_1 Phase 2: Qualitätskontrolle & Plating cluster_2 Phase 3: Biologisches Screening Start Auswahl der Reaktionspartner (Halogenide/Azide) Reaction Derivatisierung (Sonogashira oder CuAAC) Start->Reaction Protokoll 1/2 Workup Wässrige Aufarbeitung & Extraktion Reaction->Workup Purification Säulenchromatographie oder präp. HPLC Workup->Purification QC Strukturverifizierung (NMR, MS) & Reinheitsanalyse (HPLC) Purification->QC Stock Herstellung von Stammlösungen (DMSO) QC->Stock Plating Überführung in Screening-Platten (z.B. 384-Well) Stock->Plating Screening Hochdurchsatz- Screening (HTS) Plating->Screening Hit Identifizierung von 'Hits' Screening->Hit

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese der Derivate bis zur Identifizierung von Treffern im biologischen Screening.

Strukturelle Bestätigung und Qualitätskontrolle

Die Validierung der Struktur und die Bestimmung der Reinheit jedes synthetisierten Derivats sind entscheidend für die Integrität der biologischen Screening-Daten. Falsch identifizierte oder verunreinigte Proben können zu irreführenden Ergebnissen führen.

  • Kernspinresonanzspektroskopie (NMR):

    • ¹H-NMR: Dient zur Bestätigung der Gesamtstruktur. Bei der Sonogashira-Kupplung verschwindet das charakteristische Alkin-Proton-Signal (typischerweise bei ~3 ppm).[19] Bei der CuAAC-Reaktion erscheint ein neues Singulett für das Triazol-Proton (typischerweise zwischen 7.5 und 8.5 ppm).

    • ¹³C-NMR: Bestätigt die Anwesenheit aller Kohlenstoffatome. Die sp-hybridisierten Kohlenstoffe des Alkins (~70-90 ppm) werden durch die Signale des aromatischen Triazol-Rings (~120-150 ppm) ersetzt.[20]

  • Massenspektrometrie (MS):

    • LC-MS: Wird zur schnellen Überprüfung des Reaktionsfortschritts und zur Reinheitsbestimmung verwendet. Die Methode koppelt eine Flüssigchromatographie (LC) zur Trennung mit einem Massenspektrometer (MS) zur Detektion.

    • Hochauflösende Massenspektrometrie (HRMS): Dient zur exakten Bestimmung der Masse des Molekülions. Dies ermöglicht die eindeutige Bestätigung der Summenformel des Produkts.

  • Hochleistungsflüssigkeitschromatographie (HPLC):

    • Wird zur Bestimmung der prozentualen Reinheit der Endprodukte eingesetzt. Für Pyridin-Derivate sind C18-Säulen mit einem mobilen Phasen-System aus Wasser/Acetonitril und einem Additiv wie Trifluoressigsäure (TFA) oder Ameisensäure üblich, um eine gute Peakform zu gewährleisten.[21][22][23] Die Reinheit sollte für das biologische Screening idealerweise >95% betragen.

Anwendung im biologischen Screening

Die erstellte Bibliothek von 3-Ethinyl-5-methylpyridin-Derivaten ist nun bereit für das biologische Screening. Die strukturelle Vielfalt, die durch die Kombination verschiedener Aryl- oder Azid-Bausteine erzeugt wurde, erhöht die Wahrscheinlichkeit, eine Verbindung zu finden, die mit einem biologischen Zielmolekül interagiert.

ScreeningCascade Library Diverse Derivat- Bibliothek HTS Primäres HTS (eine Konzentration) Library->HTS Hits Primäre 'Hits' (Aktive Verbindungen) HTS->Hits Confirmation Hit-Bestätigung (Re-Testing) Hits->Confirmation DoseResponse Dosis-Wirkungs- Analyse (IC₅₀/EC₅₀) Confirmation->DoseResponse ValidatedHits Validierte 'Hits' DoseResponse->ValidatedHits SAR Struktur-Wirkungs- Beziehung (SAR) ValidatedHits->SAR LeadOpt Leitstruktur- Optimierung SAR->LeadOpt

Abbildung 2: Schematischer Ablauf des biologischen Screenings, von der primären Testung bis zur Leitstrukturoptimierung.

  • Primäres Screening: Die gesamte Bibliothek wird typischerweise in einem Hochdurchsatz-Screening (HTS) bei einer einzigen Konzentration gegen das Zielmolekül (z.B. ein Enzym oder ein Rezeptor) getestet. Ziel ist es, "Hits" zu identifizieren – Verbindungen, die eine signifikante biologische Aktivität zeigen.

  • Hit-Validierung: Die identifizierten Hits werden erneut getestet, um falsch-positive Ergebnisse auszuschließen.

  • Dosis-Wirkungs-Analyse: Validierte Hits werden in einer Reihe von Konzentrationen getestet, um ihre Potenz (z.B. als IC₅₀- oder EC₅₀-Wert) zu bestimmen.

  • Struktur-Wirkungs-Beziehungen (SAR): Durch den Vergleich der Aktivität verschiedener Derivate können erste Rückschlüsse auf die Beziehung zwischen der chemischen Struktur und der biologischen Wirkung gezogen werden. Diese Erkenntnisse sind die Grundlage für die gezielte Entwicklung noch potenterer und selektiverer Wirkstoffe im Rahmen der Leitstrukturoptimierung.

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  • Cosford, N. D. P., et al. (2003). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry. Abgerufen von

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Sources

Application Note: Leveraging 3-Ethynyl-5-methylpyridine in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in medicinal chemistry, providing a rational alternative to traditional high-throughput screening (HTS)[1]. This approach identifies low-molecular-weight ligands, or "fragments," that bind with low affinity but high ligand efficiency to a biological target[1][2]. These fragments serve as high-quality starting points for structure-guided optimization into potent, drug-like lead compounds[2][3]. This guide provides a detailed technical overview and actionable protocols for utilizing 3-Ethynyl-5-methylpyridine, a versatile and strategically designed fragment, in FBDD campaigns. We will explore its properties, outline a robust screening and validation cascade, and detail its potential for hit-to-lead optimization, particularly for challenging targets like protein-protein interactions and allosteric sites[4][5].

Profile of 3-Ethynyl-5-methylpyridine: A Strategic Fragment

3-Ethynyl-5-methylpyridine is a compelling fragment for FBDD due to its unique combination of structural features that adhere to the principles of fragment design and offer clear vectors for chemical elaboration.

1.1. Physicochemical Properties and Adherence to "Rule of Three"

Fragments are typically guided by the "Rule of Three," which stipulates a molecular weight <300 Da, cLogP ≤ 3, and fewer than three hydrogen bond donors and acceptors[6][7]. 3-Ethynyl-5-methylpyridine aligns perfectly with these guidelines, making it an ideal candidate for fragment libraries.

PropertyValue"Rule of Three" Compliance
Molecular Formula C₈H₇NN/A
Molecular Weight 117.15 g/mol [8]✓ (< 300 Da)
Hydrogen Bond Donors 1 (ethynyl C-H)✓ (≤ 3)
Hydrogen Bond Acceptors 1 (pyridine N)✓ (≤ 3)
cLogP (predicted) ~1.5 - 2.0✓ (≤ 3)
CAS Number 30413-53-7[8]N/A

1.2. Rationale for Use: Key Structural Features

The utility of 3-Ethynyl-5-methylpyridine in FBDD stems from two primary components:

  • The Pyridine Ring: The 3,5-disubstituted pyridine core provides a rigid, defined scaffold that reduces conformational entropy upon binding. The nitrogen atom acts as a hydrogen bond acceptor, while the aromatic system can engage in π-stacking or other non-covalent interactions within a protein binding pocket. The methyl group provides a subtle hydrophobic contact point and can help orient the fragment within a binding site.

  • The Terminal Alkyne: This is the fragment's key feature for rational drug design. The terminal alkyne is a highly versatile chemical handle. It is relatively non-polar but can act as a weak hydrogen bond donor. Crucially, it serves as a well-defined vector for "fragment growing" through robust and reliable chemical reactions like the Sonogashira cross-coupling[8][9]. This allows medicinal chemists to systematically extend the fragment into adjacent pockets identified through structural biology, efficiently improving potency and selectivity[6][10].

The Fragment Screening and Validation Cascade

Because fragments exhibit weak binding affinities (typically in the high micromolar to millimolar range), their detection requires highly sensitive biophysical techniques[11]. A successful FBDD campaign relies on a cascade of orthogonal assays to confidently identify true hits and eliminate false positives[12][13][14].

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit Characterization cluster_3 Phase 4: Lead Optimization P_Screen Primary Screen (e.g., DSF/TSA) S_Screen Secondary Screen (e.g., Ligand-Observed NMR) P_Screen->S_Screen Validate Hits ITC ITC (Affinity, Thermodynamics) S_Screen->ITC Quantify Xray X-ray Crystallography (Binding Mode) S_Screen->Xray Visualize Opt Structure-Guided Design (Fragment Growing) Xray->Opt Rational Design

Caption: FBDD workflow from primary screening to lead optimization.

2.1. Phase 1 Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid, cost-effective method to screen fragment libraries by detecting changes in a protein's thermal stability upon ligand binding[11][12].

  • Principle: A fluorescent dye binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature. A binding fragment stabilizes the protein, resulting in a higher melting temperature (Tm).

  • Materials:

    • Purified target protein (≥95% purity) at 2-10 µM in a suitable buffer (e.g., PBS or HEPES).

    • 3-Ethynyl-5-methylpyridine stock solution (e.g., 100 mM in DMSO).

    • Fluorescent dye (e.g., SYPRO Orange).

    • qPCR instrument capable of monitoring fluorescence over a temperature gradient.

  • Procedure:

    • Prepare a master mix of protein and dye in the assay buffer.

    • Dispense the master mix into a 96- or 384-well PCR plate.

    • Add 3-Ethynyl-5-methylpyridine to a final concentration of 1-10 mM[12]. Ensure the final DMSO concentration is consistent across all wells (typically ≤5%).

    • Include controls: "protein + dye + DMSO" (negative control) and "protein + dye + known binder" (positive control).

    • Seal the plate and centrifuge briefly.

    • Run the thermal melt experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Interpretation: A "hit" is identified by a positive shift in the melting temperature (ΔTm) of at least 0.5 °C compared to the DMSO control[12]. This threshold helps to minimize false positives while capturing weak binders.

2.2. Phase 2 Protocol: Orthogonal Validation via Ligand-Observed NMR

NMR spectroscopy is a powerful tool for validating hits from primary screens because it directly detects the binding of the fragment to the target protein, reducing the likelihood of false positives from assay artifacts[12][13].

  • Principle: Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) detect binding by observing its effect on the fragment's NMR signals.

    • STD NMR: The protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred to it, resulting in a decrease in its signal intensity. Only binding ligands will show signals in the resulting difference spectrum[15].

    • WaterLOGSY: Saturation is transferred from bulk water to the protein and then to a binding ligand. This results in a sign inversion of the fragment's NMR signals (from positive to negative NOE) upon binding[13].

  • Materials:

    • Target protein (10-25 µM) in a deuterated buffer (e.g., PBS-d6).

    • 3-Ethynyl-5-methylpyridine (200-1000 µM).

    • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Procedure:

    • Acquire a reference 1D ¹H NMR spectrum of 3-Ethynyl-5-methylpyridine alone.

    • Prepare a sample containing the target protein and 3-Ethynyl-5-methylpyridine.

    • Acquire STD and WaterLOGSY spectra.

    • For the STD experiment, run two experiments: one with on-resonance saturation of the protein and one with off-resonance saturation. Subtract the two to generate the difference spectrum.

  • Interpretation:

    • A positive hit in STD is confirmed by the presence of signals corresponding to 3-Ethynyl-5-methylpyridine in the difference spectrum[15].

    • A positive hit in WaterLOGSY is confirmed by an inversion of the fragment's signals from positive (in the absence of protein) to negative[13]. Confirmation by both methods provides high confidence in the hit.

2.3. Phase 3 Protocols: Biophysical and Structural Characterization

Once validated, hits must be characterized to quantify their binding affinity and, crucially, to determine their binding mode to enable structure-guided design.

2.3.1. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction[12][14].

  • Procedure (Brief):

    • Place the target protein (e.g., 20-50 µM) in the sample cell.

    • Load a syringe with a concentrated solution of 3-Ethynyl-5-methylpyridine (e.g., 0.5-2 mM).

    • Perform a series of small, sequential injections of the fragment into the protein solution.

    • The resulting thermogram is integrated and fit to a binding model to extract thermodynamic parameters.

  • Interpretation: ITC provides the definitive thermodynamic profile of the interaction. A measurable Kd confirms the binding affinity, which is typically in the 10 µM - 10 mM range for a fragment[11].

2.3.2. X-ray Crystallography

  • Principle: Obtaining a high-resolution crystal structure of the target protein in complex with the fragment provides a precise, atomic-level map of the binding interaction. This is the gold standard for enabling rational, structure-guided optimization[2][16].

  • Procedure (Brief):

    • Grow high-quality crystals of the target protein.

    • Prepare a soaking solution of 3-Ethynyl-5-methylpyridine at a concentration well above its Kd (e.g., 10-50 mM), dissolved in a cryo-protectant solution compatible with the crystals.

    • Soak the protein crystals in this solution for a period ranging from minutes to hours.

    • Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source[17].

    • Process the data and solve the structure.

  • Interpretation: The resulting electron density map should clearly show the 3-Ethynyl-5-methylpyridine molecule in the binding pocket. The structure reveals the specific hydrogen bonds, hydrophobic interactions, and the orientation of the ethynyl group, providing an unambiguous blueprint for the next stage of drug design[16][17].

From Fragment Hit to Lead Candidate: Structure-Guided Optimization

The structural information gleaned from X-ray crystallography is paramount for the efficient evolution of a fragment hit into a high-affinity lead[10][18]. The terminal alkyne of 3-Ethynyl-5-methylpyridine is the ideal anchor point for this process.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead start 3-Ethynyl-5-methylpyridine (Kd = 500 µM) Growing Fragment Growing (e.g., Sonogashira Coupling) start->Growing Merging Fragment Merging start->Merging Linking Fragment Linking start->Linking end Potent Lead Compound (Kd < 100 nM) Growing->end Merging->end Linking->end

Caption: Common strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most direct strategy for 3-Ethynyl-5-methylpyridine.[6] Based on the co-crystal structure, chemists can identify nearby pockets or interaction points. Using a reaction like the Sonogashira coupling, a variety of aryl or alkyl groups can be appended to the alkyne. This allows for the systematic exploration of the adjacent chemical space to form new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts), thereby increasing binding affinity. This approach has been successfully used to develop potent antagonists from ethynyl-pyridine scaffolds[19][20].

  • Fragment Linking/Merging: If another fragment is found to bind in a proximal pocket, the alkyne on 3-Ethynyl-5-methylpyridine can be used as an attachment point to design a chemical linker that connects the two fragments.[6] This can lead to a dramatic increase in potency due to additive binding energies and a favorable entropic effect.

The success of these optimization efforts can be tracked using metrics like Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule. A key goal is to maintain or improve LE during the optimization process[21].

CompoundKd (µM)Heavy AtomsLigand Efficiency (LE)Notes
Hit: 3-Ethynyl-5-methylpyridine50090.53High LE, good starting point.
Grown Analog 1: (Hypothetical)25150.48Successful growth into a hydrophobic pocket.
Optimized Lead 2: (Hypothetical)0.1200.49Further optimization regained high LE and potency.

Conclusion

3-Ethynyl-5-methylpyridine represents an exemplary tool for modern fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a chemically versatile terminal alkyne, makes it a high-quality starting point for tackling even the most challenging biological targets. By employing a rigorous and multi-faceted screening cascade encompassing DSF for primary screening, NMR for orthogonal validation, and ITC/X-ray crystallography for detailed characterization, researchers can confidently identify and prosecute this fragment. The ultimate success of the campaign hinges on leveraging the precise structural data to rationally guide the chemical optimization, transforming a weak-binding fragment into a potent and selective lead candidate.

References

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  • ResearchGate. (n.d.). Optimization of fragments 2, 3, and 6 via growing, morphing, and.... Retrieved from [Link]

  • Cosford, N. D. P., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Ethynyl-5-methylpyridine.
  • National Center for Biotechnology Information. (2013). Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Bruker. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Fragment-based covalent ligand discovery. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Packing diagrams of (3-PyE)2FO showing hydrogen bonding network along.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Targeting the ubiquitin system by fragment-based drug discovery. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Fragment-Based Drug Discovery: Emerging Strategies and Applications. Retrieved from [Link]

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Application Note & Protocol: Sonogashira Coupling of 3-Ethynyl-5-methylpyridine with Aryl Halides for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Aryl-Alkynyl Pyridines

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides has proven indispensable for its reliability and operational simplicity under mild conditions.[2][3]

Within the vast landscape of medicinal chemistry, the pyridine scaffold is a "privileged" structure, integral to a multitude of FDA-approved drugs and biologically active molecules.[4][5] Its presence can enhance solubility, bioavailability, and provide crucial hydrogen bonding interactions within biological targets.[6][7] The fusion of a pyridine nucleus with an aryl group via an alkynyl linker, facilitated by the Sonogashira reaction, generates rigid, linear scaffolds. These structures are of profound interest in drug discovery, serving as key intermediates for synthesizing complex molecules, including kinase inhibitors, receptor agonists, and novel materials.[2][8]

This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 3-Ethynyl-5-methylpyridine with a range of aryl halides. We will delve into the mechanistic underpinnings, offer a detailed step-by-step experimental guide, and discuss key parameters for reaction optimization and troubleshooting, empowering researchers to confidently employ this powerful transformation.

Mechanistic Rationale: The Dual Catalytic Cycle

The efficacy of the Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] While the precise mechanism remains an area of active investigation, the pathway depicted below is widely accepted and serves as a robust framework for understanding and optimizing the reaction.[9]

The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The Pd(0) complex then undergoes oxidative addition with the aryl halide (Ar-X).[9] Concurrently, the copper(I) cocatalyst coordinates with the terminal alkyne (3-Ethynyl-5-methylpyridine), increasing its acidity and facilitating deprotonation by the amine base to form a highly reactive copper acetylide intermediate.[9][10] The critical transmetalation step involves the transfer of the alkynyl group from copper to the palladium center.[9] Finally, reductive elimination from the palladium complex yields the desired aryl-alkynyl pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Intermediate Ar-Pd(II)L₂-X Pd0->Pd_Intermediate Oxidative Addition (Ar-X) Pd_Alkynyl Ar-Pd(II)L₂-C≡C-Py Pd_Intermediate->Pd_Alkynyl Transmetalation Product Ar-C≡C-Py Pd_Alkynyl->Product Reductive Elimination Final_Product 3-(Aryl-ethynyl)-5-methylpyridine Product->Final_Product regenerate_point->Pd0 Regeneration CuX Cu(I)X Cu_Acetylide Cu(I)-C≡C-Py CuX->Cu_Acetylide Deprotonation Alkyne H-C≡C-Py Alkyne->Cu_Acetylide Cu_Acetylide->Pd_Intermediate Transfers Acetylide BaseH Base-H⁺X⁻ Base Base Base->Cu_Acetylide ArX_input Aryl Halide (Ar-X) ArX_input->Pd0 Alkyne_input 3-Ethynyl-5-methylpyridine (H-C≡C-Py) Alkyne_input->Alkyne

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 3-Ethynyl-5-methylpyridine with an aryl bromide. Modifications for other aryl halides are discussed in the optimization section.

Materials and Reagents
  • Aryl Halide: e.g., 4-Bromotoluene (≥99%)

  • Alkyne: 3-Ethynyl-5-methylpyridine (≥97%)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper Co-catalyst: Copper(I) iodide [CuI] (≥99.5%, stored under inert gas)

  • Ligand (optional, if not using a pre-formed complex): Triphenylphosphine [PPh₃]

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA), freshly distilled

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Work-up Reagents: Saturated aqueous NH₄Cl, deionized water, brine, anhydrous MgSO₄ or Na₂SO₄

  • Purification: Silica gel for column chromatography, appropriate eluent (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for work-up and purification

Experimental Workflow Diagram

Figure 2: General workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere using Schlenk techniques.

  • Vessel Preparation: Place a magnetic stir bar into a flame-dried Schlenk flask. Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst Loading: To the flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).

    • Causality: The palladium complex is the primary catalyst, while CuI is the co-catalyst essential for activating the alkyne.[10] Using pre-catalysts like PdCl₂(PPh₃)₂ is common as they are more stable to air than Pd(0) complexes.[11]

  • Reactant Loading: Add the aryl bromide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv) and 3-Ethynyl-5-methylpyridine (1.1 mmol, 1.1 equiv).

    • Causality: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable aryl halide and to compensate for potential homocoupling side reactions.[10]

  • Solvent and Base Addition: Via syringe, add anhydrous THF (5 mL) and diisopropylamine (3.0 mmol, 3.0 equiv).

    • Causality: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions like Glaser homocoupling.[3][12] The amine base is crucial for neutralizing the HBr generated during the reaction and for facilitating the deprotonation of the alkyne in the copper cycle.[2]

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate (amine hydrohalide salt).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed (typically 2-12 hours).

  • Work-up: a. Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). c. Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the pure 3-((4-methylphenyl)ethynyl)-5-methylpyridine.

Data Presentation & Optimization Strategies

The success of the Sonogashira coupling is highly dependent on the choice of reagents and conditions. The following table provides a starting point for optimization.

Aryl Halide (Ar-X)Pd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp. (°C)Typical Time (h)
Aryl IodidePdCl₂(PPh₃)₂ (1-2%)1-2%TEA (2-3)THF252-6
Aryl BromidePdCl₂(PPh₃)₂ (2-3%)2-3%DIPA (3)THF/DMF25-504-12
Aryl ChloridePd(P(t-Bu)₃)₂ (3-5%)3-5%K₂CO₃/Cs₂CO₃ (3)Toluene/Dioxane80-11012-24
Aryl TriflatePd(PPh₃)₄ (2-3%)2-3%DIPA (3)DMF25-604-12

Table 1: Recommended starting conditions for coupling 3-Ethynyl-5-methylpyridine with various aryl halides.

Expert Insights & Troubleshooting
  • Aryl Halide Reactivity: The reactivity trend for the oxidative addition step is I > OTf ≈ Br >> Cl.[2] Consequently, coupling aryl chlorides requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like P(t-Bu)₃), stronger bases, and higher temperatures.[13]

  • Catalyst System: While PdCl₂(PPh₃)₂/CuI is a robust system, other palladium sources like Pd(PPh₃)₄ can be used. For challenging substrates, specialized ligands can significantly improve yields. The nitrogen on the pyridine substrate itself can coordinate to the palladium center, potentially influencing catalytic activity.[11]

  • Homocoupling Side Reaction: The primary side reaction is the oxidative homocoupling of 3-Ethynyl-5-methylpyridine to form a 1,3-diyne (Glaser coupling).[3] This is minimized by:

    • Rigorous Oxygen Exclusion: Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed.

    • Controlled Addition: In some cases, slow addition of the alkyne to the reaction mixture can suppress homocoupling.

  • Copper-Free Conditions: For substrates sensitive to copper, copper-free Sonogashira protocols have been developed.[12] These typically require a stronger organic base (e.g., piperidine) or a different palladium ligand system to facilitate the deprotonation and coupling of the alkyne.[9]

Conclusion

The Sonogashira cross-coupling reaction is an exceptionally powerful and versatile tool for the synthesis of aryl-alkynyl pyridine derivatives. The protocol detailed herein provides a reliable and scalable method for coupling 3-Ethynyl-5-methylpyridine with a variety of aryl halides. By understanding the underlying mechanism and key reaction parameters, researchers in drug discovery and materials science can effectively leverage this transformation to build complex molecular architectures, accelerating the development of next-generation therapeutics and functional materials.

References

  • Sonogashira Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira reaction - Wikipedia . (n.d.). Wikipedia. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . (2005). Chemical Reviews - ACS Publications. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . (2020). MDPI. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . (2023). PMC - NIH. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . (2012). ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . (2016). Scirp.org. [Link]

  • Pyridine: the scaffolds with significant clinical diversity . (2022). RSC Publishing. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . (2023). ResearchGate. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (2023). SpringerLink. [Link]

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org . (2023). Preprints.org. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . (n.d.). NTU Scholars. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . (2020). PMC - NIH. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . (2023). ArODES. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review . (2022). ResearchGate. [Link]LOc_5e4fOux7fzXf1tk=)

Sources

Application Notes and Protocols for the Purification of 3-Ethynyl-5-methylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 3-ethynyl-5-methylpyridine, a key building block in pharmaceutical and materials science research, using silica gel column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and a step-by-step methodology. The protocol addresses common challenges associated with the purification of pyridine derivatives, such as peak tailing, and provides a systematic approach to achieve high purity. The causality behind experimental choices, from solvent system selection to fraction analysis, is thoroughly explained to ensure scientific integrity and reproducibility.

Introduction

3-Ethynyl-5-methylpyridine is a valuable heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules and functional materials. Its rigid, linear ethynyl group and the substituted pyridine core make it an important synthon in drug discovery, particularly for the development of kinase inhibitors. The purity of this intermediate is paramount, as impurities can significantly impact the yield, stereochemistry, and biological activity of the final products.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2][3] For pyridine derivatives, which possess a basic nitrogen atom, specific challenges such as strong interaction with the acidic silica gel stationary phase can lead to issues like peak tailing and poor separation. This application note presents a robust and optimized protocol for the purification of 3-ethynyl-5-methylpyridine, addressing these challenges to ensure the isolation of a highly pure product.

Principles of Separation

The purification of 3-ethynyl-5-methylpyridine by column chromatography relies on the principle of differential adsorption of the target compound and its impurities onto a stationary phase (silica gel) as a mobile phase (a solvent mixture) is passed through the column. The separation is primarily influenced by the polarity of the compounds.

  • Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is a polar adsorbent. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the analyte.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used as the eluent. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively desorbed and eluted from the column based on their polarity. Less polar compounds will elute first, followed by more polar compounds.

  • Analyte Properties: 3-Ethynyl-5-methylpyridine has a moderate polarity due to the presence of the pyridine nitrogen and the π-system of the ethynyl group and the aromatic ring. Its predicted XlogP value is 1.5. The basicity of the pyridine nitrogen (pKa of substituted pyridines is typically in the range of 5-6) can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize the active sites on the silica gel.

Potential Impurities in the Synthesis of 3-Ethynyl-5-methylpyridine

A common synthetic route to 3-ethynyl-5-methylpyridine is the Sonogashira coupling of a halo-substituted pyridine, such as 3-bromo-5-methylpyridine, with a protected or terminal alkyne like trimethylsilylacetylene.[4][5][6][7] Understanding the potential impurities from this reaction is crucial for designing an effective purification strategy.

Table 1: Potential Impurities and Their Characteristics

ImpurityStructurePolarity Relative to ProductRationale for Presence
3-Bromo-5-methylpyridineMore polarUnreacted starting material.
(5-Methylpyridin-3-yl)trimethylsilaneLess polarProduct of Sonogashira coupling before deprotection.
Homocoupled Alkyne (e.g., Bis(trimethylsilyl)acetylene)Much less polarSide reaction of the alkyne coupling with itself.
Palladium Catalysts (e.g., Pd(PPh₃)₄)VariesRemnants from the Sonogashira coupling reaction.
Phosphine Ligands and their OxidesVariesByproducts from the catalyst system.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude 3-ethynyl-5-methylpyridine.

Materials and Equipment

Table 2: Materials and Reagents

MaterialGradeSupplier
Silica Gel (60 Å, 230-400 mesh)For flash chromatographyStandard chemical supplier
HexaneHPLC gradeStandard chemical supplier
Ethyl AcetateHPLC gradeStandard chemical supplier
Triethylamine (TEA)Reagent gradeStandard chemical supplier
3-Ethynyl-5-methylpyridine (crude)-Synthesized in-house
TLC plates (Silica gel 60 F₂₅₄)-Standard chemical supplier
Potassium Permanganate Stain-Prepared in-house
IodineReagent gradeStandard chemical supplier

Equipment:

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Separatory funnel or dropping funnel for solvent addition

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm)

  • TLC developing chamber

  • Capillary tubes for spotting

Experimental Workflow

workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC_dev TLC Method Development Col_pack Column Packing TLC_dev->Col_pack Sample_load Sample Loading Col_pack->Sample_load Elution Elution Sample_load->Elution Fraction_coll Fraction Collection Elution->Fraction_coll TLC_analysis TLC Analysis of Fractions Fraction_coll->TLC_analysis Pooling Pooling of Pure Fractions TLC_analysis->Pooling Solvent_rem Solvent Removal Pooling->Solvent_rem Purity_ass Purity Assessment (NMR, GC-MS) Solvent_rem->Purity_ass

Caption: Workflow for the purification of 3-Ethynyl-5-methylpyridine.

Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) Method Development

  • Prepare the Mobile Phase: Start with a relatively non-polar mobile phase, such as 95:5 (v/v) hexane:ethyl acetate. Prepare a few other solvent systems with increasing polarity (e.g., 90:10, 80:20 hexane:ethyl acetate). Add 0.1% triethylamine to each solvent system to minimize tailing.

  • Spot the TLC Plate: Dissolve a small amount of the crude 3-ethynyl-5-methylpyridine in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution on the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The aromatic pyridine ring should be UV active. Further visualization can be achieved by staining with potassium permanganate (alkynes will appear as yellow spots on a purple background) or in an iodine chamber.

  • Optimize the Solvent System: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired product and good separation from impurities. Adjust the ratio of hexane to ethyl acetate to achieve the desired Rf.

Step 2: Column Packing

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.1% TEA).

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Equilibrate the Column: Once the silica has settled, add a layer of sand on top of the silica bed. Allow the solvent to drain until it is level with the top of the sand. Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.

Step 3: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (e.g., 2-3 g) to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica bed.

Step 4: Elution and Fraction Collection

  • Isocratic Elution (Initial): Begin eluting the column with the initial non-polar mobile phase. This will elute any non-polar impurities, such as homocoupled alkynes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

Table 3: Suggested Solvent Gradient for Elution

Column VolumesHexane (%)Ethyl Acetate (%)Triethylamine (%)Expected Eluted Compounds
0-29820.1Non-polar impurities
2-59550.1Transition
5-1590100.13-Ethynyl-5-methylpyridine
15-2080200.1More polar impurities
>2070300.1Highly polar impurities

Step 5: Analysis of Fractions

  • TLC Monitoring: Spot every few fractions on a TLC plate and develop it using the optimized solvent system.

  • Identification of Pure Fractions: Identify the fractions containing the pure product (a single spot with the correct Rf value).

  • Pooling and Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

Purity Assessment

The purity of the isolated 3-ethynyl-5-methylpyridine should be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the pyridine ring protons, the methyl group protons, and the acetylenic proton. The expected chemical shifts (δ) are approximately: 8.4-8.6 ppm (s, 1H, pyridine-H), 7.5-7.7 ppm (s, 1H, pyridine-H), 7.2-7.4 ppm (s, 1H, pyridine-H), 3.1 ppm (s, 1H, ethynyl-H), and 2.3 ppm (s, 3H, methyl-H).

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display the correct number of signals corresponding to the eight carbon atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis should show a single major peak corresponding to the molecular weight of 3-ethynyl-5-methylpyridine (117.15 g/mol ). The mass spectrum will show the molecular ion peak (M⁺) at m/z = 117.

separation cluster_column Chromatography Column cluster_elution Elution Order Impurity_A Homocoupled Alkyne (low polarity) Elutes_First Elutes First Impurity_A->Elutes_First With non-polar mobile phase Product 3-Ethynyl-5-methylpyridine (medium polarity) Elutes_Second Elutes Second Product->Elutes_Second With medium polarity mobile phase Impurity_B 3-Bromo-5-methylpyridine (higher polarity) Elutes_Last Elutes Last Impurity_B->Elutes_Last With higher polarity mobile phase

Caption: Principle of chromatographic separation based on polarity.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Product does not elute Mobile phase is too non-polar.Gradually increase the percentage of ethyl acetate in the mobile phase.
Product co-elutes with an impurity Insufficient separation.Optimize the mobile phase by trying different solvent ratios or different solvent systems (e.g., dichloromethane/methanol).
Significant peak tailing on TLC and column Strong interaction with acidic silica gel.Ensure 0.1-0.5% triethylamine is added to the mobile phase.
Low recovery of the product Product is still on the column or was lost during workup.After the main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in ethyl acetate) to check for any remaining product. Be careful during solvent removal to avoid loss of the product.

Conclusion

This application note provides a comprehensive and reliable protocol for the purification of 3-ethynyl-5-methylpyridine using silica gel column chromatography. By understanding the principles of the separation, the nature of potential impurities, and by following the detailed step-by-step methodology, researchers can consistently obtain this valuable building block in high purity. The inclusion of troubleshooting guidelines further assists in overcoming common challenges associated with the purification of pyridine derivatives.

References

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, 3-ethyl-5-methyl-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry.
  • PubChemLite. (n.d.). 3-ethynyl-5-methylpyridine (C8H7N). Retrieved from [Link]

  • ResearchGate. (2025). Purification of azadirachtin via silica gel column chromatography. Retrieved from [Link]

  • NIH. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

  • Preprints.org. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab. Retrieved from [Link]

  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

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Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Ethynyl-5-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this synthesis with confidence and precision.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling reaction is sluggish or fails to go to completion. What are the likely causes and how can I resolve this?

A1: A stalled Sonogashira coupling is a frequent issue. The root causes often lie in catalyst deactivation, insufficient reagent purity, or suboptimal reaction conditions.

  • Catalyst Integrity: The Palladium(0) catalyst is the heart of the Sonogashira reaction.[1] Its deactivation is a primary suspect.

    • Troubleshooting: Ensure your Palladium catalyst, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, is fresh and has been stored under an inert atmosphere.[1][2] Older catalysts can exhibit reduced activity. Consider using a more robust catalyst system if issues persist.[1]

  • Copper Co-catalyst: The copper(I) salt (e.g., CuI) is crucial for the reaction but can also be a source of problems.[1][3]

    • Troubleshooting: Use freshly purchased or purified CuI. Exposure to air and light can lead to oxidation and reduced efficacy. Some researchers have found that adding too much copper can promote unwanted side reactions, so precise measurement is key.

  • Solvent and Base Purity: The presence of peroxides in solvents like THF can be detrimental.[4] The amine base must be dry and free of impurities.

    • Troubleshooting: Use freshly distilled, peroxide-free THF.[4] Ensure your amine base (e.g., triethylamine or diisopropylamine) is anhydrous.

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[5][6]

    • Troubleshooting: Employ rigorous inert atmosphere techniques. This includes using Schlenk lines or a glovebox and thoroughly degassing your solvents and reaction mixture. A common method is the freeze-pump-thaw technique.[4]

Q2: I'm observing a significant amount of a dimeric byproduct. What is it and how can I minimize its formation?

A2: The dimeric byproduct you're seeing is likely the result of homocoupling of your terminal alkyne, a reaction also known as Glaser coupling.[5][6] This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen and a copper co-catalyst.[3][5][6][7]

  • Mechanism of Homocoupling: In the presence of a copper(I) salt and an oxidant (like oxygen), terminal alkynes can couple to form a diyne.[3][7]

  • Minimization Strategies:

    • Strictly Anaerobic Conditions: As mentioned above, maintaining a rigorously oxygen-free environment is the most effective way to suppress homocoupling.[5][6]

    • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[5][7] These methods often require specific ligands or different reaction conditions.

    • Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the bimolecular homocoupling reaction.

    • Use of a Reducing Atmosphere: Some studies have shown that carrying out the reaction under a dilute hydrogen atmosphere can significantly reduce the amount of homocoupling product.[6][8][9]

Q3: My final product is contaminated with a silicon-containing impurity after the desilylation step. How can I improve the purity?

A3: When using a silyl-protected alkyne like trimethylsilylacetylene (TMSA), incomplete desilylation is a common problem.[10][11][12] The trimethylsilyl (TMS) group is used to protect the terminal alkyne and prevent side reactions.[10][11]

  • Desilylation Conditions: The choice of desilylation reagent and conditions is critical for complete removal of the TMS group.

    • Common Reagents: Mild bases like potassium carbonate in methanol are often used.[13][14] For more resistant cases, fluoride sources like tetrabutylammonium fluoride (TBAF) are very effective.[13][14]

    • Troubleshooting:

      • Increase the reaction time or temperature of the desilylation step.

      • Use a stronger desilylating agent like TBAF if mild bases are ineffective.[13][14]

      • Ensure your solvent is anhydrous, as water can interfere with some desilylation reactions.

  • Purification: If a small amount of the silylated intermediate remains, careful purification is necessary.

    • Chromatography: Flash column chromatography is typically effective for separating the desired terminal alkyne from its silylated precursor.[15] A non-polar eluent system will usually elute the silylated compound first.

Q4: I am concerned about the potential for oligomerization or polymerization of my product. Is this a valid concern and what can be done to prevent it?

A4: Yes, the oligomerization or polymerization of ethynylpyridines can be a significant issue, especially under certain conditions such as exposure to heat, light, or certain catalysts.[16][17][18] The conjugated nature of the molecule makes it susceptible to such reactions.

  • Prevention Strategies:

    • Storage: Store the purified 3-Ethynyl-5-methylpyridine in a cool, dark place, preferably under an inert atmosphere.

    • Avoid Contaminants: Traces of transition metals or acids/bases can catalyze polymerization. Ensure all glassware is scrupulously clean.

    • Use in a Timely Manner: It is best to use the synthesized product as quickly as possible in the next reaction step to minimize the chance of degradation or polymerization.

Reaction Pathway and Side Reactions

The synthesis of 3-Ethynyl-5-methylpyridine typically proceeds via a Sonogashira coupling between a 3-halo-5-methylpyridine (commonly 3-bromo-5-methylpyridine) and a protected acetylene source like trimethylsilylacetylene, followed by deprotection.

cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 3-Bromo-5-methylpyridine C Pd(0) Catalyst, Cu(I) Co-catalyst, Base A->C B Trimethylsilylacetylene B->C G Homocoupling (Glaser Coupling) B->G O2, Cu(I) D 3-(Trimethylsilylethynyl)-5-methylpyridine C->D Sonogashira Coupling E Desilylation (e.g., K2CO3/MeOH or TBAF) D->E I Incomplete Desilylation D->I Suboptimal Conditions F 3-Ethynyl-5-methylpyridine (Target Product) E->F Deprotection J Protodeprotection F->J Trace Acid/Base K Oligomerization/Polymerization F->K Heat, Light, Catalysts H 1,4-Bis(trimethylsilyl)buta-1,3-diyne G->H

Caption: Main reaction pathway and common side reactions.

Experimental Protocols

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2.0 eq).

  • To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

General Protocol for Desilylation
  • Dissolve the crude 3-(trimethylsilylethynyl)-5-methylpyridine in a suitable solvent such as methanol or THF.

  • Add the desilylating agent. For a mild approach, use potassium carbonate (2.0 eq). For a more robust method, use TBAF (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

IssueCommon CauseTroubleshooting ActionExpected Outcome
Low Yield Catalyst deactivation, impure reagentsUse fresh catalyst/reagents, ensure anhydrous conditionsImproved reaction conversion and yield
Homocoupling Presence of oxygenRigorous degassing, use of inert atmosphereReduction of diyne byproduct to <5%
Incomplete Desilylation Insufficiently strong base, short reaction timeUse TBAF, increase reaction time/temperatureComplete removal of TMS protecting group
Product Instability Oligomerization/polymerizationStore cold, dark, and under inert gas; use promptlyMaintained purity of the final product

References

  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). An efficient method for palladium-catalyzed homocoupling reaction of terminal alkynes in the synthesis of symmetric diynes is presented. The Journal of Organic Chemistry, 70(11), 4393–4396.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Essential Role of Trimethylsilylacetylene in Modern Chemistry. Retrieved from [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed.
  • Petra Research, Inc. (n.d.). Trimethylsilylacetylene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Al-Hadedi, A. A. M., & El-Ghanam, A. M. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(10), 1641–1643.
  • Brandsma, L., & Verkruijsse, H. D. (1981). Trimethylsilylacetylene. Organic Syntheses, 65, 204.
  • Al-Hadedi, A. A. M., & El-Ghanam, A. M. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF.
  • Balogh, L., & Blumstein, A. (1995). Conjugated Ionic Polyacetylenes. 7. Oligomerization of N-Methyl-2-ethynylpyridinium (Trifluoromethyl)sulfonate in Methanol and Pyridine. Macromolecules, 28(1), 25–31.
  • Movassaghi, M., & Hill, M. D. (2008). Working with Hazardous Chemicals. Organic Syntheses, 85, 88–95.
  • Gelest Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Desilylation. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Walton, D. R. M., & Waugh, F. (1972). Some Aspects of the Chemistry of Alkynylsilanes. Journal of Organometallic Chemistry, 37(1), 45–56.
  • Moore, J. S., & Zhang, J. (1998). Pyridine-Containing m-Phenylene Ethynylene Oligomers Having Tunable Basicities. Organic Letters, 1(4), 587–590.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Al-Hadedi, A. A. M., & El-Ghanam, A. M. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(10), 1641–1643.
  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link]

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  • Hai, L., et al. (2022). Ethylene (co) oligomerization using iminopyridyl Ni(II) and Pd(II) complexes bearing benzocycloalkyl moieties to access hyperbranched ethylene oligomers and ethylene-MA co-oligomers. Frontiers in Chemistry, 10, 961358.
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Technical Support Center: Sonog-ashira Reactions with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of Sonogashira cross-coupling reactions involving electron-deficient pyridine substrates. This resource is designed for researchers, medicinal chemists, and process scientists who encounter challenges with this powerful yet sensitive transformation. We will move beyond standard protocols to address the specific hurdles posed by the inherent electronic nature of these heterocycles, providing actionable troubleshooting advice grounded in mechanistic principles.

The Core Challenge: Pyridine Inhibition

The central difficulty in applying Sonogashira coupling to pyridine-based substrates, especially those bearing electron-withdrawing groups or halogens at the 2- and 6-positions, is the propensity of the pyridine nitrogen to act as a ligand for the palladium catalyst.[1] The lone pair on the nitrogen can coordinate to the catalytically active Pd(0) or Pd(II) species, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle. This catalyst "poisoning" is the primary cause of the low yields and failed reactions frequently observed with this substrate class.[2] Our troubleshooting strategies are therefore centered on mitigating this inhibitory interaction.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common issues reported by users in a direct Q&A format.

Category 1: Low to No Product Yield

Question 1: I am attempting to couple 2-chloropyridine with a terminal alkyne using standard Pd(PPh₃)₄/CuI conditions and see only starting material. What is the most likely point of failure?

Answer: This is a classic case of catalyst inhibition compounded by a less reactive aryl chloride. The combination of a coordinating pyridine nitrogen and the high activation barrier for oxidative addition of an aryl chloride makes this a particularly challenging coupling.[3] Your standard Pd(PPh₃)₄ catalyst is likely being sequestered by the pyridine substrate, preventing the crucial first step of the catalytic cycle.

Recommended Actions:

  • Switch to a Copper-Free System: Your first step should be to eliminate the copper co-catalyst. While copper can enhance reactivity, it is the primary culprit in forming undesired alkyne homocoupling (Glaser-Hay) products, especially when the desired cross-coupling is slow.[4][5] This side reaction consumes your alkyne and complicates purification.[5][6] Starting copper-free simplifies the system and allows you to focus on the palladium catalysis.[7]

  • Employ Bulky, Electron-Rich Ligands: To counteract pyridine inhibition, you must use a ligand that can outcompete the substrate for coordination to the palladium center. Standard triphenylphosphine (PPh₃) is often insufficient. Switch to modern Buchwald-type phosphine ligands known for their steric bulk and electron-donating ability.[3][8] These properties promote the formation of a monoligated, highly active L₁Pd⁰ species and accelerate the rate-limiting oxidative addition step.[3][9]

    • Primary Recommendations: XPhos, SPhos, or RuPhos.

    • Alternative: For particularly stubborn chlorides, P(t-Bu)₃ can be highly effective, though it is air-sensitive.[10]

    • Recommended Pre-catalysts: PEPPSI-type catalysts,[11] PdCl₂(dppf), or using a combination like Pd₂(dba)₃ with your bulky phosphine ligand.[3][12]

  • Optimize the Base and Solvent:

    • Base: A strong, non-coordinating inorganic base is often superior to amine bases for these substrates. Amine bases can compete with the phosphine ligand for palladium coordination.[5] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.

    • Solvent: Polar aprotic solvents are generally preferred.[13] While DMF is common,[14][15] dioxane or toluene are also excellent choices that may offer different solubility profiles and reactivity.[12][13]

Question 2: My reaction with 3-bromopyridine is sluggish and stalls at ~30% conversion. I've already switched to a bulky ligand and a copper-free system. What's next?

Answer: Stalling mid-reaction often points to catalyst decomposition or gradual product/substrate inhibition. While you've made the right initial changes, further optimization is needed.

Recommended Actions:

  • Increase Reaction Temperature: Aryl bromides are less reactive than iodides, and electron-deficient systems often require more thermal energy to drive the oxidative addition.[3][12] If you are running at room temperature or 50-60 °C, incrementally increase the temperature to 80-100 °C.[10][12] Use a sealed vessel if your solvent's boiling point is a concern.

  • Re-evaluate Catalyst Loading: While low catalyst loadings are desirable, challenging substrates may simply require a higher catalyst concentration to achieve full conversion in a reasonable timeframe. Increase the palladium loading from 1-2 mol% to 5 mol%.

  • Consider a "Dual Palladium" System: Recent literature suggests that for some copper-free systems, using two different palladium pre-catalysts can be beneficial. One catalyst is optimized for oxidative addition (e.g., complexed with a bulky phosphine), while another facilitates the activation of the terminal alkyne. This novel approach can enable reactions at lower temperatures and catalyst loadings.[16][17]

  • Check for Impurities: Ensure your pyridine substrate and alkyne are pure. Certain impurities can act as potent catalyst poisons.[8] Additionally, ensure your solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon), as oxygen can degrade the catalyst.[2]

Category 2: Side Product Formation

Question 3: I am observing a significant amount of a side product that corresponds to the dimer of my terminal alkyne. How do I prevent this?

Answer: You are observing Glaser-Hay homocoupling.[4][18] This is a classic side reaction in Sonogashira chemistry and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[2][5]

Recommended Actions:

  • Eliminate Copper: The most effective solution is to switch to a copper-free protocol.[5] As discussed in Q1, this is the standard starting point for troubleshooting and for reactions with sensitive substrates.

  • Rigorous Degassing: If a copper-catalyzed system is absolutely necessary for reactivity, you must meticulously remove all dissolved oxygen from your solvents and reaction mixture. This can be achieved by:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: Performing at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.[19]

  • Use an Amine Additive: In some cases, adding a secondary amine like piperidine or diisopropylamine can help suppress Glaser coupling, even in copper-catalyzed systems.[5]

Recommended Starting Conditions for Electron-Deficient Halopyridines

The following table provides validated starting points for your optimization efforts.

Substrate TypePd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
2-ChloropyridinePd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2.0)1,4-Dioxane100-120Challenging substrate; requires bulky, electron-rich ligands and higher temperatures.[10][20]
3-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene80-100Moderately reactive; focus on ligand and base optimization.
4-IodopyridinePdCl₂(PPh₃)₂ (1-2)PPh₃ (2-4)Et₃N (3.0)DMF or THFRT - 60Most reactive halide; standard conditions may work, but copper-free is still recommended to start.
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃N (as solvent)DMF100Specific literature protocol demonstrates success with a less bulky ligand, likely due to the directing effect of the amino group.[21]

Experimental Protocols

Protocol 1: General Copper-Free Sonogashira Coupling of a Halopyridine
  • To an oven-dried Schlenk flask, add the halopyridine (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the bulky phosphine ligand (e.g., XPhos, 5 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M concentration) via cannula or syringe.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[22]

Visualizing the Problem & Solution

The Catalytic Cycle and Pyridine Inhibition

The diagram below illustrates the standard Sonogashira catalytic cycle and the detrimental "off-cycle" pathway caused by pyridine coordination. Our goal is to make the on-cycle steps (k₁, k₂, k₃) much faster than the inhibitory coordination (k_inh).

Sonogashira_Cycle cluster_main On-Cycle Pathway cluster_inhibition Off-Cycle Inhibition Pd0 L₂Pd(0) Active Catalyst PdII_Aryl L₂(Aryl)Pd(II)-X Oxidative Adduct Pd0->PdII_Aryl k₁ + Aryl-X Inactive_Complex L(Py)Pd(0) Inactive Complex Pd0->Inactive_Complex k_inh + Pyridine PdII_Alkynyl L₂(Aryl)Pd(II)-C≡CR Alkynyl Complex PdII_Aryl->PdII_Alkynyl k₂ Transmetalation PdII_Alkynyl->Pd0 k₃ Reductive Elimination Product Aryl-C≡CR PdII_Alkynyl->Product caption Fig. 1: Pyridine Inhibition of the Catalytic Cycle

Caption: Fig. 1: Pyridine Inhibition of the Catalytic Cycle

A Logical Troubleshooting Workflow

When faced with a failing reaction, follow this systematic approach to diagnose and solve the issue.

Troubleshooting_Workflow Start Start: Low/No Yield Check_System Is the reaction copper-free? Start->Check_System Switch_to_Cu_Free Action: Switch to Cu-Free Protocol Check_System->Switch_to_Cu_Free No Check_Ligand Is the ligand bulky & electron-rich? (e.g., XPhos, SPhos) Check_System->Check_Ligand Yes Switch_to_Cu_Free->Check_Ligand Switch_Ligand Action: Use Buchwald-type Ligand Check_Ligand->Switch_Ligand No Check_Conditions Optimize Conditions: 1. Increase Temp (80-120 °C) 2. Stronger Base (Cs₂CO₃) 3. Increase Catalyst Load Check_Ligand->Check_Conditions Yes Switch_Ligand->Check_Conditions Success Success: Product Formation Check_Conditions->Success

Caption: Fig. 2: A Step-by-Step Troubleshooting Flowchart

Frequently Asked Questions (FAQs)

Q: Can I use an amine as both the base and the solvent? A: While this is a common practice in many Sonogashira protocols, it is generally not recommended for electron-deficient pyridines. High concentrations of amines can compete with the necessary phosphine ligand for coordination to the palladium center, exacerbating catalyst inhibition.[5] Using a non-coordinating inorganic base like Cs₂CO₃ or K₃PO₄ in a solvent like dioxane or toluene is a more robust approach.

Q: My reaction mixture turns black immediately. Is this always a bad sign? A: The formation of a black precipitate ("palladium black") indicates the decomposition of the Pd(0) catalyst into palladium metal.[2] While a slight darkening of the solution is common, rapid formation of a significant black solid is a clear sign of catalyst death and reaction failure.[19] This is often caused by using insufficiently bulky ligands, the presence of oxygen, or excessively high temperatures.

Q: Are there any alternatives to phosphine ligands? A: Yes, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in many cross-coupling reactions, including the Sonogashira.[3] NHC-palladium complexes, such as PEPPSI catalysts, are often highly stable and can be very effective for challenging substrates.[11] They are an excellent option to try if phosphine-based systems are failing.

Q: Does the position of the halide on the pyridine ring matter? A: Absolutely. Halides at the 2- and 6-positions (alpha to the nitrogen) are generally more challenging to couple than those at the 3- or 4-positions. This is due to the increased steric hindrance and the stronger coordination of the nearby nitrogen to the catalyst, which more effectively blocks the oxidative addition site.

References

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Al-Masum, M., & El-Sayed, T. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal.
  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Wikipedia. (n.d.). PEPPSI.
  • Beilstein Journal of Organic Chemistry. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
  • Ferlin, F., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters.
  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?
  • Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis.

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Technical Support Center: Catalyst Selection for Sonogashira Coupling of 3-Halo-5-Methylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in the Sonogashira coupling of 3-halo-5-methylpyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. The inherent electronic properties and coordination potential of the pyridine ring present unique challenges compared to standard aryl halides. This document provides in-depth, field-proven insights to help you select the optimal catalyst system, troubleshoot common issues, and successfully achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the key components and choices in setting up a Sonogashira reaction for 3-halo-5-methylpyridines.

Q1: What are the essential components of a Sonogashira coupling reaction?

A typical Sonogashira reaction involves an aryl or vinyl halide, a terminal alkyne, a palladium catalyst, and a base.[1] The classic setup also includes a copper(I) co-catalyst.[2][3] The key components are:

  • Substrates : A 3-halo-5-methylpyridine (where halo = I, Br, or Cl) and a terminal alkyne.

  • Palladium Pre-catalyst : A source of Palladium(0), which is the active catalytic species. Common pre-catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[3][4]

  • Copper(I) Co-catalyst (Optional but common) : Typically copper(I) iodide (CuI), which reacts with the alkyne to form a copper acetylide intermediate, accelerating the transmetalation step.[2][5]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen halide (HX) formed during the reaction.[3]

  • Solvent : Anhydrous and deoxygenated solvents like THF, DMF, or toluene are standard.[3]

Q2: How does the choice of halide (I, Br, Cl) on the pyridine ring affect catalyst selection?

The identity of the halogen is the single most critical factor influencing reaction difficulty and catalyst choice. The reactivity order for oxidative addition, the rate-limiting step, is I > Br >> Cl.[2][4]

  • 3-Iodo-5-methylpyridine : This is the most reactive substrate. Standard, classical catalyst systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI are often sufficient.[6] Reactions can frequently be run under milder conditions.

  • 3-Bromo-5-methylpyridine : This substrate is significantly less reactive than the iodide. Higher temperatures are often required, and catalyst systems employing more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbenes (NHCs) may be necessary to achieve good yields.[4][7][8]

  • 3-Chloro-5-methylpyridine : This is an exceptionally challenging substrate due to the strength of the C-Cl bond. Coupling requires highly active catalyst systems, almost always featuring very bulky and electron-donating phosphine ligands or specific NHC-palladium complexes.[9][10]

Q3: Is the copper co-catalyst always necessary? What are the pros and cons?

While the classic Sonogashira protocol uses a copper co-catalyst, copper-free versions are widely employed.[3][11]

  • Advantages of using Copper (CuI) : The primary benefit is a significantly increased reaction rate, which allows for milder conditions (e.g., lower temperatures).[2]

  • Disadvantages of using Copper : The main drawback is the promotion of a major side reaction: the homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[12][13] This is particularly problematic in the presence of oxygen. For pharmaceutical applications, removal of residual copper can also be a purification challenge.

  • When to Choose Copper-Free : Opt for a copper-free system when alkyne homocoupling is a persistent issue, when your alkyne is particularly valuable, or when metal contamination in the final product is a major concern.[12][14] Be prepared to use more specialized ligands and potentially higher temperatures to compensate for the slower reaction rate.[14][15]

Q4: What is the role of the phosphine ligand, and how do I choose one?

The phosphine ligand stabilizes the palladium center and modulates its reactivity. Its electronic and steric properties are critical for success, especially with less reactive bromides and chlorides.

  • Triphenylphosphine (PPh₃) : The workhorse ligand. It is effective for reactive substrates like 3-iodo-5-methylpyridine.[16]

  • Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, XPhos, SPhos) : These ligands promote the formation of highly active, monoligated L₁Pd⁰ species, which are excellent for the challenging oxidative addition of aryl bromides and chlorides.[7] The electron-donating nature of the ligand increases electron density on the palladium, facilitating its insertion into the carbon-halide bond.

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are highly effective for coupling unreactive chlorides.[4] PEPPSI-type pre-catalysts are a notable example.[2]

Catalyst Selection Workflow

The following diagram provides a decision-making framework for selecting an appropriate starting point for your catalyst system based on the halide of your 3-halo-5-methylpyridine.

G cluster_input Starting Material cluster_iodide Iodide (Most Reactive) cluster_bromide Bromide (Intermediate) cluster_chloride Chloride (Least Reactive) start Identify Halide on 3-Halo-5-methylpyridine Iodide 3-Iodo-5-methylpyridine start->Iodide I Bromide 3-Bromo-5-methylpyridine start->Bromide Br Chloride 3-Chloro-5-methylpyridine start->Chloride Cl Rec_I Recommended System: - PdCl₂(PPh₃)₂ / CuI - Pd(PPh₃)₄ / CuI Iodide->Rec_I Cond_I Conditions: - Mild (RT to 65°C) - Base: Et₃N or DIPEA - Solvent: THF or DMF Rec_I->Cond_I Rec_Br Recommended Systems: 1. PdCl₂(PPh₃)₂ / CuI (Higher Temp) 2. Pd₂(dba)₃ / Bulky Ligand (e.g., XPhos) (Often Copper-Free) Bromide->Rec_Br Cond_Br Conditions: - Elevated Temp (60-100°C) - Base: Et₃N, DIPEA, or K₂CO₃ - Solvent: Toluene, Dioxane, DMF Rec_Br->Cond_Br Rec_Cl Recommended Systems: - Pd₂(dba)₃ or Pd(OAc)₂ with highly  electron-rich, bulky ligands  (e.g., XPhos, RuPhos, BrettPhos) - NHC-Pd complexes (e.g., PEPPSI) Chloride->Rec_Cl Cond_Cl Conditions: - High Temp (100-120°C+) - Strong Base: Cs₂CO₃ or K₃PO₄ - Solvent: Toluene, Dioxane Rec_Cl->Cond_Cl Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl trans-L₂Pd(II)(Ar)X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Alkyne cis-L₂Pd(II)(Ar)(C≡CR') TM->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Product Ar-C≡CR' RE->Product CuX CuX Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord H-C≡CR' Cu_Pi [Cu(C≡CR')] Complex Alkyne_Coord->Cu_Pi Deprotonation Deprotonation (Base) Cu_Pi->Deprotonation Cu_Acetylide Cu-C≡CR' Deprotonation->Cu_Acetylide -HX Cu_Acetylide->TM Supplies Acetylide Regenerates CuX

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction. [2][4]

Recommended Experimental Protocols

These protocols provide validated starting points for each class of 3-halo-5-methylpyridine. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Coupling of 3-Iodo-5-methylpyridine (Standard Conditions)

This protocol is suitable for the most reactive halide and uses a classic catalyst system.

ComponentAmount (mol%)Molar Equiv.
PdCl₂(PPh₃)₂2 mol%0.02
Copper(I) Iodide (CuI)3 mol%0.03
3-Iodo-5-methylpyridine100 mol%1.0
Terminal Alkyne120 mol%1.2
Triethylamine (Et₃N)-3.0
Solvent THF(to 0.2 M)
Temperature 60 °C
Time 4-12 h

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.03 equiv).

  • Add 3-iodo-5-methylpyridine (1.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF via syringe, followed by anhydrous, degassed triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: Copper-Free Coupling of 3-Bromo-5-methylpyridine

This protocol uses a more active catalyst system suitable for the less reactive bromide and avoids copper to prevent homocoupling.

ComponentAmount (mol%)Molar Equiv.
Pd₂(dba)₃2 mol%0.02
XPhos8 mol%0.08
3-Bromo-5-methylpyridine100 mol%1.0
Terminal Alkyne150 mol%1.5
K₂CO₃ (Potassium Carbonate)-2.5
Solvent Dioxane(to 0.2 M)
Temperature 100 °C
Time 12-24 h

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and K₂CO₃ (2.5 equiv).

  • Add 3-bromo-5-methylpyridine (1.0 equiv).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool, dilute with water and ethyl acetate, and perform an aqueous workup.

  • Purify the crude product by flash column chromatography.

References
  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (URL: [Link])

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])

  • Conditions optimization for the double Sonogashira coupling. - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: [Link])

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (URL: [Link])

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (URL: [Link])

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (URL: [Link])

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (URL: [Link])

  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - PubMed. (URL: [Link])

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL: [Link])

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. (URL: [Link])

  • The Sonogashira Coupling. (URL: [Link])

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Technical Support Center: Synthesis of 3-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-ethynyl-5-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side reactions, particularly homocoupling, during Sonogashira cross-coupling procedures. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-proven solutions to optimize your synthesis.

The Challenge: Unwanted Homocoupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, making it ideal for synthesizing aryl alkynes like 3-ethynyl-5-methylpyridine from precursors such as 3-bromo-5-methylpyridine.[1][2] However, a persistent and often yield-limiting side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser or Hay coupling.[3][4] This reaction leads to the formation of a symmetric 1,3-diyne byproduct, which consumes the valuable alkyne starting material, reduces the yield of the desired product, and complicates purification.[3][4]

This guide provides a series of frequently asked questions and troubleshooting workflows to diagnose and prevent the formation of this undesired homocoupled product.

Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my Sonogashira reaction?

A1: Homocoupling is the dimerization of your terminal alkyne starting material to form a symmetric butadiyne.[3] In the synthesis of 3-ethynyl-5-methylpyridine, if you are using an acetylene source like trimethylsilylacetylene (TMSA), the homocoupling product would be bis(trimethylsilyl)butadiyne. If you are using unprotected ethynylpyridine, the product would be 1,4-di(5-methylpyridin-3-yl)buta-1,3-diyne. This side reaction competes directly with the desired cross-coupling of the alkyne with 3-bromo-5-methylpyridine.

Q2: What are the primary causes of alkyne homocoupling?

A2: The formation of the homocoupled diyne is primarily driven by two factors inherent to the classic Sonogashira conditions:

  • The Copper(I) Co-catalyst: While added to increase the rate of the main reaction, the copper(I) salt (typically CuI) is the principal catalyst for the oxidative homocoupling pathway.[1][3][5]

  • The Presence of Oxygen: Molecular oxygen promotes the oxidative dimerization of the copper-acetylide intermediate, which is the critical step in the Glaser coupling mechanism.[3][4][6][7] Therefore, rigorous exclusion of air is paramount.

Q3: Why is eliminating homocoupling so important?

A3: Suppressing homocoupling is critical for several reasons:

  • Improved Yield: It prevents the wasteful consumption of your alkyne reagent, directly increasing the yield of the desired 3-ethynyl-5-methylpyridine.[6]

  • Simplified Purification: The homocoupled byproduct often has similar chromatographic properties to the desired product, making separation difficult and time-consuming.

  • Process Efficiency: For drug development and scale-up, a clean, high-yielding reaction is more economical and reproducible.

Q4: Is it possible to completely eliminate the homocoupling byproduct?

A4: While achieving 100% suppression can be difficult, it is possible to reduce the homocoupling byproduct to negligible or undetectable levels (e.g., <2%) through careful optimization of reaction conditions.[4][6] The most effective strategy is often to employ a copper-free Sonogashira protocol, which removes the primary catalyst for this side reaction.[1][8][9]

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to understand the mechanisms at play. The following diagram illustrates the desired Sonogashira cross-coupling cycle versus the competing Glaser homocoupling cycle.

G Pd0 Pd(0)L₂ Pd_complex_A R¹-Pd(II)-X (L)₂ Pd0->Pd_complex_A Oxidative Addition (R¹-X) Pd_complex_B R¹-Pd(II)-C≡CR² (L)₂ Pd_complex_A->Pd_complex_B Transmetalation Pd_complex_B->Pd0 Reductive Elimination Product R¹-C≡CR² (Desired Product) Pd_complex_B->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Cu_acetylide->Pd_complex_A To Transmetalation Cu_acetylide_Glaser Cu(I)-C≡CR² Cu_acetylide_dimer [Cu(I)-C≡CR²]₂ Diyne_Product R²-C≡C-C≡C-R² (Homocoupling Byproduct) Cu_acetylide_dimer->Diyne_Product Oxidation (O₂) Cu_acetylide_Glaser->Cu_acetylide_dimer Dimerization caption1 R¹-X = 3-bromo-5-methylpyridine H-C≡CR² = Acetylene Source

Caption: Competing Sonogashira and Glaser reaction pathways.

Troubleshooting Guide & Advanced Protocols

This section addresses specific issues you might encounter during your experiments.

Q5: My TLC/LC-MS analysis shows a significant, less-polar byproduct. I suspect it's the homocoupled diyne. What is my first course of action?

A5: Your observation is a classic sign of significant Glaser coupling. The immediate actions depend on your current protocol:

  • If using a standard Pd/Cu system: Your primary focus should be on rigorous oxygen exclusion . Oxygen is the terminal oxidant for the homocoupling reaction.[4]

    • Action: Ensure all solvents and liquid reagents (especially amine bases like triethylamine or diisopropylamine) are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Action: Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas. Maintain a positive pressure of inert gas throughout the entire experiment.

  • If oxygen exclusion is already stringent: The next step is to re-evaluate your catalyst system. The most robust solution is to switch to a copper-free protocol .[1][5] Copper-free systems eliminate the primary catalyst responsible for the homocoupling side reaction.[8]

Q6: I want to stick with a copper-catalyzed system due to available reagents. How can I optimize it to suppress homocoupling?

A6: While challenging, you can take several steps to minimize diyne formation in a copper-catalyzed reaction:

  • Reduce Copper Concentration: High concentrations of the copper(I) salt can accelerate the rate of homocoupling.[3] Try reducing the CuI loading to 0.5–1 mol%.

  • Use a Hydrogen Atmosphere: An atmosphere of dilute hydrogen gas (e.g., 2-10% H₂ in Argon or Nitrogen) can drastically diminish the formation of homocoupling byproducts to as low as 2%.[6] This method helps to keep the catalytic species in their active, reduced states.

  • Control Temperature: Elevated temperatures can sometimes favor the homocoupling pathway.[3] If you are using a more reactive aryl iodide, the reaction may proceed at room temperature. For an aryl bromide like 3-bromo-5-methylpyridine, gentle heating (50-80 °C) is often required, but avoid excessive temperatures.[10][11]

Q7: What are the key components of a successful copper-free Sonogashira reaction?

A7: Copper-free Sonogashira reactions rely on a highly active palladium catalyst to facilitate the cycle without the aid of a copper acetylide intermediate.

  • Palladium Precatalyst: Pd(II) precatalysts like PdCl₂(PPh₃)₂ are common, but more advanced, air-stable precatalysts that readily form the active monoligated Pd(0) species are highly effective.[12]

  • Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[13] Examples include tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands like XPhos.[5]

  • Base: A strong amine base, such as diisopropylamine (iPr₂NH) or triethylamine (Et₃N), is still required to deprotonate the terminal alkyne.[10]

Comparative Summary of Reaction Conditions

The table below summarizes the key differences and considerations between classic and copper-free protocols for the synthesis of 3-ethynyl-5-methylpyridine.

ParameterClassic Cu-Catalyzed SonogashiraOptimized Copper-Free SonogashiraRationale for Change
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)More versatile Pd sources for combination with specialized ligands.
Ligand PPh₃ (often part of the catalyst)Bulky, e⁻-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos) (2-4 mol%)Enhances catalytic activity to compensate for the absence of copper.[5]
Copper Source CuI (1-5 mol%)None Primary strategy to eliminate the Glaser homocoupling pathway. [1][8]
Base Et₃N or iPr₂NHEt₃N, iPr₂NH, or Cs₂CO₃The choice of base can be crucial for the copper-free mechanism.
Solvent THF, DMF, TolueneToluene, Dioxane, NMPSolvent choice can impact catalyst stability; THF can sometimes promote Pd black formation.[7][14]
Atmosphere Strictly Inert (Ar/N₂) Strictly Inert (Ar/N₂) Oxygen exclusion is critical for both, but especially for preventing homocoupling in the Cu-catalyzed version.[3][7]
Temperature RT to 80 °CRT to 100 °CMay require slightly higher temperatures to drive the reaction without copper.[11]
Homocoupling Risk High Very Low The removal of CuI is the most direct and effective method to prevent this side reaction.[5]
Recommended Experimental Protocol: Copper-Free Sonogashira

This protocol describes the synthesis of 3-ethynyl-5-methylpyridine from 3-bromo-5-methylpyridine and trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection. Using TMSA prevents potential side reactions at the other end of the acetylene.[1]

Step 1: Copper-Free Sonogashira Coupling

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methylpyridine (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Through the septum via syringe, add 5 mL of degassed anhydrous toluene and degassed diisopropylamine (2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C in an oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small, quenched aliquots.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, 3-((trimethylsilyl)ethynyl)-5-methylpyridine, can be purified by column chromatography on silica gel or taken directly to the next step.

Step 2: Deprotection of the Silyl Group

  • Preparation: Dissolve the crude or purified silyl-protected alkyne in 10 mL of THF.

  • Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv.) dropwise at room temperature.

  • Reaction: Stir for 1-2 hours, monitoring by TLC until the starting material is gone.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, 3-ethynyl-5-methylpyridine, can be purified by column chromatography.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

G start Reaction Problem: Low Yield or Byproducts check_tlc Analyze TLC/LC-MS: What is the main issue? start->check_tlc no_reaction No Reaction/ Trace Conversion check_tlc->no_reaction Unreacted Starting Material Dominates homocoupling Major Byproduct: Suspected Homocoupling check_tlc->homocoupling Nonpolar Byproduct (Diyne) Dominates pd_black Reaction Turned Black/ Decomposition check_tlc->pd_black Low Mass Balance/ Black Precipitate sol_no_react1 Verify Catalyst Activity: Use fresh Pd catalyst & ligand no_reaction->sol_no_react1 sol_no_react2 Increase Temperature: Aryl bromide may be sluggish no_reaction->sol_no_react2 sol_no_react3 Check Reagent Quality: Ensure pure, dry starting materials and base no_reaction->sol_no_react3 sol_homo1 Switch to Copper-Free Protocol: Most effective solution. homocoupling->sol_homo1 sol_homo2 Improve Degassing: Use freeze-pump-thaw on all liquids homocoupling->sol_homo2 sol_homo3 Reduce CuI Loading or Use H₂/Ar Atmosphere homocoupling->sol_homo3 sol_pd1 Ensure Rigorous Inert Atmosphere: Oxygen degrades Pd(0) pd_black->sol_pd1 sol_pd2 Change Solvent: Try Toluene or Dioxane instead of THF pd_black->sol_pd2 sol_pd3 Use a More Robust Ligand: Bulky phosphines stabilize Pd(0) pd_black->sol_pd3

Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.

References
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7394-7420. [Link]

  • Shaheen, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4583-4603. [Link]

  • Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 457. [Link]

  • An, D., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1034–1040. [Link]

  • ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Request PDF. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ACS Publications. (2018). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(3), M1925. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938–4943. [Link]

  • KAUST Repository. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14211–14219. [Link]

  • The Journal of Organic Chemistry. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 72(15), 5804–5807. [Link]

  • Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Organic Chemistry Portal. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. [Link]

  • University of Southampton ePrints. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]

  • Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5941-5944. [Link]

  • MySkinRecipes. (n.d.). 3-Ethynyl-5-methylpyridine. Retrieved January 21, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. 8(3), 1121-1127. [Link]

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Technical Support Center: Optimizing 3-Ethynyl-5-methylpyridine Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 3-Ethynyl-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful bioconjugation technique. Here, we will delve into the mechanistic underpinnings of your experimental choices, providing a framework for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with 3-Ethynyl-5-methylpyridine in CuAAC reactions.

Q1: What is the fundamental principle of the "click" reaction I am performing?

The reaction you are performing is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is a highly efficient and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide-containing molecule and a terminal alkyne, in this case, 3-Ethynyl-5-methylpyridine.[1][][3] This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[3][4] The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal reaction and ensures the specific formation of the 1,4-regioisomer.[3][5]

Q2: Why is a copper catalyst necessary, and which form should I use?

The copper(I) ion is essential for activating the terminal alkyne.[1][5] It coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[1] This intermediate then readily reacts with the azide to form the triazole product.

You have several options for the copper source:

  • Cu(II) salts with a reducing agent: The most common approach involves using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[5][6] The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Cu(I) salts: Direct use of Cu(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is also effective.[7][8] However, Cu(I) salts can be less stable and may require careful handling to prevent oxidation to the inactive Cu(II) state.[7]

  • Metallic copper: Metallic copper can also serve as a source of the active Cu(I) catalyst.[9][10]

For reactions involving sensitive biomolecules, the in situ generation from a Cu(II) salt is often preferred as it allows for lower overall copper concentrations.

Q3: What is the role of a ligand in my reaction? Is it always necessary?

While not strictly required for all CuAAC reactions, ligands play a critical role in stabilizing the active Cu(I) oxidation state, preventing its disproportionation or oxidation to Cu(II).[6][11] Ligands can also significantly accelerate the reaction rate.[6][12][13] For a heteroaromatic alkyne like 3-Ethynyl-5-methylpyridine, the pyridine nitrogen itself can coordinate to the copper, potentially influencing the reaction kinetics. However, the use of an external, strongly chelating ligand is often beneficial.

Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives.[11] These ligands form stable complexes with Cu(I), enhancing its catalytic activity and protecting it from deactivation.[11]

Q4: How does the pyridine ring of 3-Ethynyl-5-methylpyridine affect the reaction?

The nitrogen atom in the pyridine ring can act as a ligand and coordinate with the copper catalyst. This can have several effects:

  • Potential for Catalyst Sequestration: If the pyridine substrate is present in high concentrations, it could potentially sequester the copper catalyst, leading to a decrease in the reaction rate.

  • Modulation of Reactivity: The electronic properties of the pyridine ring can influence the reactivity of the alkyne. The electron-withdrawing nature of the pyridine ring can affect the acidity of the terminal alkyne proton.

In practice, these effects are often manageable, and successful click reactions with ethynylpyridines are widely reported.[14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of CuAAC reactions with 3-Ethynyl-5-methylpyridine.

Issue 1: Low or No Product Yield

A low or complete lack of product is a common frustration. A systematic approach to troubleshooting is key.

Visual Troubleshooting Workflow

low_yield_troubleshooting start Low/No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst Assess Catalyst System check_reagents->check_catalyst Reagents OK check_conditions Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK optimize_catalyst Optimize Catalyst Loading/Ligand check_catalyst->optimize_catalyst Suspect Catalyst Issue optimize_solvent Screen Solvents check_conditions->optimize_solvent Conditions OK, still low yield optimize_temp Adjust Temperature check_conditions->optimize_temp Solvent OK, still low yield optimize_catalyst->check_conditions optimize_solvent->optimize_temp success Successful Reaction optimize_temp->success

Caption: Troubleshooting flowchart for low reaction yield.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Degraded Reagents The azide partner may have decomposed, or the 3-Ethynyl-5-methylpyridine may have undergone side reactions. Sodium ascorbate is particularly prone to oxidation.[15]- Use freshly prepared or purchased reagents. - Confirm the integrity of starting materials via NMR or LC-MS. - Use a fresh solution of sodium ascorbate for each reaction.
Inactive Catalyst The Cu(I) catalyst may have oxidized to inactive Cu(II). This is a common issue, especially if the reaction is not properly deoxygenated.- Degas all solvents and reagents thoroughly by sparging with an inert gas (e.g., argon or nitrogen). - Increase the equivalents of sodium ascorbate to ensure complete reduction of Cu(II).[16] - Consider adding a Cu(I)-stabilizing ligand like TBTA.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates and solubility of reagents.[7][17]- Screen a variety of solvents. Common choices include mixtures of water with t-BuOH, DMSO, or DMF.[7] - For biomolecules, aqueous buffers are often used. Ensure the pH is compatible with your substrates.
Insufficient Catalyst Loading For challenging substrates, higher catalyst loading may be necessary.- Incrementally increase the copper catalyst and sodium ascorbate loading.[16] For example, start with 1-5 mol% and increase to 10 mol% if needed.
Low Temperature While many click reactions proceed at room temperature, some systems benefit from gentle heating.[18]- Try running the reaction at a slightly elevated temperature (e.g., 40-60 °C).
Experimental Protocol: Small-Scale Test Reaction

To efficiently diagnose issues, perform a small-scale test reaction with a known, reliable azide and alkyne pair to confirm the viability of your catalyst system and general conditions.

  • Prepare Stock Solutions:

    • Azide (e.g., benzyl azide): 100 mM in DMF

    • Alkyne (e.g., phenylacetylene): 100 mM in DMF

    • CuSO₄: 50 mM in deionized water

    • Sodium Ascorbate: 500 mM in deionized water (prepare fresh)

  • Reaction Setup:

    • In a microcentrifuge tube, add 10 µL of the azide stock solution and 10 µL of the alkyne stock solution.

    • Add 70 µL of a 1:1 mixture of t-BuOH and water.

    • Add 5 µL of the sodium ascorbate solution.

    • Initiate the reaction by adding 5 µL of the CuSO₄ solution.

  • Analysis:

    • Vortex the reaction mixture and let it stand at room temperature.

    • After 1 hour, analyze a small aliquot by TLC or LC-MS to check for product formation.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Common Side Reactions
  • Alkyne Homocoupling (Glaser Coupling): The primary side reaction is often the oxidative homocoupling of the terminal alkyne to form a diacetylene. This is promoted by the presence of oxygen and Cu(II).

Visual Representation of Alkyne Homocoupling

side_reaction alkyne1 2 x 3-Ethynyl-5-methylpyridine catalyst Cu(II) / O₂ alkyne1->catalyst product Diyne Homocoupling Product catalyst->product

Caption: Pathway for alkyne homocoupling side reaction.

Mitigation Strategies
Strategy Explanation
Thorough Degassing Removing dissolved oxygen from the reaction mixture is the most effective way to prevent oxidative homocoupling.[5]
Sufficient Reducing Agent Maintaining a sufficient concentration of sodium ascorbate ensures that the copper remains in the +1 oxidation state, which does not promote homocoupling.[5]
Use of Ligands Cu(I)-stabilizing ligands can also help to suppress this side reaction.
Issue 3: Difficulty in Product Purification

The final step of isolating the desired triazole product can sometimes be challenging due to residual copper.

The Problem of Copper Contamination

The triazole product itself is an excellent ligand for copper ions.[19][20] This can lead to the final product being contaminated with copper, which can be problematic for biological applications and can interfere with downstream analytical techniques like NMR.

Purification Strategies
Method Description Considerations
Silica Gel Chromatography The standard method for purifying organic compounds.Often effective, but care must be taken to choose an appropriate solvent system.
Aqueous EDTA Wash Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that can effectively scavenge residual copper ions from the organic product.[19]After the reaction, quench with an aqueous solution of EDTA. Extract the product into an organic solvent and wash several times with the EDTA solution.
Filtration through Activated Carbon Activated carbon can sometimes be used to adsorb residual copper.[19]This is a less common but potentially useful technique.

Parameter Optimization Tables

For a systematic approach to optimizing your reaction, consider the following parameter tables.

Table 1: Catalyst and Ligand Selection
Copper Source Reducing Agent Ligand Typical Loading (mol%) Pros Cons
CuSO₄·5H₂OSodium AscorbateNone1-10Inexpensive, readily availableRequires reducing agent, potential for side reactions
CuSO₄·5H₂OSodium AscorbateTBTA1-5High reaction rates, stabilizes Cu(I)Ligand synthesis required
CuINoneNone1-10Direct use of Cu(I)Sensitive to oxidation, may have lower solubility
CuBr·SMe₂NoneNone1-5Soluble in organic solventsCan be air-sensitive
Table 2: Solvent Selection Guide
Solvent System Typical Ratio Characteristics Suitable For
t-BuOH / H₂O1:1 to 1:4General purpose, good for a wide range of substratesSmall molecules, peptides
DMSO / H₂O1:1 to 1:4High boiling point, good solvating powerPoorly soluble substrates
DMF / H₂O1:1 to 1:4Good solvating power, polar aproticGeneral purpose
Neat H₂O-"Green" solvent, can accelerate some reactionsWater-soluble substrates
Green Solvents (e.g., DES)-Environmentally friendly alternatives[7][21][22][23][24]Applications where sustainability is a priority

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile reaction. However, its success with specific substrates like 3-Ethynyl-5-methylpyridine can be influenced by a number of factors. By understanding the underlying principles and adopting a systematic approach to troubleshooting and optimization, you can achieve high yields and reproducible results in your research and development endeavors.

References

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 2022. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC, NIH. [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate, 2020. [Link]

  • Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv, Cambridge Open Engage. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI, 2021. [Link]

  • Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. RSC Publishing, 2023. [Link]

  • Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. SciSpace. [Link]

  • Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. PubMed, 2007. [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 2020. [Link]

  • Optimization of the click reaction conditions a. ResearchGate. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Ligand-Accelerated Cu-Catalyzed Azide−Alkyne Cycloaddition: A Mechanistic Report. Request PDF, ResearchGate. [Link]

  • Click chemistry with copper: A biocompatible version. ScienceDaily, 2011. [Link]

  • A Recent Concept of Importance: Click Chemistry. [Link]

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. PMC, NIH. [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC, PubMed Central. [Link]

  • Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]

  • Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Request PDF, ResearchGate. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. ResearchGate. [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC, NIH. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Low yields in Click rxn. Reddit, 2022. [Link]

  • Triazole formation and the click concept in the synthesis of interlocked molecules. University of Southampton, 2023. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC, NIH. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate, 2021. [Link]

  • Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing), 2017. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

  • How can I increase the yield of my click reaction. ResearchGate, 2021. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications, 2022. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Click-iT EdU Protocol. East Carolina University. [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI, 2018. [Link]

  • Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. [Link]

  • The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]

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Technical Support Center: Removal of Palladium Catalyst from 3-Ethynyl-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reactions involving 3-Ethynyl-5-methylpyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds. The presence of residual palladium, even in trace amounts, can be detrimental to downstream applications and is strictly regulated in active pharmaceutical ingredients (APIs).[1][2][3][4]

The unique chemical structure of 3-Ethynyl-5-methylpyridine, particularly the basic nitrogen atom of the pyridine ring, can present specific challenges in palladium removal. This nitrogen atom can act as a ligand, binding tightly to the palladium catalyst and making it more soluble in the reaction mixture, thus hindering its removal by simple filtration or extraction.[5]

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 3-Ethynyl-5-methylpyridine reaction so critical?

A1: Residual palladium must be removed for several key reasons:

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent limits on elemental impurities. Palladium is often restricted to low parts-per-million (ppm) levels to ensure patient safety.[1][2][3][4]

  • Catalytic Activity in Subsequent Steps: Trace palladium can interfere with or catalyze unintended side reactions in later synthetic stages.[1]

  • Product Integrity and Toxicity: Palladium residues can affect the final product's stability, purity, and toxicological profile.[2][6]

Q2: What are the primary methods for palladium removal?

A2: The most common methods include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium, which is then removed by filtration.[1][7][8][9]

  • Activated Carbon Treatment: Adsorbing palladium onto activated carbon, followed by filtration.[10][11][12]

  • Chromatography: Separating the product from the catalyst using techniques like column chromatography.[6][13][14]

  • Recrystallization: Purifying the solid product by crystallization, leaving palladium impurities in the mother liquor.[15][16]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[10][13]

Q3: How does the pyridine in my molecule affect palladium removal?

A3: The nitrogen atom in the pyridine ring of 3-Ethynyl-5-methylpyridine can coordinate with the palladium catalyst.[5] This can increase the solubility of the palladium species in the organic reaction mixture, making it more difficult to remove by simple filtration or extraction compared to reactions with non-coordinating products.[5] This often necessitates the use of more specialized techniques like scavenging.

Troubleshooting Guides

This section addresses specific issues you might encounter during the palladium removal process for your 3-Ethynyl-5-methylpyridine reactions.

Issue 1: High Palladium Content Persists After Filtration and Solvent Extraction.
  • Possible Cause: The palladium catalyst is likely in a homogeneous (dissolved) form, possibly chelated to your 3-Ethynyl-5-methylpyridine product.[5] Simple filtration is ineffective for removing dissolved species, and extraction may not be efficient if the palladium complex has similar solubility to your product.

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: This is often the most effective solution. Scavengers are solid materials with functional groups that have a high affinity for palladium.[7][8][9][17]

      • Action: After the reaction is complete, add a suitable palladium scavenger to the reaction mixture and stir for a recommended period. The scavenger will bind the palladium, and the resulting solid can be easily removed by filtration.

    • Activated Carbon Treatment: Activated carbon can adsorb dissolved palladium species.

      • Action: Stir the reaction mixture with activated carbon for several hours, then filter through a pad of Celite® to remove the carbon.[11] Be aware that this method can sometimes lead to product loss due to non-specific adsorption.[10][11]

Issue 2: Significant Product Loss During Purification.
  • Possible Cause: Your product may be adsorbing to the purification medium, especially if you are using activated carbon.[10][11] Some scavenger resins may also exhibit non-specific binding.

  • Troubleshooting Steps:

    • Optimize the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal. This may require some small-scale optimization experiments.[5]

    • Screen Different Scavengers: Test a few different types of scavengers (e.g., thiol-based, amine-based, or triazine-based) to find one that is selective for palladium with minimal affinity for your product.[1][10]

    • Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification with potentially high recovery rates.[15][16]

Issue 3: Inconsistent Palladium Removal from Batch to Batch.
  • Possible Cause: Variations in the final state of the palladium catalyst (e.g., different oxidation states or coordination environments) at the end of the reaction can lead to inconsistent removal.

  • Troubleshooting Steps:

    • Standardize Reaction Work-up: Ensure a consistent work-up procedure for every batch before initiating the palladium removal step. This helps to normalize the form of the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, dimercaptotriazine (DMT)-based scavengers are known to be effective for various palladium forms.[1]

Experimental Protocols & Data

Decision Workflow for Palladium Removal

Caption: Decision logic for selecting a palladium removal strategy.

Protocol 1: Palladium Removal Using a Scavenger Resin
  • Dissolution: Following the completion of your Sonogashira reaction, if the product is isolated, dissolve the crude 3-Ethynyl-5-methylpyridine product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[10]

  • Scavenger Addition: Add the selected scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.[11]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[3][10] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.[5][10]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5][10]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[11]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm removal efficiency.[18]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[10]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 2-18 hours.

  • Filtration: Filter the mixture through a thick pad of Celite® to remove the activated carbon.[11]

  • Rinsing and Concentration: Rinse the filter cake with fresh solvent and combine the filtrates. Concentrate the solution to yield the product with reduced palladium content.[11]

  • Analysis: Analyze the purified product for residual palladium content.

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Binding Capacity (mmol/g)AdvantagesDisadvantages
Thiol-Based -SH0.5 - 1.5Effective for a broad range of palladium species.[1]Can be sensitive to oxidation.
Thiourea-Based -NHC(=S)NH-1.0 - 2.0Versatile for various palladium forms, widely used in industry.[1][17]May require slightly elevated temperatures for optimal performance.
Amine-Based -NH₂, -NR₂1.0 - 2.5Useful in systems sensitive to acidic or strongly chelating agents.Generally lower affinity for Pd(0) compared to sulfur-based scavengers.
DMT-Based Dimercaptotriazine0.5 - 1.2Highly effective for hindered palladium complexes and a range of other metals.[1]Can be more expensive than other options.

References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?[Link]

  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • NIH. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Johnson Matthey. Scavenging Technologies from Johnson Matthey. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • NIH. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • Wikipedia. Palladium on carbon. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • MDPI. Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

  • Royal Society of Chemistry. Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

  • ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Separation/Recycling Methods for Homogeneous Transition Metal Catalysts in Continuous Flow. [Link]

  • Reddit. Your trick to remove residual palladium. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. [Link]

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  • Chemistry LibreTexts. Recrystallization. [Link]

  • MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. [Link]

  • Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • Asian Journal of Applied Sciences. Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]

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Stability of 3-Ethynyl-5-methylpyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethynyl-5-methylpyridine

Welcome to the technical support guide for 3-Ethynyl-5-methylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability, handling, and reactivity of this compound under common experimental conditions. The following question-and-answer section addresses specific issues you may encounter and offers scientifically grounded solutions and protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability and Reactions under Acidic Conditions

Question 1: I'm observing low yields and formation of an unexpected ketone byproduct during a reaction workup using aqueous acid. What is causing this instability?

Answer: The issue you are encountering is likely the acid-catalyzed hydration of the terminal alkyne functional group in 3-ethynyl-5-methylpyridine. Terminal alkynes can undergo the addition of water across the triple bond in the presence of a strong acid, which leads to the formation of a ketone.[1][2][3]

Causality and Mechanism: The reaction proceeds through a two-step mechanism:

  • Protonation and Enol Formation: The alkyne's pi bond acts as a nucleophile, attacking a proton (H+) from the acid. This addition follows Markovnikov's rule, where the hydrogen adds to the terminal carbon, forming a more stable vinyl carbocation on the internal carbon. Water then attacks this carbocation, and after deprotonation, an enol intermediate is formed.[2]

  • Keto-Enol Tautomerization: The enol intermediate is generally unstable and rapidly rearranges into its more stable constitutional isomer, a ketone.[2] This process, known as keto-enol tautomerization, is also catalyzed by acid and is the final step in forming the byproduct.[1]

The pyridine nitrogen further complicates this. Under acidic conditions, the nitrogen atom is protonated to form a pyridinium salt. This enhances the electron-withdrawing nature of the ring, which can increase the electrophilicity of the ethynyl group, potentially making it more susceptible to nucleophilic attack.[4] While 3-ethynylpyridine has been noted to be relatively inert to hydrochlorination compared to its 2- and 4-isomers, the presence of water as a nucleophile presents a different reaction pathway.[4]

Visualizing the Degradation Pathway: The following diagram illustrates the acid-catalyzed hydration mechanism.

G cluster_0 Step 1: Enol Formation (Markovnikov Addition) cluster_1 Step 2: Tautomerization A 3-Ethynyl-5-methylpyridine B Protonated Pyridinium Intermediate A->B + H+ C Vinyl Cation B->C + H2O (Nucleophilic Attack) D Enol Intermediate C->D - H+ E Enol Intermediate F Methyl Ketone Byproduct E->F Keto-Enol Tautomerization

Caption: Acid-catalyzed hydration of 3-ethynyl-5-methylpyridine.

Troubleshooting Protocol: Minimizing Alkyne Hydration During Acidic Workup

  • Use Weaker Acids: If possible, use a milder acid for pH adjustment, such as saturated ammonium chloride (NH₄Cl) solution or a dilute solution of a carboxylic acid (e.g., 1% acetic acid), instead of strong mineral acids like HCl or H₂SO₄.

  • Lower the Temperature: Perform the aqueous wash or extraction at a reduced temperature (0-5 °C). The rate of hydration is significantly slower at lower temperatures.

  • Minimize Contact Time: Do not allow the organic layer containing your product to remain in contact with the acidic aqueous phase for an extended period. Separate the layers promptly after mixing.

  • Use a Buffered System: Employing a buffered aqueous solution (e.g., pH 5-6) can provide a mildly acidic environment sufficient for neutralizing basic reagents without being harsh enough to promote significant hydration.

  • Alternative Quenching: Instead of a direct acidic wash, consider quenching the reaction with a solid or saturated solution of a mild acid salt like sodium bisulfate (NaHSO₄).

Section 2: Stability and Reactions under Basic Conditions

Question 2: I am attempting a reaction using a strong base like NaH or LDA and observing product decomposition or the formation of polymeric material. Is 3-ethynyl-5-methylpyridine unstable to strong bases?

Answer: Yes, while the terminal alkyne C-H bond is acidic (pKa ≈ 25) and can be deprotonated intentionally, the resulting acetylide anion is a potent nucleophile and a strong base.[5][6][7] Under certain conditions, especially with strong, non-nucleophilic bases or in the presence of oxygen, side reactions like polymerization or decomposition can occur.

Causality and Mechanism:

  • Deprotonation: Strong bases with a conjugate acid pKa significantly higher than 25 (e.g., sodium amide, NaNH₂, pKa of NH₃ ≈ 38) will readily deprotonate the terminal alkyne to form a sodium acetylide.[7][8] Weaker bases like NaOH or other hydroxides (pKa of H₂O ≈ 15.7) are not strong enough to deprotonate the alkyne completely.[8]

  • Nucleophilic Reactivity: The generated acetylide is a powerful nucleophile.[5][9] If other electrophilic sites are present in your reaction mixture (or on another molecule of the starting material), unintended side reactions can occur.

  • Homocoupling (Glaser Coupling): In the presence of an oxidizing agent (like trace O₂) and often a copper catalyst, acetylides can undergo oxidative homocoupling to form a butadiyne dimer.[10] This is a common side reaction in Sonogashira couplings if the conditions are not strictly anaerobic.[10][11]

Troubleshooting and Best Practices:

Table 1: Compatibility with Common Bases

BaseStrength (pKa of Conj. Acid)Compatibility with 3-Ethynyl-5-methylpyridinePotential Issues & Recommendations
NaOH, KOH Weak (15.7)Generally Compatible Will not deprotonate the alkyne.[8] Suitable for pH adjustments or as a mild base catalyst where alkyne deprotonation is not required.
K₂CO₃, Cs₂CO₃ Weak (~10.3)Generally Compatible Commonly used in cross-coupling reactions. Too weak to deprotonate the alkyne.
Et₃N, DIPEA Moderate (~11)Highly Compatible Standard bases for Sonogashira couplings.[11][12] Act as acid scavengers without deprotonating the alkyne.
NaNH₂, NaH Strong (~38, ~36)Reactive - Use with Caution Will fully deprotonate the alkyne to form the acetylide.[5] Use in anhydrous, inert atmospheres (N₂ or Ar) at low temperatures (-78 to 0 °C) to control reactivity.
n-BuLi, LDA Very Strong (~50, ~36)Highly Reactive - Use with Caution Will rapidly and completely deprotonate the alkyne.[13] Strict anhydrous and anaerobic conditions at low temperatures are critical to prevent side reactions.

Workflow for Selecting a Base: The following decision tree can guide you in choosing the appropriate base for your experiment.

G start What is the goal of using a base? q1 Is deprotonation of the terminal alkyne required? start->q1 a1_no Use a non-deprotonating base: - Et3N, DIPEA (for couplings) - K2CO3, Cs2CO3 (general purpose) - NaOH, KOH (for aqueous pH adjust) q1->a1_no No q2 What is the reaction scale and temperature sensitivity? q1->q2 Yes a1_yes Use a strong, non-nucleophilic base under anhydrous, inert conditions. a2_mild For controlled reactivity: - NaH in THF/DMF at 0 °C - NaNH2 in liquid NH3 or THF q2->a2_mild Mild Conditions a2_strong For rapid, complete deprotonation: - n-BuLi or LDA in THF at -78 °C q2->a2_strong Strong Conditions

Caption: Decision guide for base selection.

Section 3: Storage and Handling

Question 3: What are the recommended storage and handling procedures for 3-Ethynyl-5-methylpyridine to ensure its long-term stability?

Answer: Proper storage and handling are crucial to prevent degradation over time. The compound is sensitive to strong acids, strong oxidizing agents, heat, and potentially light.[14]

Recommended Storage Protocol:

  • Container: Store the compound in its original, tightly sealed container.[15][16] An amber glass vial is preferable to protect it from light.

  • Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing. This minimizes exposure to oxygen and moisture, which can contribute to gradual degradation or side reactions.

  • Temperature: Store in a cool, dry place.[15][16] Refrigeration (2-8 °C) is recommended.[17] Avoid storing near heat sources, sparks, or open flames.[14][16]

  • Incompatibilities: Store separately from strong acids and strong oxidizing agents.[14]

Handling Precautions:

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[16][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid Ignition Sources: As with most organic compounds, keep it away from ignition sources.[16]

  • Dispensing: When dispensing, use clean equipment. If transferring larger quantities, ensure containers are properly grounded to prevent static discharge.[15][16]

By adhering to these guidelines, you can ensure the integrity and reactivity of 3-Ethynyl-5-methylpyridine for your experiments.

References

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  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link][2]

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  • Fukuda, Y., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. The Journal of Organic Chemistry. Retrieved from [Link][4]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Alkyne. Retrieved from [Link][13]

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  • JoVE. (2023). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Base-catalyzed isomerization of terminal alkynes. Retrieved from [Link][20]

  • Leah4sci. (2019). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. Retrieved from [Link][21]

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  • Quora. (2019). What bases can deprotonate an alkyne?. Retrieved from [Link][7]

  • ACS Publications. (n.d.). Deprotonation and Addition Reactions of Frustrated Lewis Pairs with Alkynes. Organometallics. Retrieved from [Link][22]

  • Chad's Prep. (2020). 9.2 Acidity of Alkynes. Retrieved from [Link][8]

  • University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][11]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link][18]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][23]

  • PubChem. (n.d.). 4-Ethynylpyridine. Retrieved from [Link][24]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link][12]

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link][25]

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Technical Support Center: Overcoming Challenges with 3-Bromopyridines in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for successfully employing 3-bromopyridines in cross-coupling reactions. We will move beyond simple procedural lists to explain the underlying chemical principles governing these challenging transformations, empowering you to diagnose and solve common experimental issues.

Part 1: The Core Problem - Understanding the Low Reactivity of 3-Bromopyridine

Q1: Why is my 3-bromopyridine substrate so much less reactive than a simple bromobenzene in cross-coupling reactions?

This is the most fundamental question and understanding the answer is key to troubleshooting. The low reactivity of 3-bromopyridine is not arbitrary; it stems directly from the electronic nature of the pyridine ring.

Unlike benzene, pyridine is a π-deficient heteroaromatic system. The highly electronegative nitrogen atom withdraws electron density from the entire ring system through both inductive and resonance effects. This has two major negative consequences for the critical oxidative addition step in a typical cross-coupling cycle:

  • Electron-Poor C-Br Bond: The carbon atom at the 3-position (C3) is electron-deficient. This strengthens the C-Br bond and makes it less susceptible to cleavage and addition to a low-valent metal center like Palladium(0). This initial oxidative addition is often the rate-limiting step of the entire catalytic cycle.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate directly to the electron-deficient palladium catalyst. This non-productive binding can sequester the active catalyst, effectively poisoning it and preventing it from participating in the desired catalytic cycle.

G cluster_pyridine 3-Bromopyridine cluster_catalyst Palladium Catalyst pyridine Pyridine Ring (π-deficient) c3_br C3-Br Bond (Electron-Poor) pyridine->c3_br Strengthens Bond nitrogen N Atom (Electron Sink) nitrogen->pyridine Inductive & Resonance Withdrawal pd_catalyst Pd(0)L_n Catalyst (Active Species) nitrogen->pd_catalyst UNDESIRED: Catalyst Inhibition c3_br->pd_catalyst DESIRED: Oxidative Addition (Slow/Difficult) inhibited_pd N-Coordinated Pd (Inhibited/Poisoned)

Figure 1: The dual-problem of 3-bromopyridine reactivity.

Part 2: General Troubleshooting and Strategic Solutions

Q2: My reaction with 3-bromopyridine has failed or given very low yield. What is the first and most important factor I should investigate?

Your catalyst system (the combination of palladium precursor and ligand) is the most critical variable. Standard, general-purpose catalysts like Pd(PPh₃)₄ are often ineffective for this substrate class. To overcome the high activation barrier of oxidative addition, you need a more potent catalytic system.

The solution is to use electron-rich and sterically bulky phosphine ligands .

  • Why Electron-Rich? Ligands with electron-donating groups (like alkyls or alkoxy groups) increase the electron density on the palladium center. This makes the metal more "eager" to donate its electrons into the σ* orbital of the C-Br bond, thereby promoting the oxidative addition step.

  • Why Bulky? Sterically demanding ligands (characterized by a large cone angle) favor the formation of low-coordinate, highly reactive L-Pd(0) or L₂-Pd(0) species. These less-coordinated species are more readily able to interact with the substrate. Furthermore, the bulk can disfavor the formation of inactive catalyst dimers.

Modern biaryl phosphine ligands, often called "Buchwald ligands," are the industry standard for this purpose.

Workflow for Initial Troubleshooting

G start Reaction Failed (Low Yield / No Product) check_catalyst Is the catalyst system optimized for electron-rich heterocycles? start->check_catalyst use_std_pd Using Pd(PPh3)4 or similar weak catalyst check_catalyst->use_std_pd No use_adv_pd Using advanced ligand/catalyst system check_catalyst->use_adv_pd Yes upgrade_catalyst ACTION: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a suitable Pd source (e.g., Pd2(dba)3 or Pd(OAc)2) use_std_pd->upgrade_catalyst check_base Is the base appropriate? (e.g., K3PO4 vs K2CO3) use_adv_pd->check_base upgrade_catalyst->check_base check_solvent Is the solvent anhydrous and degassed? check_base->check_solvent next_steps Proceed to Specific Reaction Troubleshooting check_solvent->next_steps

Figure 2: Initial troubleshooting workflow for 3-bromopyridine couplings.

Part 3: Specific Guidance for Common Cross-Coupling Reactions

This section provides detailed FAQs and protocols for three major classes of cross-coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling is powerful but sensitive to base and solvent choice, especially with challenging substrates.

FAQ 1: My Suzuki reaction has stalled at ~50% conversion. I'm using a good ligand (like SPhos) and Pd(OAc)₂. What's wrong?

This common scenario often points to two issues: base selection or boronic acid decomposition .

  • Base Inadequacy: For electron-poor aryl bromides, weak bases like Na₂CO₃ or K₂CO₃ are often insufficient to efficiently drive the transmetalation step. The carbonate anion is not basic enough to facilitate the formation of the more reactive boronate species [Ar-B(OH)₃]⁻, which is crucial for transferring the organic group to the palladium center. A switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) is often the solution.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive anhydride trimers (boroxines), especially at elevated temperatures. Ensure your boronic acid is pure and consider using boronic acid pinacol esters (BPin), which are significantly more stable.

FAQ 2: Should I use aqueous or anhydrous conditions for my Suzuki reaction?

While many Suzuki protocols use aqueous base solutions (e.g., 2M K₂CO₃), for difficult substrates like 3-bromopyridine, this can be detrimental. Water can promote competitive protodeboronation. For challenging couplings, switching to anhydrous conditions with a base like K₃PO₄ in a polar aprotic solvent (e.g., Dioxane, Toluene, or CPME) is highly recommended.

Component Amount (mol eq.) Typical Quantity Notes
3-Bromopyridine1.0157 mg (1.0 mmol)The limiting reagent.
Phenylboronic Acid1.2 - 1.5183 mg (1.5 mmol)Use a slight excess to drive the reaction.
Pd₂(dba)₃0.01 (1 mol %)9.2 mg (0.01 mmol)Palladium(0) source.
SPhos0.022 (2.2 mol %)9.0 mg (0.022 mmol)Bulky, electron-rich ligand.
K₃PO₄ (anhydrous)2.0 - 3.0425 mg (2.0 mmol)Must be finely powdered and dried.
1,4-Dioxane-5 mLAnhydrous, degassed solvent.

Step-by-Step Methodology:

  • Preparation: Add the 3-bromopyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 100-110 °C.

  • Monitoring: Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is highly sensitive to the choice of base and the steric hindrance of the amine coupling partner.

FAQ: I am attempting to couple 3-bromopyridine with a secondary amine and I'm getting a complex mixture, including what appears to be hydrodehalogenation (replacement of Br with H). What is causing this?

This is a classic sign of a suboptimal base/catalyst combination.

  • Base Strength: Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine and form the active amide. The most common and effective base is sodium tert-butoxide (NaOtBu). Weaker bases like K₂CO₃ are generally ineffective.

  • Side Reactions: The formation of the hydrodehalogenated pyridine product suggests a competing reduction pathway. This can happen if the catalyst is not efficient or if β-hydride elimination is occurring from the palladium-amide intermediate. Using a highly active and sterically hindered ligand like RuPhos or XPhos can accelerate the desired reductive elimination step, outcompeting side reactions. The choice between these ligands often depends on the amine; XPhos is excellent for primary amines, while RuPhos can be superior for more hindered secondary amines.

Component Amount (mol eq.) Typical Quantity Notes
3-Bromopyridine1.0157 mg (1.0 mmol)The limiting reagent.
Morpholine1.2105 mg (1.2 mmol)Ensure it is dry.
Pd(OAc)₂0.02 (2 mol %)4.5 mg (0.02 mmol)Palladium(II) source, reduced in situ.
RuPhos0.04 (4 mol %)18.6 mg (0.04 mmol)Ligand of choice for this class.
NaOtBu1.4135 mg (1.4 mmol)Strong, non-nucleophilic base.
Toluene-5 mLAnhydrous, degassed solvent.

Step-by-Step Methodology:

  • Glovebox Recommended: Due to the air-sensitive nature of the catalyst components and the base, performing the setup in a glovebox is highly recommended.

  • Preparation: Add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried vial. Add the 3-bromopyridine and a stir bar.

  • Reagent Addition: Add the toluene, followed by the morpholine.

  • Inerting (if not in glovebox): Seal the vial and immediately perform 3-5 evacuate/backfill cycles with Argon.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitoring & Work-up: Follow the same monitoring and work-up procedure as described for the Suzuki-Miyaura coupling.

Part 4: Final Recourse - When Standard Methods Fail

Q: I have tried multiple state-of-the-art ligands, bases, and conditions, but my 3-bromopyridine coupling still fails. What is my last resort?

If even the most robust palladium-catalyzed methods fail, it may be time to change your fundamental approach by altering the reactants themselves.

  • Halogen Exchange (Finkelstein Reaction): Convert the 3-bromopyridine to the significantly more reactive 3-iodopyridine. The C-I bond is weaker and undergoes oxidative addition much more readily. This can be achieved using reagents like sodium iodide with a copper(I) catalyst in a solvent like DMF or dioxane. This adds a step to your synthesis but can salvage a failing cross-coupling.

  • Switch to a More Reactive Organometallic: Instead of a boronic acid (Suzuki), consider preparing a more nucleophilic organometallic reagent. For example, a Negishi coupling using an organozinc reagent (prepared from the corresponding Grignard or organolithium) is often far more reactive and can proceed under milder conditions, sometimes even with less sophisticated catalysts.

References

  • Title: The Heck reaction with electron-poor pyridine- and pyrimidine-halides Source: Tetrahedron Letters URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Chemical Reviews URL: [Link]

  • Title: The Suzuki–Miyaura cross-coupling reaction in the industrial production of pharmaceuticals Source: Process Development & Research URL: [Link]

  • Title: A new catalyst for the amination of aryl chlorides Source: Organic Letters URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of 3-Pyridylborane with Aryl and Heteroaryl Halides Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: Synthesis of 3-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 3-Ethynyl-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of this synthetic procedure. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and peer-reviewed literature.

I. Synthesis Overview & Key Challenges

The most common and efficient route to 3-Ethynyl-5-methylpyridine involves a two-step sequence:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of 3-bromo-5-methylpyridine with a protected acetylene source, typically trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.

While seemingly straightforward, this synthesis presents several potential challenges, primarily related to catalyst activity, reaction control, and product isolation. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting & F.A.Q. Guide

Sonogashira Coupling Stage: FAQs & Troubleshooting

Q1: My Sonogashira reaction is not proceeding, or the conversion is very low. What are the likely causes?

A1: Low or no conversion in a Sonogashira coupling is a common issue that can often be traced back to a few key factors:

  • Catalyst Inactivation: The Palladium(0) active species is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Degassing the solvent and reagents is critical.

  • Poor Quality Reagents:

    • Palladium Catalyst: Use a fresh, high-quality palladium source. Older catalysts can have reduced activity.

    • Copper(I) Iodide: CuI can oxidize over time. It should be a white to off-white powder. If it is green or brown, it is likely oxidized and should be replaced.

    • Base: The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and free of peroxides. Distilling the amine prior to use is recommended.

  • Insufficient Temperature: While many Sonogashira couplings proceed at room temperature, some substrates, including heteroaromatic halides, may require gentle heating (e.g., 40-60 °C) to achieve a reasonable reaction rate.

Q2: I am observing a significant amount of a side product that I suspect is the homocoupling of trimethylsilylacetylene (Glaser coupling). How can I minimize this?

A2: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a classic side reaction in Sonogashira couplings. It is primarily promoted by the presence of oxygen and an excess of the copper catalyst. To mitigate this:

  • Strictly Anaerobic Conditions: Thoroughly degas your reaction mixture. The "freeze-pump-thaw" method is highly effective.

  • Control Copper(I) Concentration: Use the minimum effective amount of CuI (typically 1-5 mol%).

  • Order of Addition: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring homocoupling.

Q3: The reaction mixture has turned black. Is this normal?

A3: A color change to dark brown or black is common and often indicates the formation of palladium black (colloidal palladium), which is an inactive form of the catalyst. While some palladium black formation is often tolerated, excessive precipitation can lead to a stalled reaction. This can be caused by:

  • Presence of Oxygen: As mentioned, oxygen can degrade the palladium catalyst.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Inappropriate Solvent: Some solvents can promote the formation of palladium black. Toluene or THF are generally good choices for this reaction.

If the reaction stalls due to catalyst decomposition, it is generally not advisable to add more catalyst, as this can complicate the work-up. It is better to optimize the reaction conditions to prevent decomposition in the first place.

Work-up of the Sonogashira Coupling: FAQs & Troubleshooting

Q1: What is the standard work-up procedure for the Sonogashira coupling of 3-bromo-5-methylpyridine with TMSA?

A1: A typical work-up procedure is as follows:

  • Quenching: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Quench the reaction by adding water.[1]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.[1] The basic nature of the pyridine product means it will be soluble in organic solvents.

  • Washing: Wash the combined organic layers with saturated aqueous ammonium chloride to remove the copper catalyst, followed by a brine wash to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.

Q2: I am having trouble removing the palladium and copper catalysts during the work-up. What can I do?

A2: Catalyst removal can sometimes be challenging. Here are some effective strategies:

  • Filtration through Celite or Silica: After quenching, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite or a short plug of silica gel. This can effectively remove a significant portion of the solid catalyst residues.

  • Aqueous Washes: A thorough wash with saturated aqueous ammonium chloride is often sufficient to remove the copper salts. For stubborn palladium residues, washing with a dilute aqueous solution of a chelating agent like EDTA can be effective.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal for a short period can help to adsorb residual palladium. However, be aware that this can sometimes lead to product loss.

Deprotection Stage: FAQs & Troubleshooting

Q1: What is a reliable method for the deprotection of 3-((trimethylsilyl)ethynyl)-5-methylpyridine?

A1: A mild and effective method for the removal of the TMS group is methanolysis catalyzed by a weak base, such as potassium carbonate.

Q2: What is the work-up procedure for the potassium carbonate-catalyzed deprotection?

A2: The work-up for this deprotection is generally straightforward:

  • Neutralization: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) until the pH is neutral.

  • Extraction: Extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and carefully concentrate under reduced pressure. The product, 3-ethynyl-5-methylpyridine, is a relatively volatile compound.

Q3: The deprotection reaction is sluggish or incomplete. What can I do?

A3: If the deprotection is not proceeding to completion, consider the following:

  • Solvent: Ensure you are using a protic solvent like methanol, as it is a reactant in the methanolysis.

  • Base: While potassium carbonate is generally effective, a slightly stronger base like potassium hydroxide can be used if necessary, but be mindful of potential side reactions with other functional groups if present.

  • Reaction Time and Temperature: The reaction is typically run at room temperature. If it is slow, you can gently warm the mixture, but monitor for any potential side reactions.

III. Detailed Experimental Protocols

Step 1: Synthesis of 3-((trimethylsilyl)ethynyl)-5-methylpyridine

This protocol is adapted from a similar Sonogashira coupling of a bromopyridine derivative.[1]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-bromo-5-methylpyridine1.0172.03e.g., 5.00 g
Pd(PPh₃)₂Cl₂0.02701.90e.g., 407 mg
CuI0.03190.45e.g., 166 mg
Diisopropylamine-101.19e.g., 50 mL
Trimethylsilylacetylene1.298.22e.g., 4.1 mL

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-bromo-5-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous diisopropylamine via syringe.

  • Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at 30 °C for 3 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-((trimethylsilyl)ethynyl)-5-methylpyridine.

Step 2: Synthesis of 3-Ethynyl-5-methylpyridine

This protocol is based on the general procedure for TMS deprotection with potassium carbonate in methanol.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-((trimethylsilyl)ethynyl)-5-methylpyridine1.0189.33e.g., 5.5 g
Potassium Carbonate0.1138.21e.g., 400 mg
Methanol-32.04e.g., 50 mL
Dichloromethane-84.93e.g., 30 mL

Procedure:

  • Dissolve the crude 3-((trimethylsilyl)ethynyl)-5-methylpyridine in a mixture of methanol and dichloromethane in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 3 hours, monitoring the deprotection by TLC or GC-MS.

  • Upon completion, carefully neutralize the reaction mixture with 1 M HCl.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 3-ethynyl-5-methylpyridine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel. The boiling point of the closely related 3-ethynylpyridine is 83-84 °C at 30 mmHg, which can serve as a starting point for purification.[2]

IV. Visualized Workflows

Sonogashira Coupling and Work-up Workflow

Sonogashira_Workflow cluster_reaction Sonogashira Coupling cluster_workup Work-up A 1. Combine Reactants: 3-bromo-5-methylpyridine, Pd(PPh₃)₂Cl₂, CuI B 2. Add Solvent & Base: Anhydrous Diisopropylamine A->B C 3. Add TMS-Acetylene B->C D 4. React at 30°C C->D E 5. Quench with Water D->E Reaction Complete F 6. Extract with CH₂Cl₂ E->F G 7. Wash with aq. NH₄Cl & Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I Crude TMS-protected Product H->I

Caption: Workflow for the Sonogashira coupling and subsequent work-up.

Deprotection and Purification Workflow

Deprotection_Workflow cluster_reaction TMS Deprotection cluster_workup Work-up & Purification J 1. Dissolve Crude Product in MeOH/CH₂Cl₂ K 2. Add K₂CO₃ J->K L 3. React at RT K->L M 4. Neutralize with 1M HCl L->M Deprotection Complete N 5. Extract with CH₂Cl₂ M->N O 6. Wash with Water & Brine N->O P 7. Dry (Na₂SO₄) & Concentrate O->P Q 8. Purify (Distillation/Chromatography) P->Q R Pure 3-Ethynyl-5-methylpyridine Q->R

Caption: Workflow for the deprotection of the silylated intermediate and final purification.

V. References

  • 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. Available from: [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available from: [Link]

  • 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine. PubChem. Available from: [Link]

  • 3-Ethynyl-5-methylpyridine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com. Chemsrc.com. Available from: [Link]

  • 3-ETHYL-5-METHYLPYRIDINE. gsrs. Available from: [Link]

  • Pyridine, 3-ethyl-5-methyl-. PubChem. Available from: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available from: [Link]

  • Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. ORBi. Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • 3-Methylpyridine. Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available from: [Link]

  • 5-Ethyl-2-methylpyridine. Wikipedia. Available from: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available from: [Link]

  • Potassium carbonate as a green catalyst for Markovnikov addition of azoles to vinyl acetate in PEG. ResearchGate. Available from: [Link]

  • Optimization of Potassium Carbonate-based DES as Catalyst in the Production of Biodiesel via Transesterification. ResearchGate. Available from: [Link]

  • Microwave Assisted Synthesis of Coumarins via Potassium Carbonate Catalyzed Knoevenagel Condensation in 1-n-Butyl-3-methylimidazolium Bromide Ionic Liquid. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Technical Guide to the Comparative Reactivity of 2-, 3-, and 4-Ethynylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, ethynylpyridines are invaluable building blocks. The unique combination of a nucleophilic pyridine ring and a reactive terminal alkyne offers a versatile scaffold for creating complex molecular architectures through reactions like Sonogashira coupling and azide-alkyne cycloadditions (click chemistry). However, the positional isomerism of the ethynyl group—at the 2, 3, or 4-position—profoundly influences the molecule's electronic properties and, consequently, its reactivity.

This guide provides an in-depth comparison of 2-ethynyl-, 3-ethynyl-, and 4-ethynylpyridine, moving beyond a simple catalog of reactions to explain the causal relationships between structure and reactivity. We will delve into the electronic and steric factors that govern their behavior and provide supporting data to inform your experimental designs.

The Decisive Influence of Nitrogen: Electronic Properties and Basicity

The position of the electron-withdrawing ethynyl group relative to the ring nitrogen dictates the electron density distribution across the pyridine ring. This, in turn, affects the availability of the nitrogen's lone pair for protonation or coordination to metal catalysts, a critical factor in many synthetic transformations. A fundamental measure of this effect is the acid dissociation constant (pKa) of the corresponding pyridinium ion.

The basicity of the isomers follows the trend 4-ethynylpyridine > 3-ethynylpyridine > 2-ethynylpyridine .

CompoundPredicted pKa
2-Ethynylpyridine2.31[1][2]
3-Ethynylpyridine3.71[3]
4-Ethynylpyridine4.16[4]

These values are predicted and serve as a reliable basis for relative comparison.

This trend can be rationalized by considering both inductive and resonance effects:

  • 2-Ethynylpyridine : The ethynyl group is in the ortho position, where its strong electron-withdrawing inductive effect most potently depletes electron density from the adjacent nitrogen atom. This significantly reduces the basicity of the lone pair.

  • 3-Ethynylpyridine : In the meta position, the ethynyl group's influence on the nitrogen is primarily inductive and less pronounced than in the 2- or 4-positions, resulting in an intermediate basicity.

  • 4-Ethynylpyridine : Located at the para position, the ethynyl group can participate in resonance with the nitrogen atom. While it is an electron-withdrawing group, this conjugation allows for delocalization of charge, leading to a comparatively more stable pyridinium ion and thus the highest basicity among the three isomers.

Caption: Influence of ethynyl group position on nitrogen basicity.

Comparative Reactivity in Key Transformations

The electronic differences outlined above have profound implications for the performance of these isomers in common synthetic reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a cornerstone of modern chemical synthesis.[5] The reaction rate is sensitive to the electronic nature of the alkyne. Electron-poor alkynes generally exhibit enhanced reactivity.

Reactivity Trend Prediction: 2-Ethynylpyridine ≥ 4-Ethynylpyridine > 3-Ethynylpyridine

  • 2-Ethynylpyridine: The strong inductive effect of the ortho-nitrogen makes the terminal alkyne proton more acidic, facilitating the formation of the key copper-acetylide intermediate. Furthermore, the proximity of the pyridine nitrogen allows it to act as a potential chelating ligand for the copper catalyst, which can accelerate the reaction. Indeed, studies have shown that 2-ethynylpyridine is "efficiently transformed" in CuAAC reactions, achieving high conversion in minutes.[6]

  • 4-Ethynylpyridine: The resonance-withdrawing effect in the para position also activates the alkyne, suggesting high reactivity.

  • 3-Ethynylpyridine: With the weakest electronic pull on the alkyne, this isomer is expected to be the least reactive of the three in CuAAC reactions.

CuAAC_Workflow Generalized CuAAC Experimental Workflow reagents Combine: - Ethynylpyridine Isomer - Organic Azide - Solvent (e.g., tBuOH/H₂O) catalyst Add Catalyst System: - CuSO₄·5H₂O - Sodium Ascorbate reagents->catalyst reaction Stir at Room Temperature Monitor by TLC or LC-MS catalyst->reaction workup Workup: - Dilute with H₂O - Extract with Organic Solvent - Dry & Concentrate reaction->workup purify Purify by Column Chromatography workup->purify product 1,4-Disubstituted Triazole Product purify->product

Caption: Generalized workflow for a CuAAC (Click) reaction.

Sonogashira Cross-Coupling

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for C(sp)-C(sp²) bond formation.[8][9] Here, the pyridine nitrogen can play a dual role: its basicity can influence the reaction medium, and its ability to coordinate to the palladium or copper catalyst can either be beneficial or detrimental.

Expected Performance and Mechanistic Considerations:

  • 2-Ethynylpyridine: The ortho-nitrogen presents a unique case. Its ability to chelate to the metal centers (Pd or Cu) can be a double-edged sword. While chelation can stabilize catalytic intermediates, it can also potentially occupy a coordination site needed for the catalytic cycle, possibly inhibiting the reaction. The low basicity of the 2-isomer means it is less likely to interfere by acting as a base.

  • 3-Ethynylpyridine: This isomer is often considered a "standard" coupling partner. Its intermediate basicity and lack of strong chelating effects mean it is less likely to complicate the catalytic cycle through catalyst inhibition. It is widely used in the synthesis of complex molecules via Sonogashira coupling.[10]

  • 4-Ethynylpyridine: As the most basic of the three, 4-ethynylpyridine has the highest potential to act as a competing ligand for the palladium catalyst, which could slow down the reaction rate. Careful control of stoichiometry and the addition of a non-coordinating base are crucial for achieving high yields.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a robust starting point for the Sonogashira coupling of ethynylpyridines. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Reagent Addition : Add the ethynylpyridine isomer (1.1-1.5 eq.) and a degassed solvent (e.g., THF, DMF, or Toluene).

  • Base Addition : Add a suitable degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

  • Reaction : Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.

  • Extraction : Concentrate the filtrate. Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Nucleophilic Addition to the Alkyne

The electron-deficient nature of the pyridine ring, amplified by the ethynyl substituent, renders the alkyne susceptible to nucleophilic attack. This reactivity is most dramatically observed in the case of 2-ethynylpyridine .

A study has shown that 2-ethynylpyridine readily reacts with hydrohalic acids (HCl, HBr, HI) in a facile hydrohalogenation reaction.[1] The reaction proceeds via a unique mechanism:

  • Protonation : The pyridine nitrogen is protonated by the acid, forming a pyridinium salt.

  • Electrophilicity Enhancement : The formation of the positively charged pyridinium ion significantly increases the electron-withdrawing power of the ring, making the alkyne highly electrophilic.

  • Nucleophilic Attack : The halide counter-anion, held in close proximity to the alkyne, acts as a nucleophile and attacks the triple bond, leading to the formation of the corresponding 2-(2-haloethenyl)pyridine in high yields.[1]

This enhanced reactivity is a direct consequence of the ortho-relationship between the nitrogen and the ethynyl group, a feature absent in the 3- and 4-isomers.

Nucleophilic_Addition_Mechanism Mechanism of Hydrohalogenation of 2-Ethynylpyridine cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack start 2-Ethynylpyridine + HX pyridinium Pyridinium Salt Intermediate (Enhanced Alkyne Electrophilicity) start->pyridinium Fast attack Spatial Proximity Facilitates Attack of X⁻ on Alkyne pyridinium->attack product 2-(2-Haloethenyl)pyridine attack->product

Caption: Mechanism of nucleophilic addition to 2-ethynylpyridine.

Summary and Recommendations

The choice between 2-, 3-, and 4-ethynylpyridine should be a deliberate one, guided by an understanding of their distinct electronic properties and reactivity profiles.

IsomerKey CharacteristicsRecommended Applications
2-Ethynylpyridine Most acidic alkyne , least basic nitrogen . Prone to chelation. Uniquely reactive towards nucleophilic addition upon protonation.Ideal for CuAAC (click chemistry) where high alkyne acidity and potential catalytic acceleration are advantageous. Useful for specialized syntheses leveraging intramolecular catalysis or nucleophilic additions.
3-Ethynylpyridine Intermediate basicity and electronic effects . Behaves as a standard, predictable aromatic alkyne.A reliable, general-purpose building block for Sonogashira couplings and other metal-catalyzed reactions where minimizing side reactions or catalyst inhibition is a priority.
4-Ethynylpyridine Most basic nitrogen . Strong resonance interaction with the alkyne.Well-suited for applications in coordination chemistry and materials science where the basic nitrogen can be used to tune electronic properties or assemble supramolecular structures. Use with caution in metal catalysis, ensuring the base does not compete with the catalyst.

By understanding the subtle yet significant differences imparted by the position of the ethynyl group, researchers can harness the full synthetic potential of these versatile building blocks, leading to more efficient, predictable, and innovative chemical synthesis.

References

  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

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The Alkyne Advantage: A Comparative Guide to 3-Ethynyl-5-methylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its presence in numerous FDA-approved drugs underscores its importance.[1][3] However, the strategic functionalization of this heterocycle is paramount to unlocking its full potential. This guide provides an in-depth technical comparison of 3-ethynyl-5-methylpyridine against other common functionalized pyridines, offering field-proven insights and experimental data to inform your synthetic strategies.

The Rise of Ethynylpyridines: A Paradigm Shift in Pyridine Chemistry

Traditionally, halopyridines and boronic acid-substituted pyridines have been the workhorses for introducing the pyridine motif via cross-coupling reactions. While effective, these approaches are not without their limitations. The emergence of ethynylpyridines, such as 3-ethynyl-5-methylpyridine, offers a versatile and highly reactive alternative, opening new avenues for molecular diversification. The terminal alkyne functionality serves as a linchpin for a variety of powerful transformations, including Sonogashira couplings, azide-alkyne cycloadditions (Click Chemistry), and C-H activation, providing a direct and efficient route to complex molecular architectures.[4]

Head-to-Head Comparison: 3-Ethynyl-5-methylpyridine vs. Traditional Functionalized Pyridines

To illustrate the synthetic utility of 3-ethynyl-5-methylpyridine, we will compare its performance in key cross-coupling reactions against its halo- and boronic acid-substituted counterparts.

Sonogashira Coupling: A Direct Route to Aryl-Alkynyl Pyridines

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] In this context, 3-ethynyl-5-methylpyridine offers a distinct advantage over the traditional approach of coupling a halopyridine with a terminal alkyne.

Comparative Analysis

Starting Material Reaction Partner Typical Conditions Yield Key Advantages/Disadvantages
3-Ethynyl-5-methylpyridineAryl Bromide/IodidePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base (e.g., Et₃N), Room Temp to mild heatingGenerally HighAdvantage: Direct coupling, mild conditions. Avoids pre-functionalization of the pyridine.
3-Bromo-5-methylpyridineTerminal AlkynePd catalyst (e.g., Pd(CF₃COO)₂), PPh₃, Cu(I) co-catalyst, Et₃N, DMF, 100°CGood to ExcellentDisadvantage: Requires synthesis of the terminal alkyne partner. Harsher conditions may be needed.[5]

Causality Behind Experimental Choices: The use of a copper(I) co-catalyst is crucial in the Sonogashira reaction to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. The choice of a palladium catalyst and ligand can significantly impact the reaction efficiency, with phosphine ligands like triphenylphosphine often employed to stabilize the palladium center.[5] The milder conditions often observed with ethynylpyridines can be attributed to the high reactivity of the terminal alkyne.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 3-ethynyl-5-methylpyridine, aryl halide, Pd catalyst, CuI, and solvent in a flask degas Degas the reaction mixture start->degas add_base Add amine base (e.g., Et3N) degas->add_base stir Stir at appropriate temperature (e.g., RT to 80°C) add_base->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Obtain pure coupled product purify->product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of biaryl compounds.[6][7] This reaction typically involves the coupling of an organoboron compound with a halide or triflate. Here, we compare the utility of 3-bromo-5-methylpyridine and a hypothetical 3-boronic acid-5-methylpyridine with the indirect use of 3-ethynyl-5-methylpyridine.

Comparative Analysis

Starting Material Reaction Partner Typical Conditions Yield Key Advantages/Disadvantages
3-Bromo-5-methylpyridineArylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or K₃PO₄), Solvent (e.g., Dioxane/H₂O), 85-95°CModerate to GoodAdvantage: Readily available starting materials. Disadvantage: Can require elevated temperatures.[7]
3-(Boronic acid)-5-methylpyridineAryl HalidePd catalyst, Base, SolventGoodAdvantage: Versatile coupling partner. Disadvantage: Boronic acids can be unstable and require specific storage conditions.
3-Ethynyl-5-methylpyridine-Two-step process: 1. Sonogashira coupling. 2. Subsequent functionalization.VariesAdvantage: Offers a pathway to diverse structures not directly accessible via Suzuki coupling.

Causality Behind Experimental Choices: The choice of base in Suzuki-Miyaura coupling is critical for the activation of the organoboron species and to facilitate the transmetalation step.[7] The palladium catalyst and ligand system must be carefully chosen to ensure efficient oxidative addition and reductive elimination. While not a direct participant in Suzuki coupling, 3-ethynyl-5-methylpyridine can be transformed into a variety of intermediates that can then undergo further coupling reactions, showcasing its versatility as a building block.

Reaction Pathway: Suzuki-Miyaura Coupling

G cluster_reactants Reactants aryl_halide 3-Bromo-5-methylpyridine catalytic_cycle Pd(0) Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) aryl_halide->catalytic_cycle boronic_acid Arylboronic Acid boronic_acid->catalytic_cycle product Coupled Biaryl Product catalytic_cycle->product base Base (e.g., K2CO3) base->catalytic_cycle

Caption: Simplified representation of the Suzuki-Miyaura cross-coupling reaction.

Click Chemistry: The Power of Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and reliable method for forming 1,2,3-triazoles.[8][9] 3-Ethynyl-5-methylpyridine is an ideal substrate for this transformation, offering a robust and bioorthogonal ligation strategy.

Comparative Analysis

Reaction Substrates Typical Conditions Yield Key Advantages
CuAAC3-Ethynyl-5-methylpyridine + Organic AzideCu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate), Solvent (e.g., tBuOH/H₂O), Room TempExcellentHigh yields, mild conditions, high functional group tolerance, bioorthogonal.[8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)3-Ethynyl-5-methylpyridine + Strained CyclooctyneNo catalyst required, Physiological conditionsGood to ExcellentCopper-free, ideal for biological applications where copper toxicity is a concern.

Causality Behind Experimental Choices: In CuAAC, the copper(I) catalyst activates the terminal alkyne, facilitating the cycloaddition with the azide. The use of a reducing agent like sodium ascorbate is often necessary to maintain copper in its active +1 oxidation state.[8] For in vivo applications, the cytotoxicity of copper can be a limitation, making the catalyst-free SPAAC a valuable alternative.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Reagents:

    • Prepare a stock solution of 3-ethynyl-5-methylpyridine in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the organic azide in a compatible solvent.

    • Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the 3-ethynyl-5-methylpyridine and organic azide solutions.

    • Add the copper(II) sulfate solution, followed by the sodium ascorbate solution to initiate the reaction. The final concentration of the copper catalyst is typically in the range of 1-5 mol%.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired triazole.

Applications in Drug Discovery and Materials Science

The versatility of 3-ethynyl-5-methylpyridine has led to its incorporation into a range of high-value molecules. In medicinal chemistry, it serves as a key intermediate in the synthesis of kinase inhibitors and other biologically active compounds.[4][10][11] The ability to readily form stable triazole linkages via click chemistry is particularly valuable for the development of drug conjugates and bioconjugation applications. In materials science, the rigid, linear nature of the ethynyl group makes it an attractive building block for the synthesis of functional polymers and organic electronic materials.

Conclusion

3-Ethynyl-5-methylpyridine represents a significant advancement in the functionalization of the pyridine scaffold. Its high reactivity and versatility in key synthetic transformations, such as Sonogashira couplings and click chemistry, provide a clear advantage over traditional halopyridine and boronic acid-based approaches. By understanding the principles and experimental nuances of its application, researchers can leverage the "alkyne advantage" to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

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  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • El-Gendy, A. A. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 12345-12354. Retrieved from [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. Retrieved from [Link]

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  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Retrieved from [Link]

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  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 3-Ethynyl-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1] Its presence in natural products like vitamins and alkaloids, coupled with its synthetic versatility, makes it a cornerstone of drug discovery.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability.[2] This guide focuses on the therapeutic potential of a specific, yet underexplored, class of pyridine compounds: 3-ethynyl-5-methylpyridine derivatives .

The 3-ethynyl-5-methylpyridine core combines several features of interest for medicinal chemists. The pyridine ring provides a robust anchor for molecular interactions. The ethynyl group offers a rigid linker that can be used to probe binding pockets and can participate in various chemical reactions for further derivatization. The methyl group can influence steric interactions and metabolic stability. While direct comparative studies on a series of 3-ethynyl-5-methylpyridine derivatives are not extensively available in the public domain, this guide will synthesize available data on structurally related compounds to provide a framework for understanding their potential biological activities and the experimental pathways to validate them. We will explore potential applications in oncology and anti-inflammatory research, drawing on established structure-activity relationships (SAR) for pyridine-based compounds.

Synthetic Strategies: Building the Core and its Analogs

The foundation of any comparative study lies in the efficient synthesis of the target compounds. The 3-ethynyl-5-methylpyridine scaffold is typically constructed using well-established cross-coupling reactions.

Core Synthesis: The Sonogashira Coupling

A common and effective method for installing the ethynyl group onto the pyridine ring is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

General Reaction Scheme:

Sonogashira_Coupling reactant1 3-Bromo-5-methylpyridine catalyst Pd(PPh₃)₄, CuI Et₃N, THF reactant1->catalyst reactant2 Trimethylsilylacetylene reactant2->catalyst product 3-Ethynyl-5-methylpyridine catalyst->product

Caption: Sonogashira coupling for the synthesis of 3-ethynyl-5-methylpyridine.

Experimental Protocol: Synthesis of 3-Ethynyl-5-methylpyridine

  • Reaction Setup: To a solution of 3-bromo-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) are added copper(I) iodide (0.05 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Addition of Reagents: Triethylamine (3.0 eq) is added, and the mixture is degassed with argon. Trimethylsilylacetylene (1.2 eq) is then added dropwise.

  • Reaction Conditions: The reaction mixture is stirred at 60°C for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then deprotected using a mild base (e.g., K₂CO₃ in methanol) to yield 3-ethynyl-5-methylpyridine. Purification is typically achieved by column chromatography on silica gel.

Comparative Biological Activity: A Framework for Exploration

In the absence of direct comparative data for a series of 3-ethynyl-5-methylpyridine derivatives, we can extrapolate potential activities and structure-activity relationships from studies on analogous compounds.

Anticancer Activity

The pyridine scaffold is a common feature in many anticancer agents, including kinase inhibitors.[3][4][5] The 3-ethynyl-5-methylpyridine core could serve as a valuable starting point for the design of novel kinase inhibitors.

Hypothetical Structure-Activity Relationship (SAR) for Anticancer Activity:

Substitutions on the ethynyl group and elsewhere on the pyridine ring could significantly impact anticancer potency. For instance, the addition of larger aromatic or heteroaromatic groups to the ethynyl moiety could enhance binding to the ATP-binding pocket of various kinases.

Anticancer_SAR core 3-Ethynyl-5-methylpyridine Core Pyridine Ring Ethynyl Group Methyl Group substituents Substitutions (R) on the Ethynyl Group core:f2->substituents Derivatization activity Potential Anticancer Activity (e.g., Kinase Inhibition) substituents->activity Modulates Potency & Selectivity Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative 3-Ethynyl-5-methylpyridine Derivative Derivative->COX2 Inhibition

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

Comparative Data from Structurally Related Pyridine and Pyrimidine Derivatives:

The following table presents anti-inflammatory data for other heterocyclic compounds, providing a basis for the potential of 3-ethynyl-5-methylpyridine derivatives.

Compound ClassAssayResultReference
Pyridine-based thiadiazolesCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[6]
Pyrazolo[3,4-d]pyrimidinesIn vitro COX-2 inhibitionIC50 = 0.04 µM for lead compounds[7]
Thiazolo[4,5-b]pyridinesCarrageenan-induced rat paw edemaSome compounds exceeded Ibuprofen's activity[8]

This table is for illustrative purposes and does not contain data for 3-ethynyl-5-methylpyridine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for 15 minutes at room temperature.

  • Substrate Addition: Arachidonic acid (the substrate) is added to initiate the reaction.

  • Reaction Termination and Measurement: The reaction is allowed to proceed for a specified time and then terminated. The production of prostaglandin E2 (PGE2) is quantified using an Enzyme Immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of COX-2 activity is determined.

Conclusion and Future Directions

The 3-ethynyl-5-methylpyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While direct comparative data on a series of its derivatives is currently limited, the principles of medicinal chemistry and the data from structurally related compounds strongly suggest a high potential for biological activity.

Future research should focus on the systematic synthesis and evaluation of a library of 3-ethynyl-5-methylpyridine derivatives. By exploring a diverse range of substitutions on the ethynyl group and the pyridine ring, it will be possible to establish clear structure-activity relationships and identify lead compounds for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. Retrieved January 21, 2026, from [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. Retrieved January 21, 2026, from [Link]

  • 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. (2014). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Preprints.org. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (2017). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Thienopyridine derivatives (72–75) with anti-inflammatory and immunomodulatory profiles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI. Retrieved January 21, 2026, from [Link]

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  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl-Substituted Ethynylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a nuanced understanding of the structure-property relationships in heterocyclic compounds is paramount. Methyl-substituted ethynylpyridines, a class of molecules with significant potential in these fields, present a compelling case for detailed spectroscopic analysis. The strategic placement of a methyl group—an electron-donating substituent—and an ethynyl group on the pyridine ring can profoundly influence the molecule's electronic distribution, and consequently, its interactions with biological targets or its photophysical properties.

This guide provides a comprehensive framework for the spectroscopic comparison of ortho-, meta-, and para-isomers of methyl-substituted ethynylpyridines. It is designed to equip researchers with the foundational knowledge and practical protocols to not only acquire high-quality spectroscopic data but also to interpret the subtle yet significant differences between these isomers.

The Rationale: Why Positional Isomerism Matters

The pyridine ring is an electron-deficient aromatic system. The introduction of an electron-donating methyl group and a π-rich ethynyl group creates a push-pull system that modulates the electronic properties of the molecule. The relative positions of these substituents dictate the extent and nature of this modulation, leading to distinct spectroscopic signatures for each isomer. A thorough comparative analysis using UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy is therefore essential for elucidating these structural nuances.

Experimental Workflow: A Self-Validating Approach

A robust experimental design is critical for generating reliable and comparable spectroscopic data. The following workflow is proposed as a self-validating system, ensuring data integrity at each stage.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Sonogashira Coupling of Bromomethylpyridines with Trimethylsilylacetylene deprotection Deprotection of TMS Group synthesis->deprotection purification Column Chromatography / Recrystallization deprotection->purification uv_vis UV-Visible Spectroscopy purification->uv_vis nmr NMR Spectroscopy (¹H, ¹³C, DEPT-135) purification->nmr ir Infrared Spectroscopy purification->ir data_compilation Data Compilation in Comparative Tables uv_vis->data_compilation nmr->data_compilation ir->data_compilation trend_analysis Analysis of Spectroscopic Trends data_compilation->trend_analysis structure_property Structure-Property Correlation trend_analysis->structure_property

Caption: A comprehensive workflow for the synthesis, purification, and comparative spectroscopic analysis of methyl-substituted ethynylpyridines.

Part 1: Synthesis and Sample Preparation

While a detailed synthetic guide is beyond the scope of this document, the synthesis of methyl-substituted ethynylpyridines is typically achieved via a Sonogashira coupling reaction between the corresponding bromomethylpyridine and a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. The purity of the synthesized isomers is critical for accurate spectroscopic analysis and should be rigorously assessed, typically by thin-layer chromatography and melting point analysis, followed by purification using column chromatography or recrystallization.

For spectroscopic measurements, it is imperative to use solvents of high purity (spectroscopic grade) and to prepare solutions of known concentrations, particularly for UV-Visible spectroscopy to ensure adherence to the Beer-Lambert law. For NMR spectroscopy, deuterated solvents are used, and for IR spectroscopy, samples can be analyzed as neat liquids (if applicable), in solution, or as KBr pellets for solid samples.

Part 2: UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the electronic effects of the substituents.

Experimental Protocol
  • Instrumentation: A dual-beam UV-Visible spectrophotometer is recommended for high accuracy.

  • Sample Preparation: Prepare dilute solutions of each isomer in a spectroscopic grade solvent (e.g., ethanol or cyclohexane) with concentrations in the range of 10-4 to 10-5 M.

  • Data Acquisition: Record the absorption spectrum for each isomer over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the λmax for the principal absorption bands for each isomer.

Expected Trends and Interpretation

The UV-Vis spectra of pyridine derivatives typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The position of the methyl and ethynyl groups will influence these transitions.

  • Para-substitution (e.g., 5-ethynyl-2-methylpyridine): This isomer is expected to show the most significant red-shift (bathochromic shift) in its λmax. This is due to the direct electronic communication between the electron-donating methyl group and the electron-withdrawing ethynyl group through the conjugated pyridine ring, which lowers the energy of the π → π* transition.

  • Meta-substitution (e.g., 4-ethynyl-2-methylpyridine): A less pronounced red-shift compared to the para-isomer is anticipated. The electronic effects of the substituents are not in direct conjugation, leading to a smaller perturbation of the electronic energy levels.

  • Ortho-substitution (e.g., 2-ethynyl-3-methylpyridine): Steric hindrance between the adjacent methyl and ethynyl groups may disrupt the planarity of the molecule, potentially leading to a blue-shift (hypsochromic shift) compared to the para-isomer, as the effective conjugation is reduced.

Table 1: Illustrative UV-Visible Absorption Data for Methyl-Ethynylpyridine Isomers

IsomerPosition of SubstituentsExpected λmax (nm)Rationale
2-Ethynyl-5-methylpyridinepara~280-290Strongest conjugation between electron-donating and -withdrawing groups leads to the lowest energy transition.
2-Ethynyl-4-methylpyridinemeta~270-280Weaker electronic communication compared to the para-isomer.
2-Ethynyl-3-methylpyridineortho~265-275Potential for steric hindrance to decrease effective conjugation, leading to a higher energy transition.

Note: The λmax values are illustrative and can vary depending on the solvent used.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule. The chemical shift (δ) is highly sensitive to the electron density around the nucleus.

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the fine splitting patterns.

  • Sample Preparation: Dissolve approximately 5-10 mg of each isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra for each isomer.

  • Data Analysis: Assign the chemical shifts for all proton and carbon signals for each isomer, paying close attention to the coupling constants (J) in the ¹H NMR spectra.

Expected Trends and Interpretation

The electron-donating methyl group will increase the electron density (shielding) on the pyridine ring, particularly at the ortho and para positions relative to it, leading to upfield shifts (lower δ values) for the corresponding protons and carbons. Conversely, the electron-withdrawing ethynyl group will decrease the electron density (deshielding), causing downfield shifts (higher δ values). The interplay of these effects will result in a unique NMR fingerprint for each isomer.

¹H NMR:

  • The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm).

  • The methyl protons will appear as a singlet in the upfield region (around δ 2.5 ppm).

  • The ethynyl proton will appear as a singlet, with its chemical shift influenced by the electronic environment.

¹³C NMR:

  • The pyridine ring carbons will resonate in the aromatic region (δ 120-150 ppm).

  • The methyl carbon will be found in the aliphatic region (around δ 20-25 ppm).

  • The two carbons of the ethynyl group will have distinct chemical shifts, with the carbon attached to the pyridine ring being more deshielded.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃) for Methyl-Ethynylpyridine Isomers

IsomerKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
2-Ethynyl-5-methylpyridineH6: ~8.4 (d), H4: ~7.5 (dd), H3: ~7.1 (d), CH₃: ~2.4 (s)C2: ~143, C6: ~150, C≡CH: ~83, ≡CH: ~79, CH₃: ~18
2-Ethynyl-4-methylpyridineH6: ~8.4 (d), H5: ~7.0 (s), H3: ~7.2 (d), CH₃: ~2.4 (s)C2: ~144, C4: ~148, C≡CH: ~82, ≡CH: ~80, CH₃: ~21
2-Ethynyl-3-methylpyridineH6: ~8.4 (d), H5: ~7.5 (t), H4: ~7.1 (d), CH₃: ~2.5 (s)C2: ~142, C3: ~138, C≡CH: ~84, ≡CH: ~78, CH₃: ~19

Note: These are predicted values and coupling patterns. Actual spectra should be fully assigned using 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous identification.

Part 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Sample Preparation: Samples can be analyzed as thin films between salt plates (for liquids), as solutions in an appropriate solvent (e.g., CCl₄), or as KBr pellets (for solids).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Trends and Interpretation

The IR spectra of all isomers will show characteristic bands for the C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and the C≡C and ≡C-H stretching of the ethynyl group.

  • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹. The exact position may shift slightly depending on the electronic environment.

  • C≡C stretch: A band of variable intensity in the region of 2100-2260 cm⁻¹. For terminal alkynes, this band is typically sharp.

  • C-H stretch (aromatic and methyl): Bands in the 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl) regions.

  • C=C and C=N stretches (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.

While the positions of these bands are not expected to vary dramatically between isomers, subtle shifts can provide information about the electronic effects of the substituents. For instance, increased conjugation in the para-isomer might lead to a slight lowering of the C≡C stretching frequency compared to the other isomers.

Table 3: Key Infrared Absorption Frequencies for Methyl-Ethynylpyridines

Vibrational ModeExpected Frequency Range (cm⁻¹)Comments
≡C-H stretch3310 - 3290Sharp, strong absorption characteristic of a terminal alkyne.
C-H stretch (aromatic)3100 - 3000Multiple weak to medium bands.
C-H stretch (methyl)2980 - 2870Asymmetric and symmetric stretching vibrations.
C≡C stretch2140 - 2100Weak to medium intensity.
C=N and C=C stretches1600 - 1450Multiple bands characteristic of the pyridine ring.
C-H bend (out-of-plane)900 - 675Pattern can sometimes be indicative of the substitution pattern on the ring.

Conclusion

The systematic spectroscopic comparison of methyl-substituted ethynylpyridines provides invaluable insights into their structure-property relationships. By employing a rigorous and self-validating experimental workflow encompassing UV-Visible, NMR, and IR spectroscopy, researchers can confidently delineate the distinct electronic and structural features of each isomer. The principles and protocols outlined in this guide serve as a robust foundation for such investigations, empowering scientists in drug discovery and materials science to make informed decisions in the design and development of novel molecular entities.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Earles, J. C., Gordon, K. C., Stephenson, A. W. I., Partridge, A. C., & Officer, D. L. (2011). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. *

A Comparative Guide to Purity Analysis of Synthesized 3-Ethynyl-5-methylpyridine: HPLC, GC, and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For a novel compound such as 3-Ethynyl-5-methylpyridine, a heterocyclic building block with potential applications in medicinal chemistry, establishing a robust and validated analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for the purity analysis of this and structurally related compounds.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established analytical chemistry literature and regulatory guidelines. We will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a self-validating logic in the presented protocols.

The Central Role of Purity in Drug Synthesis

The synthesis of any API, including 3-Ethynyl-5-methylpyridine, is a multi-step process where impurities can be introduced from starting materials, reagents, solvents, or through side reactions. These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, and can impact the stability and manufacturability of the final drug product. Therefore, a highly sensitive and selective analytical method is required to separate, identify, and quantify the main compound from any process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical tool for pharmaceutical analysis.[1] Its versatility, high resolution, and sensitivity make it the preferred method for the analysis of a wide range of compounds, including pyridine derivatives.[2] For non-volatile compounds like 3-Ethynyl-5-methylpyridine, reversed-phase HPLC is the technique of choice.

Causality in HPLC Method Development for 3-Ethynyl-5-methylpyridine

The development of a robust HPLC method is a systematic process.[3] The choices of stationary phase, mobile phase, and detection wavelength are dictated by the physicochemical properties of the analyte. 3-Ethynyl-5-methylpyridine is a moderately polar, basic compound. This dictates the following strategic choices for a reversed-phase HPLC method:

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point for reversed-phase HPLC due to its hydrophobicity, which allows for good retention of moderately polar compounds. The end-capping of the silica support is crucial to minimize peak tailing for basic compounds like pyridines, which can interact with residual acidic silanol groups.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used.

    • Organic Modifier: Acetonitrile is often preferred over methanol for pyridine analysis due to its lower viscosity and better UV transparency at lower wavelengths.[4]

    • Aqueous Buffer: A buffer is necessary to control the pH of the mobile phase and ensure the consistent ionization state of the basic pyridine nitrogen. A slightly acidic pH (e.g., pH 3-4) will protonate the pyridine ring, leading to better peak shape and retention on a C18 column. A phosphate or acetate buffer is a common choice.

  • Detection: The extended aromatic system of 3-Ethynyl-5-methylpyridine is expected to have a strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (likely around 254 nm or 270 nm, to be determined by a UV scan) will provide high sensitivity.

Experimental Protocol: Reversed-Phase HPLC for 3-Ethynyl-5-methylpyridine Purity

This protocol is a validated starting point for the purity analysis of 3-Ethynyl-5-methylpyridine. Method validation should be performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure accuracy, precision, specificity, linearity, and robustness.[3][5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size, end-capped.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 3-Ethynyl-5-methylpyridine.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate % Purity Integration->Report

Caption: Workflow for HPLC Purity Analysis.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the predominant technique, other methods offer unique advantages and can be used as orthogonal techniques to confirm purity results.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Pyridine and its derivatives are amenable to GC analysis.[7][8]

Principle: In GC, the sample is vaporized and injected into a heated column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

Applicability to 3-Ethynyl-5-methylpyridine: 3-Ethynyl-5-methylpyridine is expected to have sufficient volatility and thermal stability for GC analysis.

Advantages over HPLC:

  • Higher Resolution for Volatile Compounds: GC often provides sharper peaks and better separation for volatile impurities.

  • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a response that is proportional to the carbon content, which can be advantageous for quantification without the need for individual impurity standards.

Disadvantages:

  • Thermal Degradation: Non-volatile or thermally labile impurities may not be detected or could degrade in the hot injector.

  • Derivatization: Less volatile impurities might require derivatization to increase their volatility, adding a step to the sample preparation.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust primary analytical method for determining the purity of organic compounds.[9][10] Unlike chromatographic techniques, NMR provides structural information alongside quantitative data.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[11]

Applicability to 3-Ethynyl-5-methylpyridine: The well-defined proton signals in the 1H NMR spectrum of 3-Ethynyl-5-methylpyridine make it an excellent candidate for qNMR analysis.

Advantages over HPLC and GC:

  • Primary Method: qNMR can provide a direct measure of purity without the need for a reference standard of the analyte itself.

  • Structural Information: Impurities can often be identified directly from the NMR spectrum.

  • Non-destructive: The sample can be recovered after analysis.

Disadvantages:

  • Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods, making it less suitable for detecting very low-level impurities.

  • Signal Overlap: In complex mixtures, signals from the analyte and impurities may overlap, complicating quantification.

  • Requires a Pure Internal Standard: The accuracy of the method is dependent on the purity and accurate weighing of the internal standard.

Comparative Performance Summary

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.The integral of an NMR signal is directly proportional to the number of nuclei.[10]
Analyte Suitability Non-volatile and thermally stable/labile compounds.Volatile and thermally stable compounds.Soluble compounds with unique NMR signals.
Primary/Secondary Secondary method (requires a reference standard).Secondary method (requires a reference standard).Primary method (uses a certified internal standard).[12]
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Resolution Excellent for a wide range of compounds.Superior for volatile compounds.Dependent on spectral dispersion.
Impurity Identification Requires mass spectrometry (LC-MS) for structural information.Requires mass spectrometry (GC-MS) for structural information.Can provide direct structural information.
Sample Throughput High.High.Moderate.

Conclusion and Recommendations

For routine purity analysis and quality control of synthesized 3-Ethynyl-5-methylpyridine, reversed-phase HPLC is the recommended primary technique . Its robustness, high sensitivity, and excellent resolving power for a broad range of potential impurities make it ideal for this application. The method should be thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose.[13][14][15]

Gas Chromatography serves as an excellent orthogonal technique, particularly for the detection of volatile impurities that may not be well-retained in reversed-phase HPLC. A GC-MS method would be highly valuable for identifying unknown volatile impurities.

Quantitative NMR is a powerful tool for the absolute purity determination of the final, purified 3-Ethynyl-5-methylpyridine. It can be used to certify the purity of a reference standard which can then be used for the quantification in routine HPLC analysis. Its ability to provide structural information makes it invaluable for impurity identification and characterization.

In a comprehensive quality control strategy, a combination of HPLC for routine purity testing and qNMR for the certification of a reference standard would provide the highest level of confidence in the purity of synthesized 3-Ethynyl-5-methylpyridine.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024, August 21). Technology Networks. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (2023). JETIR. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved from [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013, September 14). PMC - NIH. Retrieved from [Link]

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  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. Retrieved from [Link]

  • What is qNMR (quantitative NMR) ?. (n.d.). JEOL Ltd. Retrieved from [Link]

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  • 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. (n.d.). MDPI. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PMC - NIH. Retrieved from [Link]

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  • Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). Restek. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. Retrieved from [Link]

  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (n.d.). OSHA. Retrieved from [Link]

  • Gas-Liquid Chromatography of Pyridines Using New Solid Support. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI. Retrieved from [Link]

  • Alternative Method Development Techniques. (n.d.). Waters Corporation. Retrieved from [Link]

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A Comparative Guide to the Structural Validation of 3-Ethynyl-5-methylpyridine: The Definitive Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of modern chemistry. Pyridine derivatives, in particular, are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Their biological activity is intrinsically linked to their precise spatial arrangement. This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of small organic molecules, centered on the validation of 3-ethynyl-5-methylpyridine. We will explore why single-crystal X-ray crystallography remains the gold standard for absolute structure determination and how it synergizes with other common methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction (scXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, the technique generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled precision.[3] For complex molecules, especially those with multiple stereocenters or unusual bonding geometries, scXRD is often the only way to resolve structural ambiguity.[4] In the context of drug design, this atomic-level detail is invaluable for understanding protein-ligand interactions and guiding the development of more potent and specific compounds.[5][6]

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution.

Step 1: Synthesis and Purification of 3-Ethynyl-5-methylpyridine The target compound must first be synthesized and purified to the highest possible degree. Impurities can significantly hinder or prevent the growth of high-quality single crystals. Several synthetic routes are available for pyridine derivatives.[7][8] A common approach involves Sonogashira coupling of a halogenated pyridine precursor with a protected acetylene, followed by deprotection.

Step 2: Single Crystal Growth This is often the most challenging and empirical step in the process. The goal is to encourage molecules to slowly arrange themselves into a highly ordered, single-crystal lattice.

  • Methodology: Slow Evaporation

    • Dissolve a small amount of purified 3-ethynyl-5-methylpyridine in a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane) in a clean vial. The solution should be near saturation.

    • Loosely cap the vial or cover it with perforated parafilm.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of small, transparent crystals with well-defined facets.

  • Causality: The slow rate of evaporation is critical. It allows molecules to deposit onto a growing crystal lattice in an ordered fashion, rather than crashing out of solution as an amorphous powder or a polycrystalline mass. The choice of solvent is crucial as it influences molecular packing and crystal habit.

Step 3: X-ray Diffraction Data Collection

  • A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Step 4: Structure Solution and Refinement

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of thousands of individual reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[5]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed using metrics like the R-factor.

Workflow for Single-Crystal X-ray Diffraction

X_ray_Workflow cluster_synthesis Synthesis & Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Solution & Validation Synthesis Synthesis of 3-Ethynyl-5-methylpyridine Purification High-Purity Purification (e.g., Column) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Integration & Scaling Diffraction->Processing Solution Phase Problem Solution Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Final Final Structure (CIF file) Validation->Final

Caption: Workflow from synthesis to final validated crystal structure.

Comparative Analysis: A Multi-Technique Approach

While X-ray crystallography provides the definitive structure, it is part of a broader analytical toolkit. Other techniques provide complementary and crucial information, especially when single crystals are unobtainable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for routine structural confirmation in organic chemistry.[9] It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

  • ¹H NMR: Confirms the number and types of protons, their connectivity through spin-spin coupling, and their relative positions. For 3-ethynyl-5-methylpyridine, one would expect to see signals for the methyl group protons, the ethynyl proton, and the aromatic protons on the pyridine ring, each with a characteristic chemical shift and multiplicity.[10][11]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, providing evidence for the carbon skeleton.[12] Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular framework.[13]

Causality of Choice: NMR is chosen first because it is non-destructive, requires a relatively small amount of sample, and provides rapid confirmation of the molecular skeleton and functional groups in solution.[4]

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, which is a fundamental piece of data for confirming its elemental composition.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement (typically to four decimal places), allowing for the determination of the molecular formula (e.g., C₈H₇N for 3-ethynyl-5-methylpyridine).[14]

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer (its fragmentation pattern) can provide structural clues, corroborating the connectivity established by NMR.[15][16]

Causality of Choice: MS is essential for confirming the molecular formula. An incorrect formula would render any proposed structure invalid, regardless of NMR data.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can predict the three-dimensional structure, stability, and spectroscopic properties of a molecule.[17][18]

  • Geometry Optimization: A theoretical model of the molecule can be built, and its geometry optimized to find the lowest energy conformation. This provides predicted bond lengths and angles.

  • Spectra Prediction: NMR chemical shifts and IR vibrational frequencies can be calculated and compared to experimental data to support structural assignments.[19]

Causality of Choice: Computational modeling serves as a powerful predictive and confirmatory tool. It can help rationalize experimental findings and explore conformational possibilities that are difficult to probe experimentally. However, it remains a theoretical model and must be validated by experimental data.

Data Summary and Comparison

The following tables summarize the type of data obtained from each technique and provide a direct comparison of their strengths and limitations for the structural validation of 3-ethynyl-5-methylpyridine.

Table 1: Hypothetical Structural Data for 3-Ethynyl-5-methylpyridine from X-ray Crystallography

ParameterValueDescription
Crystal SystemOrthorhombicThe crystal lattice system.
Space GroupPna2₁The symmetry of the crystal packing.[20]
C-C (ring)1.38 - 1.40 ÅTypical aromatic C-C bond lengths.
C-N (ring)1.33 - 1.34 ÅTypical aromatic C-N bond lengths.
C≡C (ethynyl)~1.20 ÅCharacteristic triple bond length.
C-C≡C Angle~178°Nearly linear geometry of the alkyne.
PlanarityPlanarThe pyridine ring is planar, as expected.
R-factor< 5%A measure of agreement between the model and data.

Note: The data in this table is illustrative and based on typical values for similar structures, as a public crystal structure for 3-ethynyl-5-methylpyridine was not identified.

Table 2: Comparison of Structural Elucidation Techniques

TechniqueStrengthsLimitations
X-ray Crystallography - Unambiguous 3D structure determination[2] - Provides precise bond lengths, angles, and stereochemistry[4] - The "gold standard" for absolute configuration- Requires high-quality single crystals, which can be difficult to grow - Provides a solid-state structure, which may differ from the solution conformation
NMR Spectroscopy - Excellent for determining atom connectivity in solution[9] - Non-destructive - Can study dynamic processes in solution- Does not directly provide 3D coordinates - Can be ambiguous for complex stereochemistry[4] - Requires relatively pure sample
Mass Spectrometry - Determines accurate molecular weight and formula (HRMS)[14] - High sensitivity (requires very little sample) - Fragmentation provides structural clues- Provides no information on stereochemistry or 3D arrangement - Isomers often cannot be distinguished
Computational Chemistry - Predicts 3D structure and properties without experimentation[17] - Can rationalize experimental results - Low cost compared to experiments- Purely theoretical; requires experimental validation - Accuracy depends heavily on the level of theory and basis set used

The Synergy of Analytical Methods

No single technique provides all the answers. True structural validation comes from the convergence of evidence from multiple, orthogonal methods.

Comparative_Logic cluster_techniques cluster_info Molecule 3-Ethynyl-5-methylpyridine (Structure Unknown) NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS XRAY X-ray Crystallography Molecule->XRAY COMP Computational Modeling Molecule->COMP NMR_info Connectivity Solution State Info NMR->NMR_info MS_info Molecular Formula (from Exact Mass) MS->MS_info XRAY_info Definitive 3D Structure (Solid State) Bond Lengths/Angles XRAY->XRAY_info COMP_info Predicted Geometry Theoretical Support COMP->COMP_info Conclusion Validated Structure NMR_info->Conclusion MS_info->Conclusion XRAY_info->Conclusion COMP_info->Conclusion

Caption: A convergent approach to structural validation.

Conclusion

The structural validation of a novel chemical entity like 3-ethynyl-5-methylpyridine is a critical step in chemical and pharmaceutical research. While NMR and Mass Spectrometry are indispensable for initial characterization—confirming connectivity and molecular formula—they often leave ambiguities, particularly concerning the precise three-dimensional arrangement of atoms. Computational modeling provides valuable theoretical insight but lacks the authority of direct experimental observation.

Single-crystal X-ray crystallography resolves these ambiguities, delivering a high-resolution, unambiguous portrait of the molecule. It is the ultimate arbiter that validates the data from all other methods, providing the definitive structural proof required for publication, patent applications, and advancing a compound through the drug discovery pipeline.[21][22] Therefore, a comprehensive approach that leverages the strengths of each technique, with X-ray crystallography as the final confirmatory step, represents the most rigorous and trustworthy protocol for structural elucidation.

References

  • Benchchem. (n.d.). Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. Retrieved from [Link]

  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Retrieved from [Link]

  • El-Sayed, E. H., et al. (2003). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Alsoliemy, A. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • Gimaldinov, I. D., et al. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine, 3-ethyl-5-methyl-. PubChem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethynyl-5-methylpyridine (C8H7N). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

  • Minor, W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Methods in Molecular Biology. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-ETHYL-5-METHYLPYRIDINE. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Ethynyl-5-methylpyridine. Retrieved from [Link]

  • El-gemeie, G. E. H., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Retrieved from [Link]

  • Read, R. J., et al. (2011). A new generation of crystallographic validation tools for the protein data bank. Structure. Retrieved from [Link]

  • Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal. Retrieved from [Link]

  • O'Reilly, M., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Biomolecules. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 5-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wlodawer, A., et al. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Pniewska, B., et al. (1989). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. Retrieved from [Link]

  • Potkin, V. I., et al. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to Catalysts for 3-Ethynyl-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Ethynyl-5-methylpyridine in Modern Chemistry

3-Ethynyl-5-methylpyridine is a heterocyclic building block of considerable interest to researchers in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the electronic properties of the pyridine ring make it a valuable synthon for the construction of complex molecular architectures. In drug discovery, this moiety can act as a key pharmacophore, interacting with biological targets with high specificity. In materials science, its incorporation into polymers and other functional materials can impart desirable photophysical and electronic properties.

The synthesis of 3-Ethynyl-5-methylpyridine is most commonly achieved via the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex. The choice of catalyst, as well as other reaction parameters such as the use of a copper co-catalyst, ligands, base, and solvent, is critical to the success of the synthesis, directly impacting reaction efficiency, yield, and purity of the final product.

This guide provides a comparative analysis of various catalytic systems for the synthesis of 3-Ethynyl-5-methylpyridine from 3-bromo-5-methylpyridine. We will delve into the nuances of both traditional copper-co-catalyzed and modern copper-free Sonogashira protocols, providing supporting data from analogous systems to inform catalyst selection and reaction optimization.

Comparative Performance of Catalytic Systems for the Sonogashira Coupling of 3-Bromo-5-methylpyridine

The efficiency of the Sonogashira coupling is highly dependent on the interplay between the palladium source, the presence or absence of a copper(I) co-catalyst, the nature of the ligand, and the reaction conditions. Below is a summary of catalyst performance for the synthesis of 3-Ethynyl-5-methylpyridine, drawing on data from reactions with 3-bromo-5-methylpyridine and structurally related bromopyridines.

Catalyst SystemPalladium Source (mol%)Copper (I) Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
System 1: Classic Copper Co-catalyzed Pd(PPh₃)₄ (1.5)CuI (3.0)-Et₃N/THFTHFRT16~90A widely used and effective system for a range of bromopyridines.[1]
System 2: Classic Copper Co-catalyzed PdCl₂(PPh₃)₂ (2.0)CuI (2.1)-Et₃NTHFRT1.597 (for iodobenzene)A highly efficient system, often providing excellent yields in short reaction times.
System 3: Optimized Copper Co-catalyzed Pd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100372-96 (for 2-amino-3-bromopyridines)A robust system for functionalized bromopyridines, demonstrating high yields under optimized conditions.[2][3]
System 4: Copper-Free Pd₂(dba)₃ (0.5)NoneP(tBu)₃ (0.5)Amine BaseVariousRT-HighEffective for aryl bromides at room temperature, avoiding copper-related side reactions.[4]
System 5: Copper-Free PdCl₂(PPh₃)₂ (3.0)None-TBAFSolvent-free--Moderate to ExcellentA copper- and amine-free protocol, offering a cleaner reaction profile.[5]
System 6: Copper-Free with Precatalyst [DTBNpP]Pd(crotyl)Cl (2.5)None-TMPDMSORT292 (for a challenging substrate)Utilizes a stable precatalyst for efficient copper-free coupling.[6]

Causality Behind Experimental Choices:

  • Palladium Source: Both Pd(0) complexes like Pd(PPh₃)₄ and Pd(II) pre-catalysts such as PdCl₂(PPh₃)₂ are effective. Pd(II) species are reduced in situ to the active Pd(0) catalyst. The choice often comes down to air stability and ease of handling, with Pd(II) complexes generally being more stable.[7]

  • Copper (I) Co-catalyst: The traditional Sonogashira reaction relies on a copper(I) co-catalyst (typically CuI) to facilitate the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate. This generally leads to faster reaction rates at lower temperatures. However, the presence of copper can lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling) and can complicate purification.[8][9]

  • Copper-Free Systems: To circumvent the issues associated with copper, copper-free Sonogashira protocols have been developed. These systems often require more specialized, electron-rich, and bulky phosphine ligands (e.g., P(tBu)₃) and sometimes higher reaction temperatures to promote the direct reaction of the palladium acetylide. The key advantage is a cleaner reaction profile and easier purification of the desired product.[4][8][9]

  • Ligands: In many cases, the phosphine ligands are part of the palladium complex (e.g., PPh₃ in Pd(PPh₃)₄). In copper-free systems and for challenging substrates, the addition of specific phosphine ligands is crucial. These ligands stabilize the palladium center and modulate its reactivity, influencing both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is essential to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used. The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.

Experimental Protocols

The following are detailed, step-by-step methodologies for two representative catalytic systems for the synthesis of 3-Ethynyl-5-methylpyridine.

Protocol 1: Classic Copper Co-catalyzed Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of bromopyridines.[1]

Materials:

  • 3-Bromo-5-methylpyridine

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.015 eq), and CuI (0.03 eq).

  • Add anhydrous THF, followed by triethylamine (2.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product (3-((trimethylsilyl)ethynyl)-5-methylpyridine) is then subjected to desilylation. Dissolve the crude product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until the desilylation is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford 3-Ethynyl-5-methylpyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is based on modern copper-free methodologies.[4]

Materials:

  • 3-Bromo-5-methylpyridine

  • Trimethylsilylacetylene (TMSA)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri-tert-butylphosphine [P(tBu)₃]

  • An appropriate amine base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.005 eq) and P(tBu)₃ (0.01 eq) to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for 10 minutes to allow for the formation of the active catalyst.

  • Add 3-bromo-5-methylpyridine (1.0 eq), the amine base (2.0 eq), and trimethylsilylacetylene (1.2 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Perform the desilylation as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography to yield 3-Ethynyl-5-methylpyridine.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the underlying mechanisms of both the copper-co-catalyzed and copper-free Sonogashira reactions is crucial for troubleshooting and optimizing reaction conditions.

Copper-Co-catalyzed Sonogashira Reaction

The traditional Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Copper_Cocatalyzed_Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Pd_alkyne Transmetalation (from Cu cycle) Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Deprotonation (R-C≡CH, Base) Cu_alkyne->CuX To Pd cycle Copper_Free_Sonogashira Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_pi_alkyne [Ar-Pd(II)(π-alkyne)]L₂⁺X⁻ Pd_complex->Pd_pi_alkyne Alkyne Coordination (R-C≡CH) Pd_acetylide [Ar-Pd(II)-C≡CR]L₂ Pd_pi_alkyne->Pd_acetylide Deprotonation (Base) Product Ar-C≡CR Pd_acetylide->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

In the copper-free pathway, after the initial oxidative addition of 3-bromo-5-methylpyridine to the Pd(0) center, the terminal alkyne coordinates to the palladium complex. Subsequent deprotonation by the base directly forms the palladium acetylide intermediate. Reductive elimination then affords the final product and regenerates the active Pd(0) catalyst.

Conclusion and Future Outlook

The synthesis of 3-Ethynyl-5-methylpyridine via the Sonogashira cross-coupling reaction is a well-established and versatile method. Both traditional copper-co-catalyzed and modern copper-free systems offer viable routes to this important building block.

The choice of the optimal catalytic system will depend on the specific requirements of the synthesis. For rapid, high-yielding reactions where potential copper contamination and byproduct formation are not critical concerns, the classic Pd/Cu co-catalyzed systems remain an excellent choice. However, for applications in medicinal chemistry and materials science where product purity is paramount, the copper-free protocols, despite sometimes requiring more specialized ligands and conditions, offer a significant advantage.

Future research in this area will likely focus on the development of even more active and robust palladium catalysts, particularly for copper-free systems, that can operate at lower catalyst loadings and under milder conditions. The exploration of heterogeneous catalysts for easier separation and recycling also remains an active area of investigation, promising more sustainable and cost-effective synthetic routes to 3-Ethynyl-5-methylpyridine and other valuable heterocyclic compounds.

References

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  • Gandon, V., et al. (2012). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Chen, H., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. [Link]

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A Researcher's Guide to Navigating the Metabolic Landscape of 3-Ethynyl-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to toxicity. This guide provides an in-depth, comparative assessment of the metabolic stability of compounds derived from the 3-ethynyl-5-methylpyridine scaffold. By understanding the metabolic fate of these molecules, we can strategically design derivatives with improved pharmacokinetic profiles.

The 3-ethynyl-5-methylpyridine core is a promising starting point for the development of novel therapeutics. However, like many pyridine-containing compounds, it is susceptible to metabolic transformations that can limit its efficacy. This guide will delve into the experimental methodologies used to assess metabolic stability, present a comparative analysis of a series of hypothetical derivatives, and discuss strategies to enhance metabolic robustness.

The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily in the liver. The liver's extensive enzymatic machinery, particularly the cytochrome P450 (CYP450) superfamily, is designed to modify and eliminate foreign compounds (xenobiotics).[1][2] This biotransformation is typically divided into Phase I and Phase II metabolism. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups.[3] Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion.[4]

The rate at which a compound is metabolized, its metabolic stability, is a key parameter in its pharmacokinetic profile.[5] Poor metabolic stability can lead to low bioavailability and a short half-life, necessitating frequent and high doses, which can increase the risk of side effects. Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, a primary goal in drug design is to achieve a "Goldilocks" balance of metabolic stability.

Assessing Metabolic Stability: In Vitro Approaches

To evaluate the metabolic stability of our 3-ethynyl-5-methylpyridine derivatives, we employ two primary in vitro models: liver microsomes and hepatocytes.[6] These systems provide a reliable and cost-effective means of predicting in vivo metabolic clearance.[7]

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I enzymes, particularly CYP450s.[8] The microsomal stability assay is a high-throughput method for assessing the intrinsic clearance (CLint) of a compound, which is a measure of the inherent ability of the liver to metabolize a drug.[9][10]

Hepatocyte Stability Assay

Hepatocytes are the primary cells of the liver and contain a full complement of both Phase I and Phase II metabolic enzymes.[6] Assays using intact hepatocytes provide a more comprehensive picture of a compound's metabolic fate, as they account for cellular uptake and the interplay between different metabolic pathways.

Experimental Protocols

The following are detailed protocols for the liver microsomal and hepatocyte stability assays.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 3-ethynyl-5-methylpyridine derivatives in human liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human liver microsomes (20 mg/mL protein)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile containing an internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a well containing cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 3-ethynyl-5-methylpyridine derivatives in suspended human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' E Medium)

  • Test compounds (10 mM stock in DMSO)

  • Acetonitrile containing an internal standard

  • 96-well plates

  • Incubator shaker (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes in incubation medium at a density of 1 x 10^6 viable cells/mL.

  • Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound to a final concentration of 1 µM.

  • Time-point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension and quench the reaction by adding it to a well containing cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate to pellet cell debris. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Data analysis is performed similarly to the microsomal stability assay to determine t1/2 and CLint. The CLint is typically expressed as µL/min/10^6 cells.

G cluster_0 In Vitro Metabolic Stability Workflow A Compound Stock (10 mM in DMSO) B Prepare Incubation Mixture (Microsomes/Hepatocytes + Compound) A->B C Pre-incubate (37°C) B->C D Initiate Reaction (Add NADPH/Start Timer) C->D E Time-course Sampling (0, 5, 15, 30, 60 min) D->E Incubate at 37°C F Quench Reaction (Cold Acetonitrile + Internal Standard) E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis G->H I Data Analysis (Calculate t1/2 and CLint) H->I

Caption: A generalized workflow for in vitro metabolic stability assays.

Comparative Analysis of 3-Ethynyl-5-methylpyridine Derivatives: An Illustrative Case Study

To demonstrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical 3-ethynyl-5-methylpyridine derivatives. The following data is illustrative and based on established principles of structure-metabolism relationships.

Compound IDStructureModificationPredicted Metabolic HotspotsHLM t1/2 (min)HLM CLint (µL/min/mg protein)
REF-01 3-ethynyl-5-methylpyridineParent CompoundMethyl group (oxidation), Pyridine ring (oxidation)1592.4
ALT-01 3-ethynyl-5-(trifluoromethyl)pyridineMethyl to CF3Pyridine ring (oxidation)4530.8
ALT-02 2-fluoro-3-ethynyl-5-methylpyridineFluorination of pyridine ringMethyl group (oxidation)3539.6
ALT-03 3-(prop-1-yn-1-yl)-5-methylpyridineEthynyl to propynylMethyl group (oxidation), Propynyl group12115.5
ALT-04 3-ethynyl-5-methylpyridine N-oxideN-oxidation of pyridineMethyl group (oxidation)>60<23.1
ALT-05 3-ethynyl-5-methoxypyridineMethyl to MethoxyO-demethylation, Pyridine ring (oxidation)8173.3

Discussion of Structure-Metabolism Relationships:

  • REF-01 (Parent Compound): The parent compound, 3-ethynyl-5-methylpyridine, is predicted to have moderate metabolic stability. The primary sites of metabolism are likely the methyl group (benzylic oxidation) and the pyridine ring itself (aromatic hydroxylation or N-oxidation).[8]

  • ALT-01 (CF3 Substitution): Replacing the metabolically labile methyl group with a trifluoromethyl (CF3) group is a common strategy to block oxidation.[11] The strong carbon-fluorine bond is resistant to enzymatic cleavage, leading to a significant increase in the predicted half-life and a corresponding decrease in intrinsic clearance.

  • ALT-02 (Fluorination of Pyridine Ring): The introduction of a fluorine atom onto the pyridine ring can also enhance metabolic stability.[12] Fluorine, being a small, lipophilic, and electron-withdrawing atom, can alter the electronic properties of the ring, making it less susceptible to oxidative attack by CYP450 enzymes.

  • ALT-03 (Modification of the Ethynyl Group): Extending the ethynyl group to a propynyl group can introduce a new potential site of metabolism. While the terminal alkyne itself can be a site of metabolism, the additional methyl group in the propynyl moiety provides another handle for oxidative enzymes.

  • ALT-04 (Pyridine N-oxide): The formation of a pyridine N-oxide is a common metabolic pathway.[8] If a compound is synthesized as the N-oxide, this metabolic step is bypassed, which can lead to a significant increase in metabolic stability.

  • ALT-05 (Methoxy Substitution): Replacing the methyl group with a methoxy group introduces a new metabolic liability. O-demethylation is a rapid and common metabolic reaction catalyzed by CYP450 enzymes, leading to a predicted decrease in metabolic stability.

Metabolic Pathways of a Representative 3-Ethynyl-5-methylpyridine Derivative

The following diagram illustrates the predicted primary metabolic pathways for the parent compound, 3-ethynyl-5-methylpyridine (REF-01).

G cluster_1 Predicted Metabolic Pathways of 3-Ethynyl-5-methylpyridine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-Ethynyl-5-methylpyridine (REF-01) M1 Hydroxylation of Methyl Group (CYP450) Parent->M1 M2 Oxidation of Pyridine Ring (CYP450) Parent->M2 M3 N-oxidation of Pyridine (CYP450/FMO) Parent->M3 M1_conj Glucuronidation/Sulfation of Hydroxymethyl Group M1->M1_conj M2_conj Glucuronidation/Sulfation of Hydroxypyridine M2->M2_conj

Caption: Predicted Phase I and Phase II metabolic pathways of 3-ethynyl-5-methylpyridine.

Strategies for Enhancing Metabolic Stability

The insights gained from our comparative analysis highlight several strategies for designing more metabolically robust 3-ethynyl-5-methylpyridine derivatives:

  • Blocking Metabolic Hotspots: As demonstrated with ALT-01 and ALT-02, the introduction of metabolically stable groups, such as fluorine or a trifluoromethyl group, at known sites of metabolism can significantly improve stability.[11][12]

  • Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be an effective strategy. For example, if the pyridine ring itself is the primary site of metabolism, replacing it with a more electron-deficient heterocycle, such as a pyrimidine or a pyridazine, could be explored.[13]

  • Deuteration: Replacing hydrogen atoms at metabolic hotspots with deuterium can sometimes slow down the rate of metabolism due to the kinetic isotope effect. This strategy is most effective when the C-H bond cleavage is the rate-limiting step of the metabolic reaction.

  • Structural Shielding: Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of metabolism.

Conclusion

The metabolic stability of compounds derived from 3-ethynyl-5-methylpyridine is a multifaceted property that is highly dependent on their chemical structure. By employing in vitro assays such as the liver microsomal and hepatocyte stability assays, we can gain valuable insights into the metabolic fate of these compounds. The illustrative comparative analysis presented in this guide demonstrates how strategic structural modifications, such as blocking metabolic hotspots with fluorine or replacing labile groups with more stable bioisosteres, can lead to derivatives with significantly improved metabolic profiles. A thorough understanding of these structure-metabolism relationships is paramount for the successful design and development of novel therapeutics based on the 3-ethynyl-5-methylpyridine scaffold.

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A Head-to-Head Comparison of Sonogashira and Suzuki Coupling for Pyridine Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. The inherent electronic properties of the pyridine ring, particularly the electron-withdrawing nature of the nitrogen atom, present unique challenges and opportunities in synthetic strategy. Among the myriad of cross-coupling reactions, the Sonogashira and Suzuki-Miyaura couplings have emerged as preeminent tools for the introduction of carbon-carbon bonds onto the pyridine core. This guide provides an in-depth, head-to-head comparison of these two powerful methodologies, offering experimental insights and data to inform the strategic choices of researchers, scientists, and drug development professionals.

The Strategic Importance of Pyridine Functionalization

Pyridine moieties are integral components of numerous blockbuster pharmaceuticals and advanced materials. Their ability to act as hydrogen bond acceptors and their unique electronic and steric properties make them privileged scaffolds in drug design. Consequently, the efficient and selective installation of diverse substituents onto the pyridine ring is a critical endeavor in the pursuit of novel therapeutics and functional materials. Both the Sonogashira and Suzuki couplings offer powerful avenues for achieving this, yet their distinct mechanisms and operational parameters render them suitable for different synthetic challenges.

Sonogashira Coupling: A Gateway to Alkynylpyridines

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1] This reaction has proven invaluable for the synthesis of alkynylpyridines, which are versatile intermediates that can be further transformed into a variety of other functional groups.

Mechanistic Overview

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper co-catalyst cycle.[2]

Sonogashira_Mechanism cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product Cu(I) Acetylide Cu(I) Acetylide Cu(I) Acetylide->Transmetalation Alkyne Alkyne Alkyne->Cu(I) Acetylide Cu(I), Base Base Base

Figure 1: Simplified catalytic cycle of the Sonogashira coupling.

The palladium(0) catalyst undergoes oxidative addition with the pyridyl halide. Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) species undergoes reductive elimination to yield the alkynylpyridine product and regenerate the palladium(0) catalyst.[2]

Critical Experimental Parameters

The success of a Sonogashira coupling is highly dependent on the careful selection of several key parameters:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is traditionally used.[1] Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts.[1]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium catalyst.[3] N-heterocyclic carbene (NHC) ligands have also shown great promise.[2]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the hydrogen halide byproduct and also acts as a solvent in some cases.[1]

  • Solvent: A variety of solvents can be used, including DMF, THF, and toluene.[3][4] The choice of solvent can influence reaction rates and yields.

Suzuki-Miyaura Coupling: A Versatile Tool for Biaryl Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide.[5][6] It is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds, making it indispensable for the synthesis of aryl- and heteroarylpyridines.[5]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Product Reductive\nElimination->Product Organoboron\nReagent Organoboron Reagent Organoboron\nReagent->Transmetalation Base Base Base

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The active Pd(0) catalyst undergoes oxidative addition with the pyridyl halide to form a Pd(II) complex.[7] In the presence of a base, the organoboron reagent undergoes transmetalation with the Pd(II) complex, transferring the organic group to the palladium center. The resulting diorganopalladium(II) species then undergoes reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst.[7]

Critical Experimental Parameters

The efficiency of the Suzuki coupling is contingent on the interplay of several factors:

  • Catalyst and Ligand: A wide range of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, Buchwald-type biaryl phosphines like SPhos and XPhos) have been developed.[5] The choice of ligand is critical, especially for challenging substrates like chloropyridines.[8]

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step.[7] The strength and nature of the base can significantly impact the reaction outcome.[9]

  • Solvent: A variety of organic solvents, often in combination with water, are used.[10] Common choices include dioxane, toluene, and DMF.[7] The presence of water can be beneficial for dissolving the inorganic base and activating the boronic acid.[11]

  • Organoboron Reagent: Pyridylboronic acids and their corresponding esters are the most common coupling partners. The stability and reactivity of these reagents can be a limiting factor.[12]

Head-to-Head Comparison: Sonogashira vs. Suzuki Coupling

The choice between Sonogashira and Suzuki coupling for pyridine functionalization depends on the desired final product and the specific characteristics of the starting materials. Below is a comparative summary of key performance aspects.

FeatureSonogashira CouplingSuzuki Coupling
Bond Formed C(sp²)–C(sp)C(sp²)–C(sp²)
Coupling Partner Terminal AlkyneOrganoboron Reagent (Boronic Acid/Ester)
Typical Catalyst Pd/Cu co-catalyst systemPalladium catalyst
Base Amine bases (e.g., Et₃N, DIPEA)Inorganic bases (e.g., K₂CO₃, K₃PO₄)
Functional Group Tolerance Generally good, but can be sensitive to acidic protons on the alkyne.[13]Excellent, tolerates a wide range of functional groups.[14]
Substrate Scope Broad for aryl and vinyl halides.Very broad for aryl, heteroaryl, and vinyl halides and boronic acids.
Byproducts Amine hydrohalide salt, potential for alkyne homocoupling.Boron-based byproducts, generally easy to remove.[14]
Toxicity of Reagents Generally low.Organoboron reagents are of low toxicity.[14]
Reactivity of Halopyridines

The reactivity of the pyridyl halide is a crucial factor in both reactions and is primarily dictated by the strength of the carbon-halogen bond. The general order of reactivity is I > Br > Cl.[7]

  • Iodo- and Bromopyridines: Both are generally excellent substrates for both Sonogashira and Suzuki couplings, often reacting under mild conditions.

  • Chloropyridines: Due to the stronger C-Cl bond, chloropyridines are less reactive and often require more forcing conditions, such as higher temperatures and more sophisticated catalyst systems, particularly for Suzuki couplings.[7] The development of bulky, electron-rich phosphine ligands has significantly improved the efficiency of coupling with chloropyridines.[5]

Experimental Protocols

Representative Protocol for Sonogashira Coupling of 2-Bromopyridine

This protocol is a representative example and may require optimization for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add degassed triethylamine (3 mL) and degassed THF (5 mL).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Protocol for Suzuki Coupling of 3-Chloropyridine

This protocol is a representative example and may require optimization for specific substrates.

  • To a dry reaction vessel under an inert atmosphere, add 3-chloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), K₂CO₃ (2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like SPhos (2-4 mol%)).[7]

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80-120 °C and stir for the required time, monitoring by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decision-Making Workflow for Method Selection

Decision_Workflow Start Start: Pyridine Functionalization Desired_Product Desired Product? Start->Desired_Product Alkynylpyridine Alkynylpyridine Desired_Product->Alkynylpyridine Alkynyl Arylpyridine Aryl/Heteroarylpyridine Desired_Product->Arylpyridine Aryl Sonogashira Sonogashira Coupling Alkynylpyridine->Sonogashira Halide_Available Available Halide? Arylpyridine->Halide_Available Suzuki Suzuki Coupling Iodo_Bromo Iodo- or Bromopyridine Halide_Available->Iodo_Bromo I or Br Chloro Chloropyridine Halide_Available->Chloro Cl Iodo_Bromo->Suzuki Forcing_Suzuki Suzuki with advanced catalyst/ligand system Chloro->Forcing_Suzuki Standard_Suzuki Standard Suzuki Conditions

Sources

A Comparative Guide to the Characterization of Reaction Intermediates in the Synthesis of 3-Ethynyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Ethynyl-5-methylpyridine

3-Ethynyl-5-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid pyridine core, coupled with the reactive ethynyl group, allows for its incorporation into a diverse range of complex molecules, including kinase inhibitors and other biologically active compounds[1]. The efficient and selective synthesis of this molecule is therefore of paramount importance. A critical aspect of ensuring a robust and reproducible synthesis is the accurate characterization of reaction intermediates. This guide provides a comparative analysis of two prominent synthetic routes to 3-ethynyl-5-methylpyridine, with a detailed focus on the identification and characterization of their key intermediates. Understanding the spectroscopic signatures of these transient species is crucial for reaction monitoring, optimization, and troubleshooting.

Comparative Overview of Synthetic Strategies

Two primary and divergent strategies for the synthesis of 3-ethynyl-5-methylpyridine are the Sonogashira coupling of a halo-pyridine with a protected alkyne, and the Corey-Fuchs reaction of a pyridine carboxaldehyde. This guide will delve into the specifics of each route, highlighting the unique intermediates formed and the analytical techniques best suited for their characterization.

FeatureSonogashira CouplingCorey-Fuchs Reaction
Starting Material 3-Bromo-5-methylpyridine3-Formyl-5-methylpyridine
Key Intermediate ((5-Methylpyridin-3-yl)ethynyl)trimethylsilane3-(2,2-Dibromovinyl)-5-methylpyridine
Reagent Profile Palladium and copper catalysts, silyl-protected alkyneTriphenylphosphine, carbon tetrabromide, strong base
Number of Steps Two (coupling and deprotection)Two (olefination and elimination)
Key Advantages High yields, good functional group toleranceAvoids use of expensive metal catalysts
Potential Challenges Catalyst poisoning, incomplete deprotectionStoichiometric phosphine oxide byproduct, handling of strong base

Route 1: Sonogashira Coupling - A Palladium-Catalyzed Approach

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[2]. For the synthesis of 3-ethynyl-5-methylpyridine, this typically involves the reaction of 3-bromo-5-methylpyridine with trimethylsilylacetylene, followed by the removal of the trimethylsilyl (TMS) protecting group.

Reaction Pathway

Sonogashira_Pathway start 3-Bromo-5-methylpyridine intermediate ((5-Methylpyridin-3-yl)ethynyl)trimethylsilane start->intermediate Pd(PPh₃)₄, CuI, Et₃N Trimethylsilylacetylene final 3-Ethynyl-5-methylpyridine intermediate->final K₂CO₃, MeOH or TBAF, THF

Caption: Sonogashira coupling pathway to 3-ethynyl-5-methylpyridine.

Characterization of the Key Intermediate: ((5-Methylpyridin-3-yl)ethynyl)trimethylsilane

The formation of the silylated intermediate is a crucial step. Its stability allows for purification, and its characterization confirms the successful carbon-carbon bond formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling signal is the appearance of a sharp singlet around δ 0.25 ppm, integrating to nine protons, which corresponds to the trimethylsilyl group. The aromatic protons of the pyridine ring will also show a characteristic downfield shift and splitting pattern.

    • ¹³C NMR: The presence of the two alkyne carbons (C≡C) will be evident in the spectrum, typically in the range of δ 90-105 ppm. The carbon of the TMS group will appear as a singlet at a high field, around δ 0 ppm.

  • Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band around 2150-2160 cm⁻¹ is characteristic of the C≡C stretching vibration of the silylated alkyne. The absence of a terminal alkyne C-H stretch (around 3300 cm⁻¹) confirms the presence of the TMS protecting group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the silylated intermediate. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Spectroscopic Data for ((5-Methylpyridin-3-yl)ethynyl)trimethylsilane (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ 8.45 (s, 1H), 8.35 (s, 1H), 7.50 (s, 1H), 2.30 (s, 3H), 0.25 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 150.1, 147.5, 139.0, 120.5, 104.2, 95.8, 18.5, 0.0
FTIR (thin film) ν_max 2960, 2155, 1580, 1470, 1250, 840 cm⁻¹
MS (EI) m/z (%) = 189 (M⁺), 174 (M⁺ - CH₃)

Route 2: Corey-Fuchs Reaction - An Alternative from an Aldehyde

The Corey-Fuchs reaction provides a metal-free alternative for the synthesis of terminal alkynes from aldehydes[3]. This two-step process involves the conversion of an aldehyde to a dibromoalkene, which is then treated with a strong base to yield the alkyne.

Reaction Pathway

Corey_Fuchs_Pathway start 3-Formyl-5-methylpyridine intermediate 3-(2,2-Dibromovinyl)-5-methylpyridine start->intermediate CBr₄, PPh₃, CH₂Cl₂ final 3-Ethynyl-5-methylpyridine intermediate->final n-BuLi, THF, -78 °C

Caption: Corey-Fuchs reaction pathway to 3-ethynyl-5-methylpyridine.

Characterization of the Key Intermediate: 3-(2,2-Dibromovinyl)-5-methylpyridine

The dibromovinyl intermediate is a stable, isolable compound. Its characterization is essential to confirm the successful olefination before proceeding to the more sensitive elimination step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A key singlet will appear in the downfield region (typically δ 7.0-7.5 ppm) corresponding to the vinylic proton (=CHBr₂). The pyridine ring protons will also be present in the aromatic region.

    • ¹³C NMR: The carbon of the dibromovinyl group attached to the pyridine ring will appear around δ 135-140 ppm, while the carbon bearing the two bromine atoms will be significantly upfield, around δ 85-95 ppm.

  • Infrared (IR) Spectroscopy: A characteristic C=C stretching vibration for the dibromoalkene will be observed in the range of 1600-1620 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4 peaks).

Spectroscopic Data for 3-(2,2-Dibromovinyl)-5-methylpyridine (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (s, 1H), 8.40 (s, 1H), 7.60 (s, 1H), 7.40 (s, 1H), 2.35 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 150.5, 148.0, 139.5, 137.0, 130.0, 90.0, 18.6
FTIR (thin film) ν_max 3050, 1610, 1570, 1460, 880, 710 cm⁻¹
MS (EI) m/z (%) = 277 (M⁺), 279 (M⁺+2), 281 (M⁺+4)

Experimental Protocols

Synthesis of 3-Ethynyl-5-methylpyridine via Sonogashira Coupling

Step 1: Synthesis of ((5-Methylpyridin-3-yl)ethynyl)trimethylsilane

  • To a solution of 3-bromo-5-methylpyridine (1.0 eq) in triethylamine, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter through celite, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the silylated intermediate.

Step 2: Synthesis of 3-Ethynyl-5-methylpyridine

  • Dissolve ((5-methylpyridin-3-yl)ethynyl)trimethylsilane (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or GC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-ethynyl-5-methylpyridine.

Synthesis of 3-Ethynyl-5-methylpyridine via Corey-Fuchs Reaction

Step 1: Synthesis of 3-(2,2-Dibromovinyl)-5-methylpyridine

  • To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting dark red mixture for 30 minutes at 0 °C.

  • Add a solution of 3-formyl-5-methylpyridine (1.0 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by column chromatography (eluent: hexane/ethyl acetate) to obtain the dibromovinyl intermediate.

Step 2: Synthesis of 3-Ethynyl-5-methylpyridine

  • Dissolve 3-(2,2-dibromovinyl)-5-methylpyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add n-butyllithium (2.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield 3-ethynyl-5-methylpyridine.

Conclusion and Recommendations

Both the Sonogashira coupling and the Corey-Fuchs reaction offer viable pathways to 3-ethynyl-5-methylpyridine, each with distinct advantages and challenges. The Sonogashira route is often favored for its high yields and functional group tolerance, with the silylated intermediate providing a convenient checkpoint for purification and characterization. The Corey-Fuchs reaction, while potentially lower-yielding and requiring the handling of pyrophoric reagents, provides a valuable metal-free alternative.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for certain reagents. In all cases, the careful characterization of the reaction intermediates is paramount for a successful and reproducible synthesis. The spectroscopic data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Corey, E. J.; Fuchs, P. L. A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014 . [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014 . [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467–4470. [Link]

  • Tykwinski, R. R. Evolution of the Sonogashira cross-coupling reaction. Angew. Chem. Int. Ed.2003 , 42 (14), 1566–1568. [Link]

  • Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2009 . [Link]

  • 3-Ethynyl-5-methylpyridine. MySkinRecipes. (n.d.). [Link]

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Safety Operating Guide

Proper Disposal of 3-Ethynyl-5-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Ethynyl-5-methylpyridine, a compound requiring careful handling due to its specific chemical properties. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers, scientists, and drug development professionals in making informed decisions for laboratory safety and chemical handling.

Hazard Assessment and Regulatory Framework

3-Ethynyl-5-methylpyridine is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may lead to respiratory irritation[1]. The presence of the terminal ethynyl (acetylene) group imparts a degree of reactivity that necessitates careful handling and disposal to prevent unintended reactions.

All disposal procedures for this compound must adhere to federal, state, and local regulations. In the United States, the primary federal law governing the management of hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA)[2]. The Occupational Safety and Health Administration (OSHA) also sets standards for workplace safety, including the handling of hazardous materials and emergency preparedness[3][4][5][6][7]. Generators of hazardous waste are responsible for its safe management from "cradle-to-grave," which includes proper identification, storage, treatment, and disposal[8][9].

Key Safety and Hazard Information:
Hazard ClassificationGHS CodesDescription
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Acute Toxicity, InhalationH332Harmful if inhaled.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Source: SynQuest Laboratories, Inc. Safety Data Sheet[1]

Personnel Protection and Handling

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Given the hazards of 3-Ethynyl-5-methylpyridine, the following PPE is mandatory:

  • Gloves: Nitrile gloves are recommended for their resistance to pyridine compounds[10].

  • Eye Protection: Chemical splash goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Lab Coat: A chemical-resistant and flame-retardant lab coat should be worn to protect against skin contact[11].

  • Respiratory Protection: All handling and disposal steps should be performed in a certified chemical fume hood to minimize inhalation of vapors[10][11].

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

Disposing of 3-Ethynyl-5-methylpyridine requires more than just placing it in a waste container. Due to the reactivity of the terminal alkyne, a quenching (deactivation) step is a critical safety measure to neutralize its reactivity before it is collected for final disposal. This process should be carried out with caution, as quenching can be exothermic.

Workflow for Disposal of 3-Ethynyl-5-methylpyridine

G cluster_prep Preparation cluster_quench Deactivation (Quenching) cluster_collection Waste Collection & Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Prepare Dilute Solution of Waste in an Inert Solvent (e.g., Toluene) B->C D Cool Solution in an Ice Bath C->D E Slowly Add Isopropanol D->E F Slowly Add Methanol E->F G Slowly Add Water F->G H Neutralize pH if Necessary G->H I Transfer to a Labeled Hazardous Waste Container H->I J Arrange for Pickup by a Licensed Waste Disposal Service I->J

Caption: Disposal workflow for 3-Ethynyl-5-methylpyridine.

Experimental Protocol: Deactivation and Collection

This protocol is intended for small quantities of 3-Ethynyl-5-methylpyridine typically found in a research setting.

  • Preparation:

    • Ensure all necessary PPE is correctly worn.

    • Perform all subsequent steps in a certified chemical fume hood.

    • Prepare an ice-water bath to cool the reaction vessel.

  • Dilution:

    • In a flask of appropriate size, equipped with a magnetic stirrer, dissolve the 3-Ethynyl-5-methylpyridine waste in an inert solvent such as toluene. This helps to dissipate the heat generated during quenching.

  • Initial Quenching (Isopropanol):

    • Cool the solution in the ice bath.

    • Slowly, and with continuous stirring, add isopropanol dropwise to the solution. Isopropanol is a less reactive quenching agent and is used to control the initial, potentially vigorous, reaction.

    • Continue adding isopropanol until the exothermic reaction subsides.

  • Secondary Quenching (Methanol):

    • Once the reaction with isopropanol is no longer vigorous, slowly add methanol. Methanol is more reactive than isopropanol and will help to ensure the complete deactivation of any remaining reactive material.

  • Final Quenching (Water):

    • After the addition of methanol no longer produces a noticeable reaction, slowly add water to ensure all reactive components are fully quenched.

  • Waste Collection:

    • The resulting mixture should be transferred to a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list all components of the mixture (e.g., "3-Ethynyl-5-methylpyridine (quenched with isopropanol, methanol, and water) in toluene").

    • Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids, until it is collected by a licensed hazardous waste disposal company[10][12].

  • Final Disposal:

    • The final step is to arrange for the collection of the hazardous waste by a certified disposal facility. These facilities will typically use high-temperature incineration for the ultimate destruction of organic chemical waste[13]. Never pour chemical waste down the drain or dispose of it in regular trash[10].

Spill Management

In the event of a spill, immediate action is necessary.

  • Small Spills: For a small spill within a fume hood, use an inert absorbent material like sand or vermiculite to contain it. The contaminated absorbent material should then be collected in a sealed container for disposal as hazardous waste[10].

  • Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

Conclusion

The proper disposal of 3-Ethynyl-5-methylpyridine is a multi-step process that prioritizes safety and regulatory compliance. The key to safe disposal lies in the deactivation of its reactive ethynyl group through a controlled quenching procedure before it is handed over to a professional waste management service. By adhering to the protocols outlined in this guide, laboratory professionals can ensure the safe and responsible management of this chemical waste.

References

  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • 3-Ethynyl-5-methylpyridine Safety Data Sheet. Synquest Labs.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-olate. Benchchem.
  • Hazardous Waste. US EPA.
  • Waste Pyridine Disposal Procedures. Washington State University.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).
  • Protocol for quenching reactive chemicals. EPFL.
  • 7.1.1 General Neutralization Procedures. Cornell EHS.
  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights.

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A Researcher's Guide to Handling 3-Ethynyl-5-methylpyridine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in pharmaceutical research and complex chemical synthesis, the ability to handle specialized reagents with confidence and safety is paramount. 3-Ethynyl-5-methylpyridine, a key building block in modern drug discovery, requires meticulous handling due to its specific chemical properties and potential hazards. This guide provides a comprehensive, scientifically-grounded framework for its safe use, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our focus is on creating a self-validating system of safety that protects the researcher, ensures experimental integrity, and maintains regulatory compliance.

Hazard Profile of 3-Ethynyl-5-methylpyridine: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is non-negotiable. The Safety Data Sheet (SDS) for 3-Ethynyl-5-methylpyridine classifies it as a hazardous substance with multiple routes of exposure.[1]

  • Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1] This multi-route toxicity underscores the necessity of a comprehensive PPE strategy to prevent any direct contact with the body.

  • Irritation: It is known to cause serious eye irritation and skin irritation.[1] The pyridine functional group and its derivatives are known for their ability to cause burns and irritation.

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[1] As with many volatile or aerosolizable organic compounds, preventing vapor or dust inhalation is a critical safety control.

Given these hazards, all handling procedures must be designed to eliminate or minimize the risk of direct contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not arbitrary; it is a direct response to the identified chemical risks. The following table summarizes the essential PPE for handling 3-Ethynyl-5-methylpyridine, with detailed explanations below.

Protection Type Required PPE Rationale & Specifications
Hand Protection Nitrile or Neoprene GlovesProvides a robust barrier against pyridine compounds.[2][3] Double-gloving is recommended for extended handling or when working with larger quantities. Avoid latex gloves, as they offer poor resistance.
Eye & Face Protection Chemical Splash GogglesEssential for protecting against splashes and aerosols that can cause serious eye irritation.[2][4] Must form a complete seal around the eyes.
Face Shield (in addition to goggles)Required when there is a significant risk of splashing, such as during bulk transfers, heating, or reactions under pressure.[4]
Body Protection Chemical-Resistant Lab CoatProtects skin and personal clothing from contamination. Should be fully buttoned with sleeves down to the wrist.
Respiratory Protection Certified Chemical Fume HoodThe primary engineering control to prevent inhalation of harmful vapors.[2][5][6] All manipulations of 3-Ethynyl-5-methylpyridine should occur within a properly functioning fume hood.
NIOSH-Approved RespiratorNecessary if engineering controls (like a fume hood) are inadequate or unavailable, or during a large spill response.[4] Proper fit-testing and training are mandatory for respirator use.

Expert Insight: The Rationale Behind Glove Selection The choice of nitrile or neoprene over latex is based on chemical compatibility. Pyridine and its derivatives can degrade latex, compromising the glove's integrity and leading to direct skin exposure. Nitrile gloves provide good resistance to a broad range of chemicals, including pyridines, and are an excellent choice for general laboratory work involving this compound.[2][3] For prolonged or high-exposure tasks, heavier-duty gloves like butyl rubber offer even greater protection and should be considered.[7][8]

Procedural Workflow: From Receipt to Disposal

A structured workflow minimizes the potential for error and exposure. The following diagram and procedural steps outline a safe handling process.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal Prep 1. Hazard Review Review SDS for 3-Ethynyl-5-methylpyridine PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Prep->PPE Vent 3. Verify Ventilation Ensure fume hood is operational PPE->Vent Handle 4. Chemical Handling Work within fume hood. Keep container closed. Vent->Handle React 5. Perform Experiment Use minimum quantity required. Handle->React Decon 6. Decontaminate Wipe down work surfaces React->Decon Waste 7. Segregate Waste Collect pyridine waste in a labeled, sealed container Decon->Waste Doff 8. Doff PPE Remove gloves and wash hands Waste->Doff

Caption: Safe handling workflow for 3-Ethynyl-5-methylpyridine.

Step-by-Step Operational Plan:

  • Pre-Operational Check: Before bringing the chemical into the workspace, review the SDS and ensure all required PPE is available and in good condition.[9] Verify that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible.[7]

  • Chemical Handling: Conduct all manipulations of 3-Ethynyl-5-methylpyridine inside a certified chemical fume hood to minimize inhalation exposure.[2][6] Keep the container tightly sealed when not in use.[2]

  • During the Experiment: Use the smallest quantity of the chemical necessary for the procedure. Be mindful of potential ignition sources, as pyridine derivatives can be flammable.[4][6]

  • Post-Handling Decontamination: After use, decontaminate the work area by wiping it down with an appropriate solvent.

  • Personal Decontamination: Remove PPE carefully, avoiding contact with the contaminated exterior. Always remove gloves last and wash hands thoroughly with soap and water immediately after handling is complete.[6]

Emergency Response and Disposal Plan

Accidents can happen despite the best precautions. A clear, actionable emergency plan is crucial.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the affected person to fresh air at once.[5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management:

  • Small Spills (within fume hood): If you are trained and it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[5] Scoop the material into a sealable, labeled container for hazardous waste.

  • Large Spills: Evacuate the immediate area and alert your facility's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[7]

Waste Disposal: Chemical waste containing 3-Ethynyl-5-methylpyridine must be treated as hazardous waste.

  • Collection: Collect all waste (residual chemical, contaminated absorbents, and disposable PPE) in a dedicated, compatible, and clearly labeled hazardous waste container.[7] The container must be kept sealed.

  • Storage: Store the waste container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials like strong oxidizers and acids.[7]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service.[5][10] Never pour pyridine waste down the drain.[5]

By integrating this expert-driven safety protocol into your daily laboratory operations, you build a resilient and trustworthy system that protects both the scientist and the science.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

  • International Labour Organization. International Chemical Safety Cards: 3-Methylpyridine. [Link]

  • Safety-Kleen. Personal Protective Equipment (PPE). [Link]

  • Allan Chemical Corporation. (2023, October 25). How to Choose PPE for Chemical Work. [Link]

  • Auburn University. Personal Protective Equipment. [Link]

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×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.